Bicyclo[3.2.1]oct-2-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHSTKKZWWSIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002599 | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-02-9 | |
| Record name | Bicyclo(3.2.1)oct-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bicyclo[3.2.1]oct-2-ene: A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical overview of Bicyclo[3.2.1]oct-2-ene, a bridged bicyclic olefin of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique structural and reactive properties of this compound in the design and synthesis of complex molecular architectures. We will delve into its core characteristics, synthesis protocols, spectroscopic signature, and applications, providing the necessary insights for its effective utilization in a research and development setting.
Core Molecular Attributes
This compound is a hydrocarbon with a distinctive strained ring system. Its rigid framework and the presence of a double bond make it a valuable synthon for introducing stereochemically defined complexity.
| Property | Value | Source(s) |
| CAS Number | 823-02-9 | [1][2][3] |
| Molecular Formula | C₈H₁₂ | [1][2][3][4][5] |
| Molecular Weight | 108.18 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [3] |
Synthesis of this compound: A Verified Protocol
The synthesis of this compound can be achieved through various routes. A well-established and reliable method involves the reaction of norbornene with a dichlorocarbene source, followed by reduction and subsequent elimination. This multi-step synthesis provides a practical entry into the bicyclo[3.2.1]octane framework.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway from Norbornene to Bicyclo[3.2.1]octan-3-one.
Detailed Protocol:
A robust and scalable synthesis of a precursor to this compound, Bicyclo[3.2.1]octan-3-one, is detailed in Organic Syntheses.[6] This procedure involves three key transformations:
-
Formation of exo-3,4-Dichlorothis compound: Norbornene is reacted with dichlorocarbene, generated in situ from ethyl trichloroacetate and sodium methoxide in petroleum ether.[6] The temperature must be carefully controlled to remain below 0°C to ensure selective adduct formation and minimize side reactions.[6]
-
Reductive Dechlorination to 3-Chlorothis compound: The resulting dichlorinated bicyclooctene is then treated with a strong reducing agent, lithium aluminum hydride, in dry tetrahydrofuran under reflux.[6] This step selectively removes one of the chlorine atoms to yield 3-chlorothis compound.[6]
-
Hydrolysis to Bicyclo[3.2.1]octan-3-one: The final step involves the acid-catalyzed hydrolysis of the enol chloride. Treatment of 3-chlorothis compound with concentrated sulfuric acid at low temperature, followed by a gradual warming to room temperature, furnishes Bicyclo[3.2.1]octan-3-one.[6]
From Bicyclo[3.2.1]octan-3-one, a variety of standard organic transformations can be employed to generate this compound, such as a Shapiro reaction or Wolff-Kishner reduction followed by subsequent functional group manipulation and elimination.
Spectroscopic and Physicochemical Properties
The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Spectroscopic techniques provide definitive information about the molecular framework.
| Spectroscopic Data | Description |
| ¹³C NMR | Spectral data is available and can be accessed through public databases such as PubChem.[3] |
| Mass Spectrometry (GC-MS) | The mass spectrum of this compound is cataloged in the NIST Mass Spectrometry Data Center.[3] |
Applications in Organic Synthesis and Drug Discovery
The Bicyclo[3.2.1]octane framework is a common motif in a wide range of natural products and biologically active molecules. Consequently, this compound and its functionalized derivatives serve as versatile building blocks in the synthesis of these complex targets.
Role as a Synthetic Intermediate:
The strained double bond in this compound is amenable to a variety of chemical transformations, including electrophilic additions, cycloadditions, and transition metal-catalyzed reactions. This reactivity allows for the introduction of diverse functional groups with a high degree of stereocontrol.
For instance, derivatives of this compound have been utilized in the synthesis of indole-fused bicyclo[3.2.1]octane frameworks, which are of interest as conformationally restricted analogues of melatonin.[4] The synthesis of these complex structures often relies on the strategic functionalization of the bicyclic core.
Furthermore, the bicyclo[3.2.1]octane skeleton is a key structural element in various diterpenoids.[7] Synthetic strategies towards these natural products often involve the construction of the bicyclo[3.2.1]octane core as a pivotal step.
Reaction Mechanisms and Synthetic Utility:
The reactivity of carbenes generated on the bicyclo[3.2.1]octadiene framework has been a subject of theoretical and experimental investigation.[8] These studies provide valuable insights into the potential reaction pathways and rearrangements of highly reactive intermediates derived from the Bicyclo[3.2.1]octene scaffold.
The thermal rearrangement of functionalized 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes provides an elegant route to substituted bicyclo[3.2.1]octa-2,6-dienes, further highlighting the synthetic accessibility and versatility of this ring system.[9]
Caption: Applications of this compound in synthetic chemistry.
Conclusion
This compound is a foundational building block in modern organic synthesis. Its unique three-dimensional structure and inherent reactivity provide a powerful platform for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher aiming to incorporate this versatile scaffold into their synthetic endeavors.
References
-
Organic Syntheses. Bicyclo[3.2.1]octan-3-one. [Link]
-
NIST. Bicyclo(3.2.1)oct-2-ene. [Link]
-
PubChem. Bicyclo(3.2.1)oct-2-ene. [Link]
- Ivashchenko, A. V., et al. Synthesis of indole derivatives fused with bicyclo[3.2.1]octane framework.
- Moss, R. A., et al. Role of Singlet Diradicals in Reactions of 2-Carbenabicyclo[3.2.1]octa-3,6-diene. The Journal of Organic Chemistry, 2002, 67(25), 8855-8861.
- Piers, E., et al. Synthesis of functionalized bicyclo[3.2.l]octa-2,6-dienes by thermal rearrangement of substituted 6-exo-( 1 -alkenyl)bicyclo[3.1 .O]hex-2-enes. Canadian Journal of Chemistry, 1987, 65(4), 670-679.
- Shevlin, P. B., et al. The Chemistry of 2-Carbenabicyclo[3.2.1]octadiene: An Ab-Initio Molecular Orbital Study. The Journal of Organic Chemistry, 2001, 66(19), 6347-6352.
-
CP Lab Safety. This compound, min 98%, 100 mg. [Link]
- Presset, M., et al. Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 2017, 117(5), 4342-4411.
Sources
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone [mdpi.com]
- 3. Bicyclo(3.2.1)oct-2-ene | C8H12 | CID 136649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mathnet.ru [mathnet.ru]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. The Chemistry of 2-Carbenabicyclo[3.2.1]octadiene: An Ab-Initio Molecular Orbital Study / Journal of the American Chemical Society, 1999 [sci-hub.box]
- 9. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bicyclo[3.2.1]oct-2-ene
Introduction
Bicyclo[3.2.1]oct-2-ene is a bicyclic alkene of significant interest in synthetic organic chemistry, serving as a versatile building block and a fundamental scaffold for more complex molecules. Its rigid, strained structure imposes distinct stereochemical relationships between its protons and carbons, which are elegantly revealed by Nuclear Magnetic Resonance (NMR) spectroscopy. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for researchers in chemical synthesis and drug development, as it provides an unambiguous fingerprint for structural verification and a deeper insight into the electronic and spatial environment of the nucleus.
This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound. We will move beyond a simple recitation of chemical shifts to explain the causal factors behind the observed spectral patterns, grounded in the molecule's unique topology. This document is designed to serve as a practical reference for scientists who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.
Molecular Structure and Atom Numbering
To facilitate an unambiguous discussion of the NMR data, the standardized IUPAC numbering for the this compound skeleton is used throughout this guide. The bridgehead atoms are C1 and C5. The double bond is located between C2 and C3. The molecule consists of a six-membered ring in a boat-like conformation and a five-membered ring.
Caption: IUPAC numbering of the this compound skeleton.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is complex due to extensive spin-spin coupling and the presence of diastereotopic protons. However, the signals can be assigned based on their characteristic chemical shifts, multiplicities, and coupling constants. The data presented here are compiled from various literature sources, primarily work by Stothers et al.[1].
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2, H3 | ~5.7 - 5.9 | m | - |
| H1 | ~2.6 | m | - |
| H5 | ~2.4 | m | - |
| H4 (endo & exo) | ~2.1 - 2.3 | m | - |
| H6, H7, H8 | ~1.3 - 1.9 | m | - |
In-depth Interpretation:
-
Olefinic Protons (H2, H3): The protons on the double bond are the most deshielded, appearing in the region of δ 5.7-5.9 ppm. Their signals are complex multiplets due to coupling with each other (JH2-H3), with the allylic protons at C4 (JH3-H4), and with the bridgehead proton at C1 (JH2-H1).
-
Bridgehead Protons (H1, H5): These protons are located at the junction of the bicyclic system and typically appear as broad multiplets around δ 2.4-2.6 ppm. Their unique chemical environment and coupling to multiple neighboring protons contribute to the complexity of their signals.
-
Allylic Protons (H4): The two protons at the C4 position are diastereotopic (endo and exo) and are allylic to the double bond, which deshields them relative to other methylene protons. They appear as a complex multiplet between δ 2.1 and 2.3 ppm. Disentangling these signals often requires 2D NMR techniques. In related substituted systems, the exo proton is often slightly downfield from the endo proton.
-
Aliphatic Methylene Protons (H6, H7, H8): The remaining six protons on the saturated bridges (C6, C7, and C8) are the most shielded, appearing in the crowded upfield region of δ 1.3-1.9 ppm. The protons on each of these carbons are diastereotopic (syn/anti or endo/exo), leading to significant signal overlap and complex splitting patterns. For instance, the two protons at C8 are chemically distinct due to their different spatial relationships with the double bond.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides eight distinct signals, corresponding to the eight carbon atoms in the molecule. The assignments are based on established shielding effects in bicyclic systems and data from analogous compounds.[2][3]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~135.0 |
| C3 | ~132.2 |
| C1 | ~41.5 |
| C5 | ~39.1 |
| C8 | ~35.3 |
| C4 | ~33.7 |
| C7 | ~30.6 |
| C6 | ~26.9 |
In-depth Interpretation:
-
Olefinic Carbons (C2, C3): As expected, the sp²-hybridized carbons of the double bond are the most downfield signals in the spectrum, appearing at approximately δ 135.0 and 132.2 ppm.
-
Bridgehead Carbons (C1, C5): The bridgehead carbons, C1 and C5, are methine (CH) groups and appear in the mid-field region around δ 41.5 and 39.1 ppm, respectively. Their chemical shifts are influenced by ring strain and substitution effects.
-
Aliphatic Methylene Carbons (C4, C6, C7, C8): The four sp³-hybridized methylene (CH₂) carbons appear in the upfield region.
-
C8 (δ ~35.3 ppm): This carbon forms the one-carbon bridge and is typically found in this region in bicyclo[3.2.1]octane systems.[2]
-
C4 (δ ~33.7 ppm): The allylic carbon is slightly deshielded compared to the other saturated carbons (C6 and C7) due to its proximity to the π-system.
-
C7 and C6 (δ ~30.6 and ~26.9 ppm): These carbons are part of the larger bridge and are the most shielded in the spectrum. Their precise assignment can be confirmed using 2D NMR techniques like HSQC.
-
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra for a non-volatile organic compound like this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified this compound sample. b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean vial. Chloroform-d is a common choice due to its excellent solvating power and single residual solvent peak. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to δ 0.00 ppm is required. Modern spectrometers can also reference to the residual solvent peak (δ 7.26 for CDCl₃). d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate (~4-5 cm). e. Cap the NMR tube securely.
2. Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Then, an automated or manual shimming process is performed to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks. c. ¹H Spectrum Acquisition: i. Load standard proton acquisition parameters. ii. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). iii. Set the number of scans (e.g., 8 or 16) and a relaxation delay (e.g., 1-2 seconds). iv. Acquire the Free Induction Decay (FID) data. d. ¹³C Spectrum Acquisition: i. Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30). ii. Set the spectral width to cover the expected range (e.g., 0-160 ppm). iii. A larger number of scans is required for ¹³C due to its low natural abundance (e.g., 128 to 1024 scans). iv. Acquire the FID data.
3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. b. Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by referencing the TMS peak to δ 0.00 ppm or the residual solvent peak to its known value. d. Integrate the ¹H NMR signals to determine the relative ratios of protons. e. Perform peak picking to generate a list of chemical shifts.
Workflow for Definitive Spectral Assignment
For a molecule with significant signal overlap, a 2D NMR approach is the self-validating system for ensuring trustworthy assignments.
Caption: 2D NMR workflow for unambiguous assignment of this compound spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals indicates they are spin-spin coupled, allowing for the tracing of proton connectivity through the carbon skeleton. For example, it would definitively link the olefinic H3 signal to the allylic H4 signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is the most reliable way to assign carbon shifts. For example, the proton signal at δ ~5.8 ppm would show a cross-peak to the carbon signal at δ ~132 ppm, definitively assigning them as H3 and C3.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information that reflects its constrained bicyclic structure. Key distinguishing features include the downfield olefinic signals, the complex multiplets of the bridgehead protons, and a crowded upfield region for the diastereotopic methylene protons. While 1D NMR provides a foundational dataset, the application of 2D NMR techniques like COSY and HSQC is essential for a complete and authoritative assignment. The data and interpretations provided in this guide serve as a robust reference for chemists working with this important molecular scaffold.
References
-
Organic Syntheses Procedure. bicyclo[3.2.1]octan-3-one. Available from: [Link]
-
PubChem. Bicyclo(3.2.1)oct-2-ene. National Center for Biotechnology Information. Available from: [Link]
-
Stothers, J. B., & Tan, C. T. (1977). ¹³C nuclear magnetic resonance studies. 64. The ¹³C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry, 55(5), 841-848. Available from: [Link]
-
Cheng, A. K., & Stothers, J. B. (1977). Hydrogen-deuterium exchange in bicyclo[3.2.1] and -[2.2.2]octenes through allylic and vinylic anions. Canadian Journal of Chemistry, 55(1), 50-54. Available from: [Link]
-
Ghatak, U. R., et al. (1995). A novel and convenient synthesis of functionalized bicyclo[3.2.1]octanes via acylation and epoxidation of 3-trimethylsilylthis compound. Journal of the Chemical Society, Perkin Transactions 1, (6), 639-645. Available from: [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of Bicyclo[3.2.1]oct-2-ene
Introduction
Bicyclo[3.2.1]oct-2-ene, a bicyclic alkene with the chemical formula C₈H₁₂, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its strained bicyclic framework and the presence of a double bond make it a versatile building block for the synthesis of complex polycyclic molecules. Accurate and unambiguous characterization of this compound is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the mass spectrometry and infrared (IR) spectroscopy of this compound, offering insights into its fragmentation patterns and vibrational modes. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to characterize such molecules.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common ionization technique where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is often unique to a specific compound and can be used for its identification.
Interpreting the Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a distinct pattern of peaks that arise from specific fragmentation pathways of the molecular ion. The molecular ion peak ([M]⁺˙) is observed at an m/z of 108, consistent with its molecular formula of C₈H₁₂.
The most prominent peaks in the mass spectrum of this compound are observed at m/z 79, 66, and 80. The fragmentation of bicyclic alkanes and alkenes is often complex, involving rearrangements and multiple bond cleavages. One of the key fragmentation pathways for cyclic and bicyclic alkenes is the retro-Diels-Alder (rDA) reaction. This reaction involves the cleavage of the ring system into a diene and a dienophile.
A plausible fragmentation pathway for this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a retro-Diels-Alder reaction. In this case, the bicyclic system can be envisioned to cleave, leading to the formation of a diene and an alkene. For this compound, a likely rDA fragmentation would involve the cleavage of the six-membered ring, resulting in the expulsion of ethene (C₂H₄, mass 28) and the formation of a cyclohexadiene radical cation (C₆H₈⁺˙, m/z 80). This fragment can then lose a hydrogen atom to form the more stable tropylium-like cation (C₇H₇⁺) at m/z 79, which is often a very stable and abundant ion in the mass spectra of cyclic compounds. Further fragmentation of the m/z 80 ion could involve the loss of a methyl radical to give an ion at m/z 65. The peak at m/z 66 could arise from the loss of a C₃H₆ fragment from the molecular ion.
Table 1: Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Plausible Origin |
| 108 | [C₈H₁₂]⁺˙ | Molecular Ion |
| 80 | [C₆H₈]⁺˙ | Retro-Diels-Alder fragmentation (loss of C₂H₄) |
| 79 | [C₆H₇]⁺ | Loss of H from the [C₆H₈]⁺˙ fragment |
| 66 | [C₅H₆]⁺˙ | Loss of C₃H₆ from the molecular ion |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatile nature of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for its analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless injector
-
Carrier Gas: Helium (99.999% purity)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane (e.g., 100 ppm).
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-300
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Data Analysis:
The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared with a reference library (e.g., NIST Mass Spectral Library) for confirmation.
Logical Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds and functional groups within a molecule.
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The key regions of interest are the C-H stretching region (around 3000 cm⁻¹) and the C=C stretching region (around 1650 cm⁻¹).
-
C-H Stretching Vibrations:
-
=C-H Stretch (alkene): A band appearing just above 3000 cm⁻¹ (typically in the range of 3010-3095 cm⁻¹) is characteristic of the stretching vibration of the C-H bonds attached to the double bond.
-
-C-H Stretch (alkane): Bands appearing just below 3000 cm⁻¹ (typically in the range of 2850-2960 cm⁻¹) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds of the methylene (CH₂) and methine (CH) groups in the saturated part of the bicyclic ring.
-
-
C=C Stretching Vibration:
-
The stretching vibration of the carbon-carbon double bond in an unstrained cyclic alkene typically appears around 1650 cm⁻¹. In this compound, the ring strain may cause a slight shift in this absorption frequency. The intensity of this peak is expected to be medium.
-
-
C-H Bending Vibrations:
-
=C-H Bending (alkene): Out-of-plane bending vibrations of the vinylic C-H bonds can provide information about the substitution pattern of the alkene. For a cis-disubstituted alkene within a ring, a broad, strong band is expected in the 675-730 cm⁻¹ region.
-
-C-H Bending (alkane): The scissoring and rocking vibrations of the methylene groups typically appear in the 1450-1465 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.
-
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3020 | =C-H Stretch | Alkene |
| 2850-2960 | -C-H Stretch | Alkane (CH₂, CH) |
| ~1650 | C=C Stretch | Alkene |
| ~1455 | -CH₂- Scissoring | Alkane |
| 675-730 | =C-H Bending (out-of-plane) | Alkene |
Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique for obtaining an IR spectrum.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Thermo Scientific Nicolet iS5)
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal thoroughly with a solvent-dampened tissue to remove all traces of the sample.
-
Logical Workflow for ATR-FTIR Analysis
Caption: Workflow for the ATR-FTIR analysis of this compound.
Conclusion
The combined application of mass spectrometry and infrared spectroscopy provides a robust and comprehensive characterization of this compound. Mass spectrometry confirms the molecular weight and reveals key structural features through its characteristic fragmentation patterns, most notably the retro-Diels-Alder reaction. Infrared spectroscopy complements this by identifying the specific functional groups present, namely the alkene and alkane moieties, through their distinct vibrational absorptions. The experimental protocols detailed in this guide provide a reliable framework for obtaining high-quality analytical data for this important bicyclic alkene. A thorough understanding of these analytical techniques and the interpretation of the resulting data is essential for any scientist working with such compounds in research, development, and quality control.
References
-
National Institute of Standards and Technology (NIST). Bicyclo(3.2.1)oct-2-ene. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136649, Bicyclo(3.2.1)oct-2-ene. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Tureček, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
A Comprehensive Technical Guide to the Thermodynamic Stability of the Bicyclo[3.2.1]oct-2-ene Ring System
Abstract
The bicyclo[3.2.1]octane framework is a prevalent structural motif in a multitude of natural products and pharmacologically active molecules, making a thorough understanding of its physicochemical properties essential for rational drug design and synthetic strategy.[1] This technical guide provides an in-depth analysis of the thermodynamic stability of the bicyclo[3.2.1]oct-2-ene ring system, a common unsaturated variant. We will explore the core factors governing its stability, including conformational dynamics, inherent ring strain, and the electronic influence of the olefinic bond. This document synthesizes experimental data from calorimetry and chemical equilibration studies with high-level computational chemistry insights to offer a holistic view for researchers, chemists, and drug development professionals.
Introduction to the Bicyclo[3.2.1]octane Core
The unique three-dimensional architecture of the bicyclo[3.2.1]octane skeleton imparts specific steric and electronic properties that are leveraged in medicinal chemistry to achieve desired binding affinities and biological activities. Its rigid structure serves as a valuable scaffold for orienting functional groups in precise spatial arrangements. The introduction of a double bond, as in this compound, further refines these properties by altering the geometry and electronic nature of the molecule.
Defining Thermodynamic Stability
Thermodynamic stability refers to the relative Gibbs free energy (ΔG) of a system. A lower free energy corresponds to higher stability. The stability of a molecule like this compound is a function of its enthalpy (ΔH), which includes factors like bond energies and ring strain, and its entropy (ΔS), which relates to its conformational flexibility. In many bicyclic systems, the enthalpic contributions, particularly from ring strain, are the dominant determinants of relative stability among isomers.
Conformational Landscape and Strain Analysis
The stability of the this compound ring system is intrinsically linked to its three-dimensional structure and the associated strain energy. The bicyclo[3.2.1]octane skeleton is comprised of a six-membered ring fused to a five-membered ring, with a two-carbon bridge.[2]
The Fused Ring Conformation
In the saturated parent bicyclo[3.2.1]octane, the six-membered ring predominantly adopts a chair conformation.[2] However, the introduction of the C2=C3 double bond in this compound forces the C1, C2, C3, and C4 atoms into a more planar arrangement, distorting the classic chair into a half-chair or sofa-like conformation. This planarity reduces some torsional strain around the C2-C3 bond but can introduce other angle strain effects. The overall conformation represents a delicate balance to minimize steric and strain interactions throughout the fused system.
Diagram 1: Conformational Equilibrium of the this compound Six-Membered Ring
Caption: Simplified equilibrium between the dominant half-chair and a higher-energy boat-like conformation.
Strain Energy Evaluation
Ring strain is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free analogue. Molecular mechanics calculations have estimated the strain energy for the parent bicyclo[3.2.1]octane hydrocarbon to be approximately 12.1 kcal/mol.[2] This is notably less strained than the bicyclo[2.2.1]heptane (norbornane) system (17.1 kcal/mol) and comparable to the bicyclo[2.2.2]octane system (13.0 kcal/mol).[2] This inherent moderate strain contributes significantly to its thermodynamic profile. The bicyclo[3.2.1] system often emerges as the thermodynamic "sink" in rearrangements from more strained bicyclic isomers.[3][4]
Isomerization: The Bicyclo[3.2.1] System as a Thermodynamic Sink
A compelling indicator of the thermodynamic stability of the bicyclo[3.2.1]octane framework is its frequent formation as the major product in isomerization and rearrangement reactions of other bicyclic systems.
-
From Spirocycles: In certain organocatalyzed reactions, an equilibrium is observed between a spirocyclic compound and the corresponding bicyclo[3.2.1]octane derivative, with the latter being identified as the more thermodynamically stable product.[3]
-
From Bicyclo[2.2.2] Systems: Equilibration studies of bicyclo[2.2.2]octenone derivatives in the presence of a strong base show a distinct bias, with the equilibrium favoring the formation of the bicyclo[3.2.1] skeleton. This indicates a lower free energy for the [3.2.1] system in this context.[4]
-
From Monocyclic Precursors: In the gas phase, the radical cation of 4-vinylcyclohexene has been shown to isomerize to the more stable this compound radical cation, which is approximately 14 kcal/mol lower in energy.[5]
However, this trend is not absolute. The stability is influenced by substitution patterns. For instance, in certain radical rearrangements, a secondary bicyclo[2.2.2]oct-5-en-2-yl radical can be more stable than a tertiary bicyclo[3.2.1]oct-6-en-2-yl radical, highlighting a nuanced interplay between ring strain and the electronic stabilization of the radical center.[6]
Methodologies for Stability Assessment
The thermodynamic stability of this compound can be rigorously evaluated through a combination of experimental and computational techniques.
Experimental Protocol: Heat of Hydrogenation via Calorimetry
One of the most direct experimental measures of alkene stability is the heat of hydrogenation (ΔH°hydrog). The less stable the double bond (due to strain or other factors), the more heat is released upon its reduction. The heat of hydrogenation for this compound to bicyclo[3.2.1]octane has been experimentally determined.[7]
Exemplary Protocol for Hydrogenation Calorimetry:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., acetic acid) within a high-pressure reaction vessel (calorimeter).[7]
-
Catalyst Introduction: A catalytic amount of a hydrogenation catalyst (e.g., Platinum(IV) oxide, Adam's catalyst) is added to the solution.
-
System Equilibration: The calorimeter is sealed and allowed to reach thermal equilibrium with its surroundings. The initial temperature is recorded with high precision.
-
Reaction Initiation: The vessel is charged with hydrogen gas to a set pressure, initiating the exothermic hydrogenation reaction.
-
Temperature Monitoring: The temperature change of the system is monitored continuously until it returns to a stable thermal baseline after the reaction is complete.
-
Data Analysis: The total heat evolved is calculated based on the temperature change and the predetermined heat capacity of the calorimeter. This value, normalized per mole of the reactant, yields the enthalpy of hydrogenation.
-
Validation: The protocol is validated by running a standard compound with a well-known heat of hydrogenation under identical conditions.
Computational Workflow: DFT for Energy Calculation
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in silico alternative for assessing thermodynamic stability. By calculating the total electronic energy of a molecule, one can compare the relative stabilities of different isomers or conformations.[6][8]
Diagram 2: Workflow for Computational Stability Analysis
Caption: A typical DFT workflow to determine the thermodynamic properties of a molecule.
Step-by-Step DFT Protocol:
-
Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: A DFT calculation is performed to find the lowest energy conformation of the molecule. A common functional and basis set for this step is B3LYP/6-31G(d). This process iteratively adjusts atomic positions to minimize the forces on each atom.
-
Frequency Calculation: This crucial step is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface and not a transition state. This calculation also provides the Zero-Point Energy (ZPE) and thermal corrections to enthalpy and Gibbs free energy.
-
High-Accuracy Energy Calculation (Optional but Recommended): To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the optimized geometry using a more extensive basis set (e.g., def2-TZVP).
-
Analysis: The final output provides the total electronic energy, enthalpy, and Gibbs free energy, which can be used to compare the stability of this compound against its isomers.
Summary of Thermodynamic Data
The following table summarizes key quantitative data related to the stability of the this compound system.
| Parameter | Value | Method | Source |
| Enthalpy of Hydrogenation (ΔrH°) | -112.3 ± 0.46 kJ/mol | Calorimetry (liquid phase) | NIST WebBook[7] |
| Relative Strain Energy (Parent Alkane) | ~12.1 kcal/mol | Molecular Mechanics | Stothers & Tan, 1977[2] |
| Isomerization Energy (from 4-vinylcyclohexene radical cation) | ~ -14 kcal/mol | Tandem Mass Spectrometry | Groenewold et al., 1995[5] |
Conclusion and Outlook
The this compound ring system exhibits a notable degree of thermodynamic stability, primarily attributed to its moderate level of ring strain compared to other common bicyclic frameworks. This stability is evidenced by its frequent emergence as the thermodynamic product in a variety of isomerization and rearrangement reactions. Both experimental techniques like calorimetry and computational methods such as DFT provide robust and complementary approaches for quantifying this stability. For professionals in drug development and organic synthesis, this inherent stability makes the bicyclo[3.2.1]octane scaffold a reliable and predictable platform for building complex molecular architectures. Future research will likely focus on how various substitution patterns modulate this intrinsic stability, providing a deeper understanding that can be harnessed for the fine-tuning of molecular properties in next-generation therapeutics.
References
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. [Link]
-
Isomerization of 4-vinylcyclohexene radical cation. A tandem mass spectrometry study. (1995). OSTI.GOV. [Link]
-
Nuclear magnetic resonance studies. XXXII. Rearrangement, isomerization, and deuterium exchange via β-enolization in bicyclooctenones. (1978). Canadian Journal of Chemistry. [Link]
-
Bicyclo(3.2.1)oct-2-ene. (n.d.). NIST Chemistry WebBook. [Link]
-
Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to this compound and Bicyclo[3.3.1]nonadiene. (2020). The Journal of Organic Chemistry. [Link]
-
13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. (1977). Canadian Journal of Chemistry. [Link]
-
Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization. (2015). UCLA Chemistry and Biochemistry. [Link]
-
Computational and Theoretical Study of Active Species of Bridge Head Isomers of C8H12 (Bicyclo [3.2.1] Octane and Bicyclo [2.2.2] Octane) and their Application in Different Fields. (2019). Research & Reviews: Journal of Chemistry. [Link]
-
On the conformation of 8-substituted bicyclo [3.2.1] oct-6-en-3-ones. (n.d.). Tel Aviv University. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Isomerization of 4-vinylcyclohexene radical cation. A tandem mass spectrometry study (Journal Article) | OSTI.GOV [osti.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Bicyclo(3.2.1)oct-2-ene [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the IUPAC Nomenclature of Substituted Bicyclo[3.2.1]oct-2-ene Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.2.1]octane framework is a prevalent structural motif in a multitude of natural products and pharmacologically active molecules. Its unique three-dimensional architecture imparts specific conformational constraints that are often crucial for biological activity. A precise and unambiguous system of nomenclature is therefore paramount for effective communication and documentation within the scientific community. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted bicyclo[3.2.1]oct-2-ene compounds, a common unsaturated derivative of this bicyclic system.
Understanding the Bicyclo[3.2.1]octane Core Structure
A bicyclic compound consists of two rings sharing two or more common atoms.[1][2] The bicyclo[3.2.1]octane skeleton is a bridged bicyclic system comprising a total of eight carbon atoms. The nomenclature "bicyclo[3.2.1]octane" systematically describes its structure:
-
bicyclo : Indicates a bicyclic compound.[1]
-
[3.2.1] : These numbers, enclosed in square brackets and separated by periods, represent the number of carbon atoms in the three bridges connecting the two bridgehead carbons, listed in descending order.[1][2]
-
A three-carbon bridge.
-
A two-carbon bridge.
-
A one-carbon bridge.
-
-
octane : Denotes a total of eight carbon atoms in the entire bicyclic system.[1]
The bridgehead carbons are the two atoms that are common to both rings.[1][3] In the bicyclo[3.2.1]octane system, these are the points where the three bridges converge.
Numbering the this compound Skeleton: A Step-by-Step Protocol
The introduction of a double bond into the bicyclo[3.2.1]octane framework to form this compound necessitates a specific set of numbering rules to ensure consistency. The IUPAC recommendations prioritize the numbering of the bicyclic system itself, followed by the unsaturation.[4]
Step 1: Identify the Bridgehead Carbons. These are the two carbons where the three bridges intersect.
Step 2: Begin Numbering at a Bridgehead Carbon. Numbering commences at one of the bridgehead carbons, which is designated as C1.
Step 3: Proceed Along the Longest Bridge. From C1, the numbering continues along the longest bridge to the second bridgehead carbon. In the case of this compound, this is the three-carbon bridge.
Step 4: Number the Second Bridge. After reaching the second bridgehead carbon, numbering proceeds along the next longest bridge (the two-carbon bridge).
Step 5: Number the Shortest Bridge. Finally, the shortest bridge (the one-carbon bridge) is numbered.
Step 6: Assign the Lowest Possible Locant to the Double Bond. The position of the double bond is indicated by the lower-numbered carbon of the two doubly bonded atoms. For this compound, the double bond is between C2 and C3.
The following Graphviz diagram illustrates the correct numbering of the this compound core.
Caption: Decision logic for assigning endo and exo stereoisomers.
Illustrative Examples and Data Summary
To consolidate the principles outlined above, the following table provides a summary of IUPAC nomenclature for various substituted this compound compounds.
| Structure | IUPAC Name | Key Considerations |
| This compound | The parent unsaturated bicyclic compound. | |
| exo-3-Chlorothis compound | The chloro substituent at C3 is oriented towards the C8 bridge. | |
| endo-6-Methylthis compound | The methyl group at C6 is oriented away from the C8 bridge. | |
| 4-Bromothis compound | Numbering is chosen to give the bromo substituent the lowest possible locant (4) after the double bond position is fixed. | |
| (1R,5S)-exo-2-Bromo-3-methylthis compound | For chiral molecules, the absolute configuration (R/S) at the stereocenters is specified at the beginning of the name. The exo descriptor refers to the orientation of the bromo substituent. |
Note: The image links are placeholders and would ideally be replaced with actual chemical structure diagrams.
Conclusion
A systematic and rigorous application of IUPAC nomenclature is essential for the unambiguous representation of complex organic molecules like substituted bicyclo[3.2.1]oct-2-enes. This guide has provided a detailed framework for the naming of these compounds, from the fundamental principles of numbering the parent bicyclic system to the nuanced application of substituent prioritization and stereochemical descriptors. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure clarity and precision in their scientific communication, fostering collaboration and advancing scientific discovery.
References
-
International Union of Pure and Applied Chemistry. (1995). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 67(8-9), 1307-1375. [Link]
-
Chemistry Steps. (n.d.). Naming Bicyclic Compounds. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Nomenclature of Alkenes and Cycloalkenes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Bicyclo(3.2.1)oct-2-ene. NIST Chemistry WebBook. Retrieved from [Link]
-
Aakash Institute. (n.d.). Nomenclature of Cyclic Hydrocarbons, Aromatic & Bicyclo Compounds. Retrieved from [Link]
-
Quora. (2019, May 29). How to assign IUPAC names to bicyclo compounds. Retrieved from [Link]
-
JSM Learn. (2020, January 8). Exo & Endo in Bicyclic Compounds [Video]. YouTube. [Link]
-
Chad's Prep. (2020, September 24). 4.3 IUPAC Nomenclature of Bicyclic Compounds | Organic Chemistry [Video]. YouTube. [Link]
-
OpenOChem Learn. (n.d.). Naming Bicyclic Compounds. Retrieved from [Link]
-
ERIC. (2017). New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, July 21). IUPAC Nomenclature of Bicyclo and Spiro Compounds | Solved Problems [Video]. YouTube. [Link]
Sources
The Architectural Elegance of a Bridged Bicyclic Alkene: A Technical Guide to the Discovery and Historical Synthesis of Bicyclo[3.2.1]oct-2-ene
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth exploration of the bicyclo[3.2.1]oct-2-ene core, a foundational structural motif in a multitude of natural products and a versatile building block in synthetic organic chemistry. We will navigate the historical landscape of its discovery and the evolution of its synthesis, offering a detailed examination of key methodologies. This guide is designed to not only present established protocols but also to illuminate the strategic reasoning and mechanistic insights that have driven the development of synthetic routes to this important bicyclic alkene.
Unveiling the Bicyclo[3.2.1]octane Framework: Early Explorations and Structural Elucidation
The bicyclo[3.2.1]octane skeleton, with its distinctive bridged structure, has long been a subject of fascination for organic chemists. Its prevalence in a wide array of biologically active natural products spurred early investigations into its synthesis and stereochemistry. While the precise moment of the first synthesis of the parent this compound is not definitively documented in a single landmark paper, its existence and methods for its preparation emerged from broader studies on bicyclic systems in the mid-20th century.
Early approaches to the bicyclo[3.2.1]octane framework often involved skeletal rearrangements of more readily accessible bicyclo[2.2.2]octane precursors. These transformations, driven by the formation of more stable carbocation intermediates, provided the initial entries into this class of compounds and laid the groundwork for more controlled and higher-yielding syntheses.
Foundational Synthetic Strategies: A Journey Through Time
The synthesis of this compound has evolved significantly from its early, often serendipitous, discoveries. This section details the key historical and modern methodologies, providing both the conceptual framework and practical experimental details.
The Ring Expansion Approach: A Classic Route from Norbornene Derivatives
One of the earliest and most robust methods for constructing the bicyclo[3.2.1]octane skeleton involves a ring expansion of a bicyclo[2.2.1]heptane (norbornene) derivative. A well-documented and reliable procedure is the synthesis of 3-chlorothis compound from norbornene, a method detailed in Organic Syntheses. This approach, while multi-step, utilizes readily available starting materials and provides a practical entry to the title compound.
The underlying logic of this synthesis is the creation of a dichlorocarbene adduct with norbornene, which upon rearrangement and subsequent reduction, yields the desired bicyclic alkene. The choice of dichlorocarbene, generated in situ, is crucial as it readily undergoes a [1+2] cycloaddition with the strained double bond of norbornene. The subsequent rearrangement is a key step that expands the five-membered ring to a six-membered ring, thus forming the characteristic bicyclo[3.2.1]octane framework.
Experimental Protocol: Synthesis of 3-Chlorothis compound from Norbornene [1]
-
Step 1: Formation of exo-3,4-Dichlorothis compound.
-
To a stirred solution of norbornene (0.558 mole) in petroleum ether, add sodium methoxide (2.06 moles).
-
Cool the mixture in an ice-salt bath and slowly add ethyl trichloroacetate (1.82 moles) while maintaining the temperature below 0°C.
-
Stir the mixture below 0°C for 4 hours, then allow it to warm to room temperature overnight.
-
Pour the reaction mixture onto crushed ice and water. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate.
-
Distill the product to yield exo-3,4-dichlorothis compound (74-88% yield).
-
-
Step 2: Reduction to 3-Chlorothis compound.
-
To a solution of lithium aluminum hydride in dry tetrahydrofuran, add a solution of exo-3,4-dichlorothis compound in dry tetrahydrofuran dropwise.
-
Reflux the mixture for 18 hours.
-
Cool the mixture and carefully quench the excess lithium aluminum hydride with wet ether followed by water.
-
Pour the mixture onto ice and water, separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash, dry, and remove the solvent.
-
Distill the product to yield 3-chlorothis compound (74-75% yield).
-
-
Step 3: Reductive Dechlorination to this compound. While the Organic Syntheses procedure stops at the chloro-derivative, a subsequent reductive dechlorination, for instance using sodium in liquid ammonia or catalytic hydrogenation, would yield the parent this compound.
Diagram of the Ring Expansion Synthesis
Caption: Ring expansion route to this compound.
Skeletal Rearrangement of Bicyclo[2.2.2]octene Derivatives
A mechanistically fascinating and historically significant route to this compound involves the solvolytic rearrangement of bicyclo[2.2.2]octene derivatives. This approach leverages the inherent strain in the bicyclo[2.2.2] system to drive a Wagner-Meerwein type rearrangement, leading to the thermodynamically more stable bicyclo[3.2.1] framework.
A key example of this strategy is the reduction of syn-bicyclo[2.2.2]oct-5-en-2-yl toluene-p-sulfonate with lithium aluminum hydride, which yields this compound as the major product. The choice of the syn-tosylate is critical for the stereoelectronics of the rearrangement. The departure of the tosylate leaving group facilitates a concerted migration of the C7-C1 bond to the C2 carbocation, leading to the ring-expanded product.
Experimental Insight: Rearrangement of a Bicyclo[2.2.2]octenyl Tosylate
In a study by R.A. Appleton, the reduction of syn-bicyclo[2.2.2]oct-5-en-2-yl toluene-p-sulphonate with lithium aluminium hydride in refluxing diethyl ether was found to produce this compound.[2] This transformation highlights the synthetic utility of harnessing rearrangement pathways to access complex molecular architectures.
Diagram of the Skeletal Rearrangement
Caption: Skeletal rearrangement from a bicyclo[2.2.2]octene precursor.
Intramolecular Diels-Alder Reaction: A Modern and Elegant Approach
The intramolecular Diels-Alder (IMDA) reaction represents a powerful and convergent strategy for the construction of the bicyclo[3.2.1]octane core. This method involves the synthesis of a suitably substituted 5-vinyl-1,3-cyclohexadiene which, upon heating, undergoes an intramolecular [4+2] cycloaddition to form a tricyclo[3.2.1.02,7]oct-3-ene system. Subsequent cleavage of the cyclopropane ring then furnishes the desired bicyclo[3.2.1]octene derivative.
The elegance of this approach lies in its ability to rapidly build molecular complexity from a relatively simple acyclic or monocyclic precursor. The stereochemical outcome of the cycloaddition is often highly predictable, governed by the geometry of the tether connecting the diene and dienophile. A notable example is the synthesis of functionalized bicyclo[3.2.1]octane systems from the naturally occurring monoterpene, carvone.[2][3]
Experimental Protocol: Synthesis from (R)-Carvone via IMDA [2][3]
-
Step 1: Preparation of the Diels-Alder Precursor.
-
Convert (R)-carvone into the corresponding β-keto ester by reaction with a suitable carboxylating agent.
-
Form the silyloxy diene by enolization and trapping with a silyl triflate.
-
-
Step 2: Intramolecular Diels-Alder Reaction.
-
Heat a degassed solution of the 5-vinyl-1,3-cyclohexadiene derivative in an anhydrous solvent (e.g., toluene) in a sealed tube.
-
The reaction typically requires elevated temperatures (e.g., 190°C) for an extended period (e.g., 48 hours).
-
Purify the resulting tricyclic adduct by column chromatography.
-
-
Step 3: Cyclopropane Ring Opening.
-
Treat the tricyclic ketone with a nucleophilic reagent in the presence of an acid catalyst. For example, reaction with methanol and a catalytic amount of HCl affords a methoxy-substituted bicyclo[3.2.1]oct-1-ene derivative.[2]
-
Diagram of the Intramolecular Diels-Alder Strategy
Caption: IMDA approach to the bicyclo[3.2.1]octane framework.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to this compound and its derivatives is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the required stereochemical control.
| Synthetic Route | Starting Materials | Key Transformation(s) | Advantages | Disadvantages |
| Ring Expansion | Norbornene | Dichlorocarbene addition, rearrangement, reduction | Readily available starting material, well-established procedure. | Multi-step, may require harsh reagents. |
| Skeletal Rearrangement | Bicyclo[2.2.2]octene derivatives | Solvolysis, Wagner-Meerwein rearrangement | Mechanistically interesting, can provide specific stereoisomers. | Precursor synthesis can be complex, potential for side reactions. |
| Intramolecular Diels-Alder | Substituted cyclohexadienes | Intramolecular [4+2] cycloaddition, cyclopropane opening | Convergent, high degree of stereocontrol. | Precursor synthesis can be lengthy, high temperatures may be required. |
| Cope Rearrangement | 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes | [2][2]-Sigmatropic rearrangement | Access to functionalized bicyclo[3.2.1]octa-2,6-dienes. | Substrate synthesis can be challenging. |
Conclusion and Future Perspectives
The historical and ongoing development of synthetic routes to this compound showcases the ingenuity of organic chemists in mastering the construction of complex three-dimensional structures. From the early reliance on skeletal rearrangements to the more modern and elegant intramolecular cycloadditions, the synthetic toolbox for accessing this important bicyclic alkene has expanded considerably.
For researchers and drug development professionals, a thorough understanding of these synthetic pathways is invaluable. It not only provides practical guidance for the preparation of target molecules but also inspires the design of novel analogs with potentially enhanced biological activity. The continued exploration of new catalytic methods and the development of more efficient and stereoselective transformations will undoubtedly lead to even more powerful strategies for the synthesis of this compound and its derivatives, further solidifying its importance in the landscape of modern organic chemistry.
References
-
Sauers, R. R.; Tucker, R. J. Bicyclo[3.2.1]octan-3-one. Org. Synth.1963 , 43, 13. [Link]
-
Vera, N.; de Alfonso, I.; Marco-Contelles, J. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules2004 , 9(4), 287-295. [Link]
-
Appleton, R. A. Rearrangements of some bicyclic systems. Ph.D. Thesis, University of Glasgow, 1967. [Link]
Sources
The Bicyclo[3.2.1]octane Core: A Privileged Scaffold in Natural Products and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of the Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane ring system is a bridged bicyclic hydrocarbon that represents a fascinating and vital structural motif in the realm of natural products. Its rigid, three-dimensional architecture provides a unique scaffold upon which a remarkable diversity of chemical functionality can be displayed. This structural complexity is not merely an aesthetic marvel of nature; it is intrinsically linked to the potent and specific biological activities exhibited by molecules containing this core. Found in a wide array of natural products, including diterpenes, alkaloids, and lignans, the bicyclo[3.2.1]octane framework is a "privileged scaffold".[1] This term signifies its recurring presence in bioactive compounds, suggesting that this particular arrangement of atoms is favorably recognized by biological macromolecules. For researchers in drug discovery, natural products containing this core are a rich source of inspiration and starting points for the development of novel therapeutics.[2][3] This guide provides a technical overview of the major classes of these natural products, their biosynthesis, biological activities, and the experimental methodologies required for their study.
Major Classes of Bicyclo[3.2.1]octane-Containing Natural Products
The bicyclo[3.2.1]octane core is a recurring theme in several major classes of natural products, most notably among the diterpenoids and alkaloids.
Diterpenoids: A Story of Growth, Defense, and Toxicity
Diterpenoids are a large and structurally diverse class of C20 terpenoids derived from the precursor geranylgeranyl pyrophosphate (GGPP). Within this class, several groups featuring the bicyclo[3.2.1]octane skeleton are of profound biological importance.
-
Kaurane Diterpenoids and Gibberellins: The ent-kaurane skeleton is a tetracyclic system that serves as the direct biosynthetic precursor to the gibberellins (GAs), a critical class of plant hormones.[4][5][6] GAs are fundamental regulators of plant growth and development, controlling processes such as stem elongation, seed germination, dormancy, and flowering. All known gibberellins are diterpenoid acids derived from the ent-gibberellane skeleton, which is formed through a characteristic ring contraction of the ent-kaurane B-ring.[7] The discovery and study of gibberellins, such as the archetypal gibberellic acid (GA3), have had profound impacts on agriculture.
-
Atractylosides: Potent Mitochondrial Toxins: In stark contrast to the life-promoting gibberellins, the atractylosides are highly toxic diterpenoid glycosides found in plants such as the Mediterranean thistle (Atractylis gummifera).[8] These molecules are potent and specific inhibitors of the mitochondrial ADP/ATP translocase, a protein embedded in the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP.[8][9] By binding to this transporter, atractyloside and its even more potent analogue, carboxyatractyloside, effectively halt oxidative phosphorylation, leading to a rapid depletion of cellular ATP and cell death.[9][10][11] Poisoning by these compounds results in severe hepatocellular damage and renal failure.[8][11]
Alkaloids: Nature's Chemical Arsenal
-
Stemona Alkaloids: This unique group of polycyclic alkaloids is found exclusively in the Stemonaceae plant family.[12][13] These compounds are structurally characterized by a pyrrolo[1,2-a]azepine nucleus, which often incorporates the bicyclo[3.2.1]octane framework within a more complex, cage-like structure.[12][13][14] For centuries, extracts from Stemona species have been used in traditional Chinese and Southeast Asian medicine as potent antitussives (cough suppressants) and insecticides.[13][15] Modern scientific investigation has validated these uses, with compounds like tuberostemonine and neotuberostemonine demonstrating significant antitussive activity, while others, such as didehydrostemofoline, exhibit high insect toxicity.[12][14]
Biosynthesis: The Enzymatic Construction of Complexity
The formation of the bicyclo[3.2.1]octane core is a testament to the elegance of enzymatic catalysis. The biosynthesis of kaurane diterpenoids and gibberellins provides a well-understood model for the construction of this scaffold. The pathway begins in the plastids and involves a cascade of cyclization reactions.
-
Formation of ent-Copalyl Diphosphate (ent-CPP): The universal C20 terpenoid precursor, geranylgeranyl pyrophosphate (GGPP), undergoes a protonation-initiated cyclization catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS). This first cyclization forms the A and B rings of the diterpene skeleton, yielding the bicyclic intermediate, ent-CPP.[4][5][16]
-
Formation of ent-Kaurene: The second key enzyme, ent-kaurene synthase (KS), catalyzes a further intramolecular cyclization of ent-CPP. This step involves the formation of the C and D rings to generate the tetracyclic hydrocarbon ent-kaurene, which contains the fundamental bridged ring system.[4][16][17]
-
Oxidative Modifications: From ent-kaurene, a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2ODDs) lead to the vast diversity of kaurane diterpenoids and, ultimately, the gibberellins.[7][16]
Detailed Step-by-Step Methodology
1. Plant Material Preparation:
-
Rationale: Proper preparation is critical to preserve the chemical integrity of the target compounds and ensure reproducibility.
-
Protocol:
-
Collect the desired plant part (e.g., leaves, roots). Authenticate the species with a qualified botanist.
-
Air-dry the material in a well-ventilated area away from direct sunlight to prevent photochemical degradation. Alternatively, freeze-dry (lyophilize) for highly sensitive compounds.
-
Grind the dried material into a fine powder using a mechanical mill. This increases the surface area, maximizing extraction efficiency.
-
2. Extraction:
-
Rationale: The choice of solvent is dictated by the polarity of the target compounds. Diterpenoids are typically of medium polarity.
-
Protocol:
-
Macerate the powdered plant material in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours with occasional stirring.
-
Filter the mixture and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation, yielding the crude extract.
-
3. Fractionation via Liquid-Liquid Partitioning:
-
Rationale: This step simplifies the complex crude extract into fractions of varying polarity, which facilitates subsequent chromatographic purification.
-
Protocol:
-
Suspend the crude extract in a 90% methanol/water solution.
-
Perform successive extractions with solvents of increasing polarity, typically starting with hexane (to remove non-polar lipids and chlorophylls), followed by dichloromethane or ethyl acetate (which will contain the medium-polarity diterpenoids), and finally the remaining aqueous phase (containing highly polar glycosides and sugars).
-
Concentrate each fraction separately using a rotary evaporator.
-
4. Column Chromatography (CC):
-
Rationale: CC is the primary method for separating the components within a fraction based on their differential adsorption to a stationary phase.
-
Protocol:
-
Pack a glass column with silica gel (as the stationary phase) slurried in a non-polar solvent (e.g., hexane).
-
Adsorb the target fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
5. Purification by High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC provides high-resolution separation, essential for obtaining compounds in high purity (>95%) for structural elucidation and biological testing.
-
Protocol:
-
Dissolve the semi-pure fractions from CC in a suitable solvent (e.g., methanol).
-
Inject the solution onto a preparative or semi-preparative reversed-phase (C18) HPLC column.
-
Elute with an isocratic or gradient mobile phase, typically a mixture of water and acetonitrile or methanol.
-
Monitor the elution with a UV detector and collect the peaks corresponding to individual compounds.
-
Remove the solvent to yield the pure, isolated compound.
-
6. Structure Elucidation:
-
Rationale: A combination of spectroscopic techniques is required to unambiguously determine the chemical structure of a novel compound.
-
Protocol:
-
High-Resolution Mass Spectrometry (HR-MS): Determine the exact mass of the molecule to establish its elemental formula.
-
1D NMR (¹H and ¹³C): Obtain proton and carbon spectra to identify the types and numbers of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings (¹H-¹H correlations), revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for piecing together the carbon skeleton.
-
-
By integrating the data from all these techniques, the complete planar structure and often the relative stereochemistry of the molecule can be determined.
-
Conclusion and Future Perspectives
Natural products containing the bicyclo[3.2.1]octane framework represent a structurally rich and biologically significant area of chemical research. From essential plant hormones to potent toxins and medicinally relevant alkaloids, these molecules demonstrate the vast synthetic capabilities of nature. For drug development professionals, they offer validated starting points for designing new therapeutic agents. Future research will undoubtedly uncover new natural products with this core scaffold, while advances in synthetic chemistry will provide more efficient ways to access these complex architectures, enabling deeper exploration of their therapeutic potential. [2][18][19]The continued study of these remarkable compounds lies at the intersection of chemistry, biology, and medicine, promising new discoveries and innovations.
References
-
Gibberellin - Wikipedia . Wikipedia. [Link]
-
Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role . eGyanKosh. [Link]
-
Structural relationships, distribution and biological activities of stemona alkaloids . PubMed. [Link]
-
Biosynthesis of gibberellins.pptx . Slideshare. [Link]
-
Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways . PubMed Central. [Link]
-
Gibberellin Biosynthesis and the Regulation of Plant Development . Academia.edu. [Link]
-
Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects . MDPI. [Link]
-
Atractyloside - Wikipedia . Wikipedia. [Link]
-
Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research . Frontiers. [Link]
-
Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research . PubMed Central. [Link]
-
Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides . MDPI. [Link]
-
Structural Relationships, Distribution and Biological Activities of Stemona Alkaloids . Georg Thieme Verlag. [Link]
-
Structural classification and biological activities of Stemona alkaloids . Semantic Scholar. [Link]
-
Structural Relationships, Distribution and Biological Activities of Stemona Alkaloids . ResearchGate. [Link]
-
Atractyloside – Knowledge and References . Taylor & Francis Online. [Link]
-
Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and Their Glycosides . ResearchGate. [Link]
-
Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy . PubMed Central. [Link]
-
The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices . ResearchGate. [Link]
-
Recent advances in total syntheses of natural products containing the benzocycloheptane motif . ResearchGate. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes . PubMed Central. [Link]
-
6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination . PubMed Central. [Link]
-
extraction, isolation and biosynthetic scheme of terpenoids and its pharmaceutical activities in drug . Pakistan Science Bulletin. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes . PubMed. [Link]
-
Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS . Taylor & Francis Online. [Link]
-
Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes . ACS Publications. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications . Royal Society of Chemistry. [Link]
-
Diverse synthesis of bridged bicyclo[3.2.1]octa-2,6-diene and... . Nature. [Link]
-
Isolation of two diterpenoids from mangrove plant Rhizophora mangle by countercurrent chromatography . ResearchGate. [Link]
-
Isolation and Identification of Terpenoids and Sterols of Nepeta cataria L . Al-Mustansiriyah Journal of Science. [Link]
-
Separation and purification of plant terpenoids from biotransformation . PubMed Central. [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Rossella Promontorio UCL Thesis for the degree of Doctor of Philosophy . UCL Discovery. [Link]
-
Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes . ResearchGate. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gibberellin - Wikipedia [en.wikipedia.org]
- 8. Atractyloside - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alspi.com [alspi.com]
- 12. Structural relationships, distribution and biological activities of stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes to Bicyclo[3.2.1]oct-2-ene and Its Derivatives: Application Notes and Protocols
Introduction: The Significance of the Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane ring system is a prevalent structural motif in a vast array of biologically active natural products, including sesquiterpenes, diterpenes, alkaloids, and antibiotics. Its unique three-dimensional architecture imparts specific conformational constraints that are often crucial for molecular recognition and biological activity. Consequently, the development of efficient and stereoselective synthetic routes to functionalized bicyclo[3.2.1]octanes is of paramount importance to researchers in medicinal chemistry and drug discovery. These scaffolds serve as versatile building blocks for the total synthesis of complex natural products and the creation of novel chemical entities with therapeutic potential.[1] This document provides a detailed overview of several key synthetic strategies for the construction of bicyclo[3.2.1]oct-2-ene and its derivatives, complete with mechanistic insights and detailed experimental protocols.
Strategic Approaches to the Bicyclo[3.2.1]octane Core
The construction of the bicyclo[3.2.1]octane skeleton can be broadly categorized into several strategic approaches. This guide will focus on the following key methodologies:
-
Intramolecular [4+2] Cycloaddition and Subsequent Fragmentation
-
Ring Expansion of Norbornene Derivatives
-
Cascade Reactions and Organocatalysis
-
Modern Transition-Metal-Catalyzed Cyclizations
Each of these strategies offers distinct advantages in terms of starting material availability, achievable substitution patterns, and stereochemical control.
Intramolecular Diels-Alder Reaction and Cyclopropane Ring Opening: An Enantioselective Approach from Carvone
A powerful and elegant strategy for the synthesis of enantiopure, highly functionalized bicyclo[3.2.1]octane systems involves a sequence of an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene followed by a subsequent cyclopropane ring-opening.[2][3][4] This approach leverages the readily available chiral pool starting material, (R)-(-)-carvone, to install stereocenters that are carried through the synthetic sequence.
Causality Behind Experimental Choices
The choice of carvone as a starting material is strategic; its inherent chirality directs the stereochemical outcome of the subsequent reactions. The formation of the 5-vinyl-1,3-cyclohexadiene precursor is crucial for the key IMDA reaction, which proceeds under thermal conditions to construct the tricyclo[3.2.1.0²·⁷]oct-3-ene core.[2] The subsequent cleavage of the cyclopropane ring is the final step in forging the desired bicyclo[3.2.1]octane framework.[2][4] This can be achieved through various methods, including reductive cleavage with samarium(II) iodide or acid-catalyzed nucleophilic addition.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of bicyclo[3.2.1]octanes from carvone.
Protocol 1: Synthesis of (1S,2S,5S,7S)-13-(tert-Butyldimethylsilanyloxy)-1,4-dimethyltricyclo[3.2.1.0²,⁷]oct-3-ene-2-carboxylic acid methyl ester
This protocol details the IMDA reaction to form the tricyclic intermediate.
Materials:
-
(5R,6R)-2-(tert-Butyldimethylsilanyloxy)-6-isopropenyl-3-methylcyclohexa-1,3-dienecarboxylic acid methyl ester (diene precursor)
-
Anhydrous toluene
-
Propylene oxide
-
Silylated ampoule
-
Argon atmosphere
Procedure:
-
A solution of the diene precursor (e.g., 641 mg, 1.99 mmol) in anhydrous toluene (10 mL) is transferred to a previously silylated ampoule.[3]
-
The solution is rigorously degassed using the freeze-pump-thaw method.
-
Under an argon atmosphere, a drop of propylene oxide is added as an acid scavenger.[2]
-
The ampoule is sealed and heated to 190 °C for 48 hours.[2]
-
After cooling, the contents are concentrated and purified by column chromatography on silica gel to yield the tricyclic product.
Protocol 2: Reductive Cyclopropane Ring Opening with Samarium(II) Iodide
This protocol describes the conversion of the tricyclic intermediate to the bicyclo[3.2.1]octane skeleton.
Materials:
-
Tricyclic intermediate from Protocol 1
-
Anhydrous THF
-
tert-Butanol
-
0.5 M solution of SmI₂ in THF
-
Argon atmosphere
Procedure:
-
The tricyclic intermediate (e.g., 100 mg, 0.29 mmol) is dissolved in a 9:1 mixture of THF/tert-butanol (1.2 mL) under an argon atmosphere.[2]
-
The mixture is cooled to -40 °C.[4]
-
A 0.5 M solution of SmI₂ in THF is added dropwise until the characteristic blue color persists.[2]
-
The reaction is quenched by pouring into hexane.
-
The organic layer is washed sequentially with water, 5% aqueous Na₂S₂O₄ solution, and brine, then dried over Na₂SO₄.[2]
-
The solvent is evaporated, and the residue is purified by chromatography to afford the bicyclo[3.2.1]octane product.
Ring Expansion of Norbornene via Dichlorocarbene Adducts
A well-established and versatile route to the bicyclo[3.2.1]octane core involves the ring expansion of norbornene derivatives.[5] This method typically begins with the addition of dichlorocarbene to norbornene, followed by a series of transformations to yield the desired bicyclic ketone, which can be further elaborated.
Mechanistic Rationale
The key step in this sequence is the thermal or chemically induced rearrangement of the dichlorocyclopropane adduct. This rearrangement proceeds through a series of cationic intermediates, ultimately leading to the thermodynamically more stable bicyclo[3.2.1]octene framework. Subsequent reduction and hydrolysis steps convert the chlorinated intermediate into a ketone, a versatile functional handle for further derivatization.
Synthetic Pathway Diagram
Caption: Synthetic pathway for bicyclo[3.2.1]octan-3-one from norbornene.
Protocol 3: Preparation of exo-3,4-Dichlorothis compound
This protocol outlines the initial dichlorocarbene addition and rearrangement.
Materials:
-
Norbornene
-
Petroleum ether
-
Sodium methoxide
-
Ethyl trichloroacetate
-
Ice
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve norbornene (52.5 g, 0.558 mole) in 400 mL of petroleum ether.[6]
-
Add sodium methoxide (112 g, 2.06 moles) and cool the mixture in an ice-salt bath to below 0 °C.[6]
-
Slowly add ethyl trichloroacetate (349 g, 1.82 moles) dropwise, maintaining the temperature below 0 °C. The addition typically takes about 4 hours.[6]
-
Stir the mixture at < 0 °C for an additional 4 hours, then allow it to warm to room temperature overnight.[6]
-
Pour the reaction mixture onto 500 g of crushed ice in 300 mL of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate.
-
Distill the residue under reduced pressure to obtain exo-3,4-dichlorothis compound.[6]
Protocol 4: Conversion to Bicyclo[3.2.1]octan-3-one
This protocol details the subsequent reduction and hydrolysis steps.
Materials:
-
exo-3,4-Dichlorothis compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Concentrated sulfuric acid
Procedure:
-
Reduction: Prepare a suspension of LiAlH₄ (10.0 g, 0.264 mole) in 200 mL of anhydrous THF.[6] Add a solution of exo-3,4-dichlorothis compound (39.5 g, 0.224 mole) in 50 mL of dry THF dropwise over 30 minutes.[6] Reflux the mixture for 18 hours.[6] After cooling, carefully quench the reaction and work up to isolate 3-chlorothis compound.
-
Hydrolysis: Vigorously stir a mixture of 3-chlorothis compound (89.0 g, 0.63 mole) and 500 g of concentrated sulfuric acid, keeping the temperature at 20-30 °C with an ice bath.[6] After the initial exothermic reaction subsides, stir for an additional 4 hours. Pour the mixture onto ice and extract with ether. Wash the ether extracts, dry, and distill to yield bicyclo[3.2.1]octan-3-one.
Disproportionation-Inspired Tandem Cyclization
A novel and efficient approach for the construction of highly functionalized bicyclo[3.2.1]octanes utilizes an iodine-induced cyclization and oxidation of allylic alcohols. This "convergent disproportionation" strategy allows for the creation of six new bonds in a single operation, offering excellent atom economy.
Mechanistic Overview
The proposed mechanism involves the in situ generation of a diene and an enone from the allylic alcohol precursor. These intermediates then undergo a Diels-Alder reaction to form the bicyclo[3.2.1]octane core. The reaction is initiated by iodine and proceeds through a cascade of events, including oxidation, cyclization, and rearrangement.
Reaction Scheme Diagram
Caption: Convergent disproportionation for bicyclo[3.2.1]octane synthesis.
General Protocol for Iodine-Induced Cyclization
Materials:
-
Substituted allylic alcohol
-
Iodine (I₂)
-
Appropriate solvent (e.g., DMSO)
-
Base (if required)
Procedure:
-
To a solution of the allylic alcohol in the chosen solvent, add a catalytic or stoichiometric amount of iodine.
-
Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired functionalized bicyclo[3.2.1]octane.
Note: The specific conditions (solvent, temperature, reaction time) will vary depending on the substrate.
Organocatalytic Approaches to Bicyclo[3.2.1]octanes
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures. Several organocatalytic methods have been developed for the enantioselective construction of the bicyclo[3.2.1]octane framework, often proceeding through elegant cascade reactions.
Key Strategies in Organocatalysis
-
Intramolecular Michael Addition: The desymmetrization of prochiral cyclic 1,3-diones bearing an enone tether can be achieved via an intramolecular Michael addition catalyzed by a chiral amine or phosphoric acid, yielding chiral bicyclo[3.2.1]octanes with high enantioselectivity.[7]
-
Domino Michael/Aldol Reactions: The reaction of cyclic ketones with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can initiate a domino Michael/aldol cascade to afford densely functionalized bicyclo[3.2.1]octanes.[8][9]
Illustrative Organocatalytic Cascade
Caption: Organocatalytic domino Michael/Aldol reaction for bicyclo[3.2.1]octane synthesis.
General Protocol for Organocatalytic Domino Reaction
Materials:
-
Cyclic 1,3-diketone
-
α,β-Unsaturated aldehyde
-
Chiral organocatalyst (e.g., a prolinol derivative)
-
Acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., toluene, chloroform)
Procedure:
-
To a solution of the cyclic 1,3-diketone and the chiral organocatalyst in the anhydrous solvent, add the acid co-catalyst.
-
Stir the mixture for a short period before adding the α,β-unsaturated aldehyde.
-
Continue stirring at the specified temperature (from room temperature to elevated temperatures) and monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to isolate the enantiomerically enriched bicyclo[3.2.1]octane derivative.
Summary of Synthetic Routes
| Synthetic Strategy | Key Reaction | Starting Materials | Advantages | Considerations |
| IMDA/Ring Opening | Intramolecular Diels-Alder, Cyclopropane cleavage | (R)-(-)-Carvone | Enantioselective, access to highly functionalized products.[2][3][4] | Multi-step, requires high temperatures for IMDA. |
| Ring Expansion | Dichlorocarbene addition, Rearrangement | Norbornene | Utilizes inexpensive starting materials, scalable.[5][6] | Multi-step, involves hazardous reagents (LiAlH₄). |
| Disproportionation | Iodine-induced tandem cyclization | Allylic alcohols | High atom economy, rapid complexity generation. | Mechanistically complex, substrate scope may be limited. |
| Organocatalysis | Domino Michael/Aldol, Intramolecular Michael | Cyclic ketones/diones, Enals/Enones | High enantioselectivity, mild reaction conditions.[7][8][9] | Catalyst loading and optimization can be crucial. |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives continues to be an active area of research, driven by the biological significance of this structural motif. The methodologies outlined in this guide, from classic ring expansion strategies to modern organocatalytic and tandem reactions, provide a robust toolkit for accessing a wide range of functionalized bicyclic scaffolds. Future developments will likely focus on further enhancing the efficiency, stereocontrol, and sustainability of these synthetic routes, enabling the exploration of novel chemical space in the quest for new therapeutic agents.
References
-
Marco-Contelles, J., de la Torre, M. C., & Rodriguez, J. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 9(4), 289-298. [Link][2]
-
Li, Q., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(10), 1878–1882. [Link]
-
Foote, C. S., & Woodward, R. B. (1964). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, 44, 12. [Link][6]
-
Marco-Contelles, J., de la Torre, M. C., & Rodriguez, J. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. ResearchGate. [Link][3]
-
Rodriguez, J., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1053. [Link][10]
-
Sarkar, T. K., et al. (1993). Synthesis of functionalized bicyclo[3.2.1]octane systems. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32B(10), 1019-1025. [Link][5]
-
Marco-Contelles, J., de la Torre, M. C., & Rodriguez, J. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. PMC. [Link][4]
-
Filippini, M.-H., & Rodriguez, J. (2011). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 111(11), 7119-7173. [Link][1]
-
List, B., et al. (2015). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Chemical Science, 6(7), 4113-4117. [Link][7]
-
Presset, M., Coquerel, Y., & Rodriguez, J. (2011). Single‐Step Metallocatalyzed and Organocatalyzed Enantioselective Construction of Bicyclo[3.2.1]octanes. ChemCatChem, 4(2), 172–174. [Link][8]
-
Rodriguez, J., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PMC. [Link][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00753D [pubs.rsc.org]
- 8. Sci-Hub. Single‐Step Metallocatalyzed and Organocatalyzed Enantioselective Construction of Bicyclo[3.2.1]octanes / ChemCatChem, 2011 [sci-hub.se]
- 9. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes | MDPI [mdpi.com]
Application Notes & Protocols: Strategic Utilization of the Bicyclo[3.2.1]oct-2-ene Framework in Natural Product Total Synthesis
Abstract
The bicyclo[3.2.1]octane skeleton is a privileged structural motif frequently encountered in a diverse array of biologically active natural products, including numerous sesquiterpenes and diterpenoids.[1][2][3] Its rigid, three-dimensional architecture presents a formidable challenge to synthetic chemists, while also offering a unique scaffold for the development of novel therapeutic agents. This guide provides an in-depth analysis of the strategic application of the bicyclo[3.2.1]oct-2-ene moiety and its derivatives as pivotal intermediates in the total synthesis of complex natural products. We will explore key synthetic methodologies for constructing this framework, delve into representative case studies, and provide detailed, field-proven protocols for its implementation.
The Bicyclo[3.2.1]octane Core: A Cornerstone of Natural Product Architecture
The prevalence of the bicyclo[3.2.1]octane core across a wide spectrum of natural products underscores its significance in chemical biology.[1] This bridged bicyclic system is the foundational framework for important compounds such as the sesquiterpene α-cedrene, the potent antibiotic platensimycin, and various kaurane and gibberellane diterpenoids.[2][4][5] The inherent ring strain and defined stereochemical relationships within this scaffold not only contribute to the biological activity of the parent molecules but also demand sophisticated and elegant synthetic solutions for their construction.
The strategic incorporation and manipulation of the this compound substructure, in particular, offers a versatile platform for accessing these complex molecular architectures. The contained olefin functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of further complexity and the completion of the target natural product.
Key Methodologies for the Construction of the Bicyclo[3.2.1]octane Framework
The assembly of the bicyclo[3.2.1]octane skeleton has been the subject of extensive research, leading to the development of several powerful synthetic strategies. The choice of method is often dictated by the substitution pattern of the target molecule and the desired stereochemical outcome.
Intramolecular Diels-Alder (IMDA) Cycloaddition
The intramolecular [4+2] cycloaddition is arguably one of the most powerful and frequently employed methods for the construction of the bicyclo[3.2.1]octane core.[6] This strategy involves the thermal or Lewis acid-catalyzed cyclization of a substrate containing a tethered diene and dienophile. A notable example is the synthesis of highly functionalized, enantiopure bicyclo[3.2.1]octane systems from the monoterpene carvone.[1][7] In this approach, a 5-vinyl-1,3-cyclohexadiene intermediate undergoes an IMDA reaction to form a tricyclo[3.2.1.0²·⁷]octane system, which can then be selectively cleaved to reveal the desired bicyclo[3.2.1]octane framework.[1][7] This method offers excellent control over stereochemistry and allows for the rapid assembly of molecular complexity. The total synthesis of the potent antibiotic (-)-Platensimycin also features a key intramolecular Diels-Alder reaction to construct its complex oxatetracyclic core, setting three stereocenters, including two all-carbon quaternary centers, in a single step.[5]
Caption: General workflow for constructing the bicyclo[3.2.1]octane core via an Intramolecular Diels-Alder (IMDA) reaction.
Radical Cyclizations
Tandem radical cyclizations have emerged as a powerful tool for the synthesis of polycyclic systems, including the bicyclo[3.2.1]octane framework.[8] This approach is particularly effective for the construction of challenging quaternary carbon centers.[8] A prominent example is found in a total synthesis of α-cedrene, where a tandem radical cyclization of an N-aziridinylimine was employed to construct the C-1 quaternary center from a corresponding cyclohexane ring system.[8][9] This strategy offers a unique and efficient pathway to complex polycyclic structures that may be difficult to access through traditional ionic pathways.
Ring Rearrangement and Expansion Strategies
Skeletal rearrangements provide an elegant means to access the bicyclo[3.2.1]octane core from more readily available ring systems. These transformations are often driven by the release of ring strain.
-
Cope Rearrangement: A[4][4] sigmatropic rearrangement can be utilized to transform specifically substituted 1,5-dienes into the bicyclo[3.2.1]octane framework. For instance, oxo- or aza-bridged bicyclo[3.2.1]octene alkylidenemalononitriles have been shown to undergo a Cope ring rearrangement to yield uniquely decorated cis-fused hexahydropentalene systems.[10]
-
Acid-Catalyzed Rearrangements: The treatment of hydrobenzofuranoid neolignans with acid has been used as a key step in the total synthesis of naturally occurring bicyclo[3.2.1]octanoid neolignans.[11] Similarly, Sm(II)-induced 1,2-rearrangements with ring expansion have been developed to convert methylenebicyclo[4.2.0]octanones into methylenebicyclo[3.2.1]octanols.[12]
Organocatalytic Approaches
The rise of organocatalysis has provided new avenues for the asymmetric synthesis of bicyclo[3.2.1]octanes from achiral precursors.[3][6] Domino reactions, such as Michael-Henry or Michael-aldol sequences, catalyzed by chiral amines or other small organic molecules, can generate highly functionalized and enantiomerically enriched bicyclo[3.2.1]octane scaffolds.[6][13]
Case Study: The Total Synthesis of (±)-α-Cedrene
The tricyclic sesquiterpene α-cedrene, a major component of cedar oil, has been a classic benchmark for validating new synthetic methodologies due to its intricate framework featuring a spirane center.[4] The evolution of its total synthesis showcases the development of diverse strategies for constructing the bicyclo[3.2.1]octane core.
Caption: Simplified retrosynthetic analysis of α-Cedrene highlighting the key bicyclo[3.2.1]octane disconnection.
| Synthesis | Year | Key Strategy | Starting Material(s) | Longest Linear Sequence (Steps) | Overall Yield (%) |
| Stork & Breslow | 1953 | Intramolecular Michael Addition | p-Methylacetophenone | ~15 | Not Reported |
| Corey et al. | 1969 | Intramolecular Aldol Condensation | 3-Methyl-2-cyclohexen-1-one | ~12 | Not Reported |
| Breitholle & Fallis | 1976 | Intramolecular Diels-Alder | 1-Methyl-1,3-cyclopentadiene, 3-Penten-2-one | ~8 | ~5 |
| Chen et al. | 1993 | Tandem Radical Cyclization | (Not specified in abstract) | (Not specified in abstract) | (Not specified in abstract) |
| Kim et al. | 1998 | N-Aziridinylimine Radical Cyclization | Cyclohexane derivative | (Not specified in abstract) | (Not specified in abstract) |
(Data compiled from multiple sources for comparative analysis).[4][8][9]
The Breitholle and Fallis synthesis is particularly noteworthy for its early and effective use of the intramolecular Diels-Alder reaction to rapidly assemble the tricyclic core.[4] This approach demonstrated the power of pericyclic reactions in streamlining the synthesis of complex natural products. Later, radical-based methods, such as those developed by Chen and Kim, provided novel and efficient routes to the cedrene skeleton, showcasing the versatility of free-radical chemistry in C-C bond formation and quaternary center construction.[8][9]
Detailed Experimental Protocols
The following protocols are based on established and validated methodologies for the synthesis and manipulation of the bicyclo[3.2.1]octane framework.
Protocol 1: IMDA Cycloaddition and Cyclopropane Opening to Form a Bicyclo[3.2.1]octene Derivative
This protocol is adapted from the synthesis of highly functionalized enantiopure bicyclo[3.2.1]octane systems from (R)-carvone.[1][7] It exemplifies the construction of the core via an IMDA reaction followed by a regioselective cleavage of the resulting tricyclic intermediate.
Step 1: Synthesis of the IMDA Precursor (5-Vinyl-1,3-cyclohexadiene derivative)
-
Rationale: This step creates the necessary tethered diene and dienophile system required for the intramolecular cycloaddition. Starting from a readily available chiral building block like carvone ensures the final product is enantiomerically pure.
-
Procedure (Illustrative):
-
To a solution of LDA (1.2 eq.) in dry THF at -78 °C under an argon atmosphere, add a solution of (R)-(-)-carvone (1.0 eq.) in THF dropwise.
-
Allow the reaction mixture to warm to -10 °C and stir for 1 hour.
-
Cool the mixture back to -78 °C and add HMPA (1.0 eq.) followed by methyl cyanoformate (1.5 eq.).
-
After 30 minutes, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with diethyl ether.
-
Purify the resulting β-keto ester via column chromatography. Subsequent standard transformations (e.g., enol ether formation) are then carried out to generate the 5-vinyl-1,3-cyclohexadiene IMDA substrate.[1]
-
Step 2: Intramolecular Diels-Alder (IMDA) Reaction
-
Rationale: Heating the substrate promotes the [4+2] cycloaddition, forming the strained tricyclo[3.2.1.0²·⁷]octane system. The use of a sealed ampoule and degassing prevents side reactions with atmospheric oxygen at high temperatures. Propylene oxide is added as an acid scavenger.
-
Procedure:
-
Dissolve the 5-vinyl-1,3-cyclohexadiene substrate (1.0 eq.) and a small amount of propylene oxide (0.1 eq.) in anhydrous toluene in a glass ampoule.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the ampoule under vacuum and heat at 190 °C for 48 hours.
-
Cool the ampoule to room temperature, open carefully, and concentrate the contents under reduced pressure.
-
Purify the resulting tricyclic product by column chromatography on silica gel. An 80% yield for this step has been reported.[7]
-
Step 3: Reductive Opening of the Cyclopropane Ring
-
Rationale: Samarium diiodide (SmI₂) is a powerful single-electron reducing agent capable of cleaving the strained cyclopropane ring in the tricyclic intermediate. This cleavage is regioselective and yields the desired functionalized bicyclo[3.2.1]oct-1-ene core.
-
Procedure:
-
To a stirred solution of the tricyclo[3.2.1.0²·⁷]octan-3-one intermediate (1.0 eq.) in dry THF at -78 °C under an argon atmosphere, add a freshly prepared solution of SmI₂ (2.5 eq.) in THF dropwise until the characteristic deep blue color persists.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of K₂CO₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final bicyclo[3.2.1]oct-1-ene product by column chromatography.
-
Conclusion and Future Outlook
The this compound framework and its parent saturated core remain central to the field of natural product synthesis. The continued development of novel synthetic methodologies, particularly in the areas of asymmetric organocatalysis and C-H activation, will undoubtedly lead to even more efficient and elegant syntheses of natural products containing this important scaffold. The strategic insights gained from decades of research provide a robust foundation for researchers, scientists, and drug development professionals to design and execute the synthesis of next-generation therapeutics inspired by nature's complex molecular artistry.
References
- Kim, S., Cheong, J. H., & Lee, J. Y. (1998). Total Synthesis of -Cedrene: A New Strategy Utilizing N-Aziridinylimine Radical Chemistry. Elsevier.
- Breitholle, E. G., & Fallis, A. G. (1978). A total synthesis of (±)-cedrol and (±)-cedrene via an intramolecular Diels-Alder reaction. Canadian Journal of Chemistry.
- BenchChem. (2025). A Journey Through Chemical Architecture: The Total Synthesis of α-Cedrene. BenchChem.
-
Delgado, S., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules. [Link]
- Delgado, S., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
-
Li, P., & Nallaseth, F. S. (2008). Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent. ACS Publications. [Link]
-
Nicolaou, K. C., et al. (2008). Total Synthesis of Platensimycin and Related Natural Products. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Strategies in Cedrene Synthesis. Chemistry LibreTexts. [Link]
-
Ríos-Lombardía, N., & Morán-Ramallal, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. [Link]
-
Aponte-Guzmán, J. D., et al. (2021).[4][4] Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. ResearchGate. [Link]
-
Ríos-Lombardía, N., & Morán-Ramallal, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]
-
Dai, M., et al. (2015). Synthesis of Methylenebicyclo[3.2.1]octanol by a Sm(II)-Induced 1,2-Rearrangement Reaction with Ring Expansion of Methylenebicyclo[4.2.0]octanone. Organic Letters. [Link]
-
Wang, M., et al. (2002). Total synthesis of two naturally occurring bicyclo[3.2.1]octanoid neolignans. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2013). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. ResearchGate. [Link]
Sources
- 1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.winthrop.edu [chem.winthrop.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Total synthesis of two naturally occurring bicyclo[3.2.1]octanoid neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
The Bicyclo[3.2.1]oct-2-ene Scaffold: A Versatile Framework in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of unique molecular architectures that can effectively interact with biological targets. Among these, the rigid, three-dimensional structure of the bicyclo[3.2.1]oct-2-ene core has emerged as a privileged scaffold. Its conformational rigidity and stereochemical complexity offer a unique platform for the design of potent and selective modulators of various biological processes. This guide provides an in-depth exploration of the applications of the this compound framework in medicinal chemistry, complete with detailed synthetic protocols and mechanistic insights for researchers and drug development professionals.
The Allure of the Bicyclic Core: A Structural Perspective
The bicyclo[3.2.1]octane ring system provides a well-defined spatial arrangement of substituents, which is crucial for precise interactions with the binding sites of proteins. This constrained conformation reduces the entropic penalty upon binding, often leading to higher affinity and selectivity compared to more flexible acyclic or monocyclic analogs. The inherent chirality of many bicyclo[3.2.1]octene derivatives further allows for the exploration of stereospecific interactions with biological targets.
Central Nervous System: A Primary Arena for this compound Derivatives
A significant body of research has focused on the application of this compound analogs as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3] These transporters play a critical role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse.[1][4]
Cocaine, a well-known psychostimulant, exerts its effects primarily by blocking the reuptake of dopamine, leading to its accumulation in the synapse.[1] The development of molecules that can selectively inhibit DAT without the reinforcing effects of cocaine is a major goal in the development of treatments for cocaine addiction. Bicyclo[3.2.1]octane-based compounds, often referred to as tropane analogs, have shown considerable promise in this area.[3][5][6]
Structure-Activity Relationship (SAR) Insights
Research has shown that modifications at various positions of the bicyclo[3.2.1]octane ring system significantly influence binding affinity and selectivity for monoamine transporters.[1][4][5] For instance, the nature and position of aryl substituents at the C-3 position are critical for potent DAT inhibition.[1][4] Furthermore, the heteroatom at the 8-position (e.g., nitrogen, oxygen, or sulfur) also plays a crucial role in modulating the pharmacological profile of these compounds.[3][6][7] The stereochemistry of the substituents is also paramount, with different diastereomers often exhibiting vastly different biological activities.[1][4]
Tabulated Biological Data: Monoamine Transporter Inhibition
| Compound Class | Target | IC50 (nM) | Selectivity (vs. SERT) | Reference |
| 3-(3,4-dichlorophenyl)-8-thiathis compound | DAT | 4.5 | 800-fold | [3] |
| Benzothiophene substituted 8-oxabicyclo[3.2.1]octane | DAT | - | 177-fold | [1][2] |
| 3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | DAT | 3.27 | - | [7] |
| 3α-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | DAT | 2.34 | - | [7] |
Beyond the CNS: Expanding Therapeutic Horizons
The versatility of the this compound scaffold extends beyond neuroscience. Researchers have explored its potential in other therapeutic areas, demonstrating its broad applicability in drug discovery.
Antiviral Applications
Derivatives of bicyclo[3.2.1]octene have been synthesized and evaluated as potential inhibitors of influenza virus sialidases.[8] These enzymes are crucial for the release of newly formed virus particles from infected cells, making them an attractive target for antiviral drug development. While the reported activity was modest, it highlights the potential of this scaffold in the design of novel antiviral agents.[8]
Cholinesterase Inhibition
Functionalized benzobicyclo[3.2.1]octene derivatives have been investigated as a new class of cholinesterase inhibitors.[9][10] Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the symptomatic treatment of Alzheimer's disease. Certain compounds from this class have shown promising inhibitory activity, with some exhibiting selectivity for BChE.[9][10]
Anticancer Potential
The bicyclo[3.2.1]octane moiety has been incorporated into analogs of podophyllotoxin, a natural product with potent anticancer activity that targets tubulin polymerization.[11] A synthesized podophyllotoxin ester containing an indole-annelated bicyclo[3.2.1]octane moiety demonstrated the ability to cause complete depolymerization of microtubules, indicating its potential as an anticancer agent.[11]
Synthetic Protocols: Building the Bicyclic Core
The synthesis of functionalized this compound derivatives often involves sophisticated chemical transformations. Below are detailed protocols for key synthetic steps, providing a practical guide for researchers.
Protocol 1: Synthesis of a 3-Aryl-8-oxathis compound-2-carboxylate via Stille Cross-Coupling
This protocol outlines the synthesis of a key intermediate for dopamine transporter inhibitors, based on established methodologies.[1][2]
Objective: To couple an aryl stannane with a vinyl triflate on the 8-oxathis compound core.
Materials:
-
8-Oxabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate
-
Aryl stannane (e.g., 2-(tributylstannyl)benzothiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
Tri(2-furyl)phosphine
-
Zinc chloride (ZnCl2), 1M solution in diethyl ether
-
1-Methyl-2-pyrrolidinone (NMP), anhydrous
-
Anhydrous, degassed solvents (e.g., dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 8-oxabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate (1.0 eq).
-
Add the aryl stannane (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and tri(2-furyl)phosphine (0.1 eq).
-
Add anhydrous 1-methyl-2-pyrrolidinone to dissolve the reagents.
-
To the stirred solution, add a 1M solution of zinc chloride in diethyl ether (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-8-oxathis compound-2-carboxylate.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.
-
Zinc Chloride: Acts as a co-catalyst to facilitate the transmetalation step in the Stille coupling.
-
Tri(2-furyl)phosphine: A ligand for the palladium catalyst that enhances its stability and reactivity.
Protocol 2: Reduction of the this compound Double Bond using Samarium Iodide
This protocol describes the stereoselective reduction of the double bond to yield the saturated bicyclo[3.2.1]octane core, which is often the more biologically active form.[1][2]
Objective: To reduce the double bond of a 3-aryl-8-oxathis compound-2-carboxylate to obtain the corresponding saturated bicyclo[3.2.1]octane.
Materials:
-
3-Aryl-8-oxathis compound-2-carboxylate
-
Samarium(II) iodide (SmI2), 0.1 M solution in THF
-
tert-Butanol
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the 3-aryl-8-oxathis compound-2-carboxylate (1.0 eq) in a 9:1 mixture of anhydrous THF and tert-butanol in a dry Schlenk flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the 0.1 M solution of samarium(II) iodide in THF dropwise until the characteristic deep blue color persists, indicating an excess of the reducing agent.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers and obtain the desired saturated 8-oxabicyclo[3.2.1]octane derivative.
Causality behind Experimental Choices:
-
Samarium(II) Iodide: A powerful single-electron transfer reducing agent that is effective for the reduction of α,β-unsaturated esters.
-
tert-Butanol: Acts as a proton source in the reduction mechanism.
-
Low Temperature (-78 °C): Helps to control the reactivity and improve the stereoselectivity of the reduction.
Visualizing Synthetic Pathways and Logical Relationships
To better illustrate the synthetic strategies and the relationships between different chemical entities, the following diagrams are provided.
Caption: Synthetic pathway for a bioactive bicyclo[3.2.1]octane derivative.
Caption: Key structural determinants of biological activity.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for medicinal chemistry research. Its unique structural features provide a robust platform for the design of novel therapeutics. Future efforts in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of new substitution patterns to fine-tune biological activity, and the application of this versatile scaffold to a wider range of biological targets. The insights and protocols presented in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable molecular framework.
References
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (URL: )
-
Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PubMed. (URL: [Link])
-
Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters - PubMed. (URL: [Link])
- Stereoselective synthesis of 2-exo-functionalized bicyclo[3.2.1]oct-3-en-8-ones by iron mediated carbonylation of bicyclo[4.1.0]hept-2-enes. (URL: )
-
Synthesis of functionalized bicyclo[3.2.1]octa-2,6-dienes by thermal rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems - Canadian Science Publishing. (URL: [Link])
-
bicyclo[3.2.1]octan-3-one - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone - MDPI. (URL: [Link])
-
Development of an Automated Microfluidic Reaction Platform for Multidimensional Screening: Reaction Discovery Employing Bicyclo[3.2.1]octanoid Scaffolds - PubMed Central. (URL: [Link])
-
A simple and easy to perform synthetic route to functionalized thienyl bicyclo[3.2.1]octadienes - Beilstein Journals. (URL: [Link])
- CAS 1204809-89-1: 8-(1,1-Dimethylethyl) 8-azabicyclo[3.2.1… - CymitQuimica. (URL: https://www.cymitquimica.com/cas/1204809-89-1)
-
Cas 14252-05-2,Bicyclo[1][2][3]octane-3-one | lookchem. (URL: [Link])
-
(PDF) Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - ResearchGate. (URL: [Link])
-
Synthesis of tetrasubstituted bicyclo[3.2.1]octenes as potential inhibitors of influenza virus sialidase - PubMed. (URL: [Link])
-
Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66. - ResearchGate. (URL: [Link])
-
Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors - PMC. (URL: [Link])
-
Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters - ResearchGate. (URL: [Link])
-
Podophyllotoxin analogue with bicyclo[3.2.1]octane moiety annelated with indole: synthesis, molecular modeling, and biological testing. (URL: [Link])
-
Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. (URL: [Link])
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - RSC Publishing. (URL: [Link])
-
NIH Public Access - AVESİS. (URL: [Link])
-
Bicyclo(3.2.1)oct-2-ene | C8H12 | CID 136649 - PubChem - NIH. (URL: [Link])
-
This compound-2-carbonitrile - PubChem. (URL: [Link])
-
Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity - ResearchGate. (URL: [Link])
- WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta)
-
2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of S - Semantic Scholar. (URL: [Link])
-
Diverse synthesis of bridged bicyclo[3.2.1]octa-2,6-diene and tricyclo[3.2.1.0²,7] oct-3-ene frameworks via stepwise cascade reactions - ResearchGate. (URL: [Link])
-
Functionalization of Bicyclo[3.2.1] Sulfones. (URL: [Link])
-
2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Pyridine alkaloids with activity in the central nervous system - PMC. (URL: [Link])
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - MDPI. (URL: [Link])
Sources
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of tetrasubstituted bicyclo[3.2.1]octenes as potential inhibitors of influenza virus sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Podophyllotoxin analogue with bicyclo[3.2.1]octane moiety annelated with indole: synthesis, molecular modeling, and biological testing [pbmc.ibmc.msk.ru]
Application Notes and Protocols for the Functionalization of the Bicyclo[3.2.1]oct-2-ene Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The bicyclo[3.2.1]octane framework is a prevalent structural motif in a vast array of biologically active natural products, including terpenes and alkaloids. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and drug discovery, offering precise spatial orientation of functional groups for optimal interaction with biological targets. The bicyclo[3.2.1]oct-2-ene variant, with its inherent olefinic functionality, serves as a versatile platform for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric elements with a high degree of stereocontrol.
This guide provides an in-depth exploration of key functionalization strategies for the this compound scaffold. The protocols detailed herein are designed to be robust and reproducible, and are accompanied by explanations of the underlying mechanistic principles to aid in experimental design and troubleshooting.
Electrophilic Additions to the Alkene Bridge
The double bond in the this compound system is amenable to a variety of electrophilic additions. The facial selectivity of these reactions is often dictated by steric hindrance, with the electrophile typically approaching from the less hindered exo face of the bicyclic system.
Dichlorocyclopropanation and Rearrangement to Functionalized Bicyclo[3.2.1]oct-2-enes
A common route to a functionalized this compound core involves the dichlorocyclopropanation of a bicyclo[2.2.1]heptene (norbornene) precursor, followed by a thermal or solvolytic rearrangement. This method provides a direct entry to the exo-3,4-dichlorothis compound scaffold.
-
Caption: Dichlorocyclopropanation and rearrangement workflow. */
Protocol 1: Synthesis of exo-3,4-Dichlorothis compound [1]
This protocol describes the generation of dichlorocarbene from ethyl trichloroacetate and sodium methoxide, its addition to norbornene, and the subsequent rearrangement to the target compound.
-
Materials:
-
Norbornene (52.5 g, 0.558 mol)
-
Petroleum ether (b.p. 45–60 °C, 400 ml)
-
Sodium methoxide (112 g, 2.06 mol)
-
Ethyl trichloroacetate (349 g, 1.82 mol)
-
Ice
-
10% Hydrochloric acid
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 1-L four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a calcium chloride tube, and a pressure-equalizing addition funnel, dissolve norbornene in petroleum ether.
-
Add sodium methoxide to the solution and begin stirring.
-
Cool the flask in an ice-salt bath.
-
Slowly add ethyl trichloroacetate from the addition funnel, maintaining the reaction temperature below 0 °C. This addition typically takes about 4 hours.
-
Continue stirring the mixture at a temperature below 0 °C for an additional 4 hours.
-
Allow the reaction mixture to gradually warm to room temperature overnight.
-
Pour the reaction mixture onto 500 g of crushed ice in 300 ml of water.
-
After the ice has melted, separate the organic layer. Extract the aqueous layer with four 200-ml portions of diethyl ether.
-
Neutralize the aqueous layer with 10% hydrochloric acid and extract again with two 200-ml portions of ether.
-
Combine all organic layers, wash with 300 ml of saturated sodium chloride solution, and dry over anhydrous magnesium sulfate for 6 hours.
-
Filter the solution and concentrate by distillation to about 200 ml.
-
Distill the resulting product through a 20-cm Vigreux column to obtain exo-3,4-dichlorothis compound as a colorless liquid.
-
| Product | Yield | Boiling Point | Refractive Index (n_D^25) |
| exo-3,4-Dichlorothis compound | 74–88% | 72–73 °C (0.9 mm) | 1.5333 |
Dihydroxylation
The dihydroxylation of the double bond in this compound derivatives typically proceeds with exo-face selectivity due to steric hindrance from the bicyclic framework. This reaction introduces two hydroxyl groups in a syn fashion.
-
Caption: Stereoselective dihydroxylation of this compound. */
Protocol 2: exo-Selective Dihydroxylation of a Bicyclo[2.2.1]azabicyclic Vinyl Sulfone (Model for this compound systems) [2][3]
This protocol describes the dihydroxylation of a related bicyclic system, which demonstrates the typical exo-selectivity observed in such scaffolds. The resulting diols were not isolated but directly protected.
-
Materials:
-
Bicyclic vinyl sulfone (e.g., compound 7c from the reference)
-
Osmium tetroxide (catalytic amount)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone/Water solvent mixture
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the bicyclic alkene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Add a catalytic amount of osmium tetroxide.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Without further purification of the diol, dissolve the crude product in 2,2-dimethoxypropane (DMP).
-
Add a catalytic amount of p-toluenesulfonic acid to facilitate the formation of the acetonide-protected diol.
-
Stir at room temperature until the reaction is complete.
-
Quench with a mild base (e.g., triethylamine) and concentrate.
-
Purify the resulting protected diol by column chromatography.
-
| Substrate | Product | Stereoselectivity |
| Bicyclic vinyl sulfone | Corresponding exo-diol | Total exo-face selectivity |
Reductions of the Alkene
The double bond of the this compound scaffold can be readily reduced to the corresponding alkane, providing access to the saturated bicyclo[3.2.1]octane framework.
Catalytic Hydrogenation
Catalytic hydrogenation is a straightforward method for the saturation of the double bond. The choice of catalyst and conditions can be crucial for achieving high yields and avoiding side reactions.
Protocol 3: Catalytic Hydrogenation of a Functionalized Bicyclo[3.2.1]octadiene Derivative [4]
This protocol details the hydrogenation of a related bicyclo[3.2.1]octadiene system to the corresponding saturated bicyclo[3.2.1]octane.
-
Materials:
-
2-(4'-Fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-ol
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas source
-
-
Procedure:
-
Dissolve the bicyclic alcohol in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate in vacuo to yield the hydrogenated product.
-
| Substrate | Product | Catalyst | Solvent |
| 2-(4'-Fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-ol | 2-(4'-Fluorophenyl)bicyclo[3.2.1]octan-2-ol | Pd/C | Ethanol |
Cycloaddition Reactions
The olefin in the this compound scaffold can participate as a dienophile in Diels-Alder reactions, leading to the formation of more complex polycyclic structures.
Intramolecular Diels-Alder Reaction
In appropriately substituted precursors, an intramolecular Diels-Alder (IMDA) reaction can be a powerful tool for constructing the bicyclo[3.2.1]octane framework, often with high stereocontrol.
-
Caption: Intramolecular Diels-Alder and ring-opening sequence. */
Protocol 4: Synthesis of a Functionalized Bicyclo[3.2.1]oct-1-ene via IMDA and Ring Opening [5][6]
This protocol describes the thermal intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derivative to form a tricyclic intermediate, which is then opened nucleophilically to yield a highly functionalized bicyclo[3.2.1]oct-1-ene.
-
Materials:
-
(5R,6R)-2-(tert-Butyldimethylsilanyloxy)-6-isopropenyl-3-methylcyclohexa-1,3-dienecarboxylic acid methyl ester (diene precursor)
-
Anhydrous toluene
-
Propylene oxide
-
Methanol
-
Concentrated HCl (catalytic amount)
-
-
Procedure (IMDA):
-
Dissolve the diene precursor in anhydrous toluene in a silylated ampoule.
-
Rigorously degas the solution using the freeze-pump-thaw method.
-
Add a drop of propylene oxide as an acid scavenger.
-
Seal the ampoule under vacuum and heat at 190 °C for 48 hours.
-
After cooling, open the ampoule, concentrate the solvent in vacuo, and purify the tricyclic adduct by column chromatography.
-
-
Procedure (Nucleophilic Ring Opening with Methanol):
-
Dissolve the purified tricyclic intermediate in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature for 6 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting functionalized bicyclo[3.2.1]oct-1-ene by column chromatography.
-
| Reaction Step | Product | Yield |
| Intramolecular Diels-Alder | Tricyclo[3.2.1.0(2,7)]oct-3-ene adduct | 80% |
| Nucleophilic Ring Opening | (1R,4S,5R,7S)-4-(tert-Butyldimethylsilanyloxy)-3-hydroxy-7-methoxy-4,7-dimethyl-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester | High Yield |
References
-
Jefford, C. W., et al. (1974). The stereospecific S N 2′ reactions of exo-4-substituted 3-halogenobicylo[3.2.1]oct-2-enes. Tetrahedron Letters, 15(46), 4041-4044. [Link]
-
Tewes, G., Hirschfelder, A., & Eilbracht, P. (1996). Stereoselective synthesis of 2-exo-functionalized bicyclo[3.2.1]oct-3-en-8-ones by iron mediated carbonylation of bicyclo[4.1.0]hept-2-enes. Tetrahedron, 52(15), 5449-5460. [Link]
-
Cossío, F. P., et al. (2013). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems. The Journal of Organic Chemistry, 78(1), 249-260. [Link]
-
Cossío, F. P., et al. (2013). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems. National Institutes of Health. [Link]
-
Marco-Contelles, J., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 9(4), 287-293. [Link]
-
Zhang, W., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1878–1882. [Link]
-
Vogel, P., et al. (1996). Stereoselective Synthesis of New 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. Helvetica Chimica Acta, 79(6), 1673-1680. [Link]
-
Jung, M. E., et al. (2016). Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization. The Journal of Organic Chemistry, 81(1), 147-153. [Link]
-
Guinchard, X., et al. (2020). Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to this compound and Bicyclo[3.3.1]nonadiene. The Journal of Organic Chemistry, 85(19), 12657-12669. [Link]
-
Chou, T.-S., & Chen, Y.-L. (2007). Functionalization of Bicyclo[3.2.1] Sulfones. Accounts of Chemical Research, 40(7), 543-551. [Link]
-
Jia, Y., et al. (2016). Stereoselective synthesis of bicyclo[3.n.1]alkanones via organocatalytic intramolecular Michael addition. Chemical Communications, 52(3), 541-544. [Link]
-
Guinchard, X., et al. (2020). Gold-catalyzed cycloisomerization of 1,6-cyclohexenylalkyne: an efficient entry to this compound and bicyclo[3.3.1]nonadiene. Semantic Scholar. [Link]
-
Marco-Contelles, J., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. National Institutes of Health. [Link]
-
Olah, G. A., et al. (1998). Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation: A Bishomoantiaromate. The Journal of Organic Chemistry, 63(16), 5434-5438. [Link]
-
Tamariz, J., et al. (2014). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Tetrahedron, 70(1), 18-27. [Link]
-
Smith, A. B., III, et al. (2009). An Efficient, Second-Generation Synthesis of the Signature Dioxabicyclo[3.2.1]octane Core of (+)-Sorangicin A and Elaboration of the (Z,Z,E)-Triene Acid System. Organic Letters, 11(18), 4104–4107. [Link]
-
Rawal, V. H., & Bodwell, G. J. (1992). A Broadly Applicable Diels-Alder Based Synthesis of Ketamine-Related Anesthetics. The Journal of Organic Chemistry, 57(1), 2-4. [Link]
- Pirrung, M. C., & Lee, Y. R. (1995). Bicyclo-octane and bicyclo-nonane derivatives, processes for their preparation and their use.
-
Jefford, C. W., et al. (1975). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, 55, 14. [Link]
-
Marco-Contelles, J., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. ResearchGate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone | MDPI [mdpi.com]
- 6. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening and Rearrangement Reactions of Bicyclo[3.2.1]oct-2-ene and its Derivatives
Abstract: The bicyclo[3.2.1]octane framework is a prevalent structural motif in a multitude of natural products and serves as a versatile building block in synthetic organic chemistry.[1][2][3] The strategic ring-opening and rearrangement of bicyclo[3.2.1]oct-2-ene and its functionalized analogues provide access to a diverse array of molecular architectures, including valuable cycloheptane and cyclopentane derivatives. This guide provides an in-depth exploration of several key transformation classes, including mechanistic insights, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Synthetic Potential of the Bicyclo[3.2.1]octane Skeleton
The unique bridged structure of the bicyclo[3.2.1]octane system imparts specific reactivity and stereochemical control, making it an attractive starting point for the synthesis of complex molecules.[2] Reactions that proceed via the opening or rearrangement of this framework can lead to significant increases in molecular complexity in a single synthetic operation. Understanding the underlying mechanisms of these transformations is paramount for predicting reaction outcomes and designing novel synthetic strategies. This document will delve into acid-catalyzed, radical-mediated, photochemical, and metathesis-based reactions of this compound derivatives.
Acid-Catalyzed Rearrangements: The Wagner-Meerwein Pathway
Acid-catalyzed rearrangements of bicyclic systems, often proceeding through a Wagner-Meerwein mechanism, are classic yet powerful transformations in organic synthesis.[4][5][6] These reactions are driven by the formation of a more stable carbocation intermediate through a 1,2-shift of a hydrogen, alkyl, or aryl group.[7] In the context of the bicyclo[3.2.1]octane framework, these rearrangements can lead to ring expansion, ring contraction, or the formation of isomeric bicyclic products.
Mechanistic Insight:
The acid-catalyzed rearrangement of a this compound derivative, for instance, an alcohol, typically begins with the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a secondary carbocation. This carbocation can then undergo a Wagner-Meerwein shift, where a neighboring C-C or C-H bond migrates to the electron-deficient center, resulting in a more stable tertiary carbocation. Subsequent deprotonation or trapping by a nucleophile yields the final rearranged product. The regioselectivity of the rearrangement is dictated by the relative stability of the possible carbocation intermediates.
Diagram 1: Generalized Wagner-Meerwein Rearrangement
Caption: Carbocation-mediated Wagner-Meerwein rearrangement pathway.
Protocol 1: Acid-Catalyzed Hydrolysis and Rearrangement of 3-Chlorothis compound
This protocol details the conversion of 3-chlorothis compound to bicyclo[3.2.1]octan-3-one, a reaction that proceeds via a carbocation intermediate and subsequent rearrangement.[8]
Materials:
-
3-Chlorothis compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Diethyl ether
-
Water
-
Magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Place a magnetic stirring bar in a 300-mL round-bottomed flask and add 100 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath with stirring.
-
Add 9.0 g (0.063 mol) of 3-chlorothis compound to the cooled sulfuric acid in one portion.
-
Continue stirring the mixture and allow it to warm slowly to room temperature over 4 hours.
-
Stir the resulting solution overnight at room temperature.
-
Pour the reaction mixture onto 200 g of crushed ice with stirring.
-
After the ice has melted, transfer the mixture to a separatory funnel and extract with three 100-mL portions of diethyl ether.
-
Combine the ether layers and wash once with 50 mL of water.
-
Dry the ether solution over 10 g of anhydrous magnesium sulfate.
-
Carefully remove the ether by distillation.
-
The crude product can be purified by sublimation at a bath temperature of 70°C (15 mm Hg) to yield bicyclo[3.2.1]octan-3-one.
Expected Yield: 75-81%[8]
Radical-Mediated Ring Expansion
Radical-mediated reactions offer a powerful alternative to ionic pathways for the rearrangement of bicyclic systems. These reactions often proceed under mild conditions and can tolerate a wider range of functional groups. A notable example is the ring expansion of azanorbornane derivatives to yield diazabicyclo[3.2.1]octene systems.[9][10]
Mechanistic Insight:
The reaction is initiated by the generation of an aminyl radical from an azide precursor using a radical initiator such as azobisisobutyronitrile (AIBN) and a radical mediator like tributyltin hydride (Bu₃SnH).[11][12] This nitrogen-centered radical undergoes a regioselective ring-opening of the strained bicyclic system to form a more stable carbon-centered radical. Subsequent intramolecular cyclization onto the nitrogen atom leads to the expanded bicyclo[3.2.1]octane framework. A final desulfonylation step, if a sulfone group is present, yields the enamine product.
Diagram 2: Radical-Mediated Ring Expansion of an Azanorbornane
Caption: Radical cascade mechanism for ring expansion.
Protocol 2: Radical-Mediated Rearrangement of a 3-Azidoazanorbornane Derivative
This protocol is a representative procedure for the ring expansion of a substituted azanorbornane to a 2,8-diazathis compound system.[11][12]
Materials:
-
Substituted 3-azidoazanorbornane derivative
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Round-bottomed flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-azidoazanorbornane derivative (1.0 equiv) in anhydrous benzene or toluene under an inert atmosphere, add tributyltin hydride (1.5 equiv).
-
Add a catalytic amount of AIBN (0.1 equiv).
-
Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the 2,8-diazathis compound product.
Quantitative Data:
| Substrate Substituent (at C4) | Product Yield | Reference |
| H | 56% | [12] |
| CH₃ | 82% | [12] |
Photochemical Rearrangements
Photochemical reactions provide a unique avenue for accessing highly strained and complex molecular architectures that are often inaccessible through thermal methods. The oxa-di-π-methane rearrangement is a classic photochemical transformation that can be applied to bicyclo[3.2.1]octenone systems to generate intricate polycyclic products.[4][5]
Mechanistic Insight:
Upon absorption of UV light, the β,γ-unsaturated ketone moiety of a bicyclo[3.2.1]octenone is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. This triplet diradical can then rearrange through a[4][5]-acyl shift and cyclization to form a cyclopropyl-containing intermediate. Subsequent bond cleavage and recombination lead to the final rearranged product. The reaction can also be mediated by visible light using a suitable photosensitizer.
Diagram 3: Oxa-di-π-Methane Rearrangement
Caption: Key steps in the oxa-di-π-methane rearrangement.
Protocol 3: Photochemical Oxa-di-π-Methane Rearrangement
The following is a general protocol for the photochemical rearrangement of a bicyclo[3.2.1]octanoid scaffold.[5]
Materials:
-
Bicyclo[3.2.1]octanoid substrate
-
Acetone (as solvent and photosensitizer)
-
Photoreactor with a Pyrex filter
-
Inert atmosphere (Argon or Nitrogen)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the bicyclo[3.2.1]octanoid substrate in acetone in a quartz or Pyrex reaction vessel.
-
Purge the solution with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Irradiate the solution in a photoreactor using a medium-pressure mercury lamp with a Pyrex filter (to filter out wavelengths below ~290 nm).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography to isolate the rearranged product.
Ring-Opening Cross-Metathesis (ROCM)
Ring-opening metathesis provides an efficient route for the conversion of cyclic olefins into functionalized acyclic products. When performed in the presence of a second olefin (cross-metathesis), it allows for the introduction of new functional groups. For bicyclo[3.2.1]octene derivatives, ROCM can be employed to generate substituted cycloheptene or cyclopentane derivatives.[13][14]
Mechanistic Insight:
The reaction is catalyzed by a transition metal alkylidene complex, most commonly a ruthenium-based Grubbs catalyst. The catalyst reacts with the double bond of the bicyclo[3.2.1]octene in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate undergoes a retro-[2+2] cycloaddition to open the ring and form a new metal alkylidene. This new alkylidene can then react with a partner olefin in a similar fashion to generate the desired cross-metathesis product and regenerate a catalytically active species.
Diagram 4: Ring-Opening Cross-Metathesis Catalytic Cycle
Caption: Catalytic cycle for ring-opening cross-metathesis.
Protocol 4: Ring-Opening Cross-Metathesis of a Bicyclo[3.2.1]oct-6-en-3-one Derivative
This protocol describes a general procedure for the ROCM of a bicyclo[3.2.1]octene derivative with a gaseous olefin, such as ethylene, to produce a cis-3,5-disubstituted cycloketone.[13]
Materials:
-
Bicyclo[3.2.1]oct-6-en-3-one derivative
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Ethylene gas
-
Schlenk flask or pressure vessel
-
Balloon filled with ethylene
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the bicyclo[3.2.1]oct-6-en-3-one derivative (1.0 equiv) in anhydrous DCM in a Schlenk flask under an inert atmosphere.
-
Add the Grubbs second-generation catalyst (typically 1-5 mol%).
-
Bubble ethylene gas through the solution for 5-10 minutes, then maintain a positive pressure of ethylene using a balloon.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the ring-opened product.
Quantitative Data for ROCM:
| Bicyclic Substrate | Olefin Partner | Catalyst | Product | Yield | Reference |
| Bicyclo[3.2.1]oct-6-en-3-one | Ethylene | Grubbs II | cis-3-acetyl-5-vinylcyclopentan-1-one | High | [13] |
| Oxabicyclo[3.2.1]octene deriv. | Styrene | Grubbs I | Substituted 4-pyrone | Variable | [15] |
Conclusion
The ring-opening and rearrangement reactions of this compound and its derivatives represent a versatile and powerful toolkit for synthetic chemists. The choice of reaction conditions—acidic, radical, photochemical, or metal-catalyzed—allows for the targeted synthesis of a wide range of structurally diverse and complex molecules. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this important bicyclic scaffold.
References
-
Photochemical ODPM rearrangement of bicyclo[3.2.1]octanoids. Adapted... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Wagner-Meerwein rearrangement. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
-
Photochemical Reactions. Part 64[4]. The photochemistry of 3‐alkyl‐cyclopent‐2‐en‐ones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
REARRANGEMENTS OF SOME BICYCLIC SYSTEMS being a thesis presented to the University of Glasgow for the Degree of Doctor of Philos. (n.d.). University of Glasgow. Retrieved January 18, 2026, from [Link]
-
(PDF) Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Wagner-Meerwein rearrangement. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (2025). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (2025). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Acid-Catalyzed Rearrangement of an Allene-Cyclohexenone Photoadduct and its Application in the Synthesis of (±)-Pentalenene. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Wagner-Meerwein rearrangements in the solvolyses of benzobicyclo[2.2.2]octenyl and -octadienyl brosylates and nuclear magnetic resonance spectra of the benzobicyclo[3.2.1]octadiene and benzo[9]tricyclo[3.2.1.02,7]octene systems. (1969). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Nuclear magnetic resonance studies. XXX.Hydrogen–deuterium ... (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]
-
bicyclo[3.2.1]octan-3-one. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Diverse synthesis of bridged bicyclo[3.2.1]octa-2,6-diene and tricyclo[3.2.1.02,7]oct-3-ene frameworks via stepwise cascade reactions. (n.d.). Chinese Chemical Society. Retrieved January 18, 2026, from [Link]
-
Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. (2020). Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
Wagner Meerwin Rearrangement: Reaction Conditions Mechanism Example Applications Problems. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]
-
The Ring Expansion Route to Bicyclic Carbonium Ions. 11. The Multiple Rearrangement of the cxo-2-Norbornylcarbinyl System. (1966). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons. (2021). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Cross Metathesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Facile Synthesis and Ring‐Opening Cross Metathesis of Carbo‐ and Heterocyclic Bicyclo[3.2.1]oct‐6‐en‐3‐ones Using Gaseous Olefinic Reaction Partners. (2006). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Selective Ring Opening Cross Metathesis of Cyclooctadiene and Trisubstituted Cycloolefins. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ene–yne cross-metathesis with ruthenium carbene catalysts. (2011). Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
Selective ring-rearrangement or ring-closing metathesis of bicyclo[3.2.1]octenes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)-H Olefination and Lactonization of Free Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. (2012). ACS Publications. Retrieved January 18, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Facile Synthesis and Ring‐Opening Cross Metathesis of Carbo‐ and Heterocyclic Bicyclo[3.2.1]oct‐6‐en‐3‐ones Using Gaseous Olefinic Reaction Partners / Advanced Synthesis & Catalysis, 2006 [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: GC-MS Analysis of Bicyclo[3.2.1]oct-2-ene Reaction Mixtures
Abstract
This comprehensive guide provides a detailed protocol for the analysis of Bicyclo[3.2.1]oct-2-ene reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond a simple step-by-step list. It delves into the rationale behind each procedural choice, ensuring a robust and reproducible methodology. By integrating principles of scientific integrity and leveraging authoritative sources, this protocol serves as a self-validating system for the qualitative and quantitative analysis of this important bicyclic alkene and its associated reaction components.
Introduction: The Analytical Challenge
This compound is a key structural motif in a variety of natural products and serves as a valuable intermediate in organic synthesis. The monitoring of reactions that produce or utilize this bicyclic alkene requires a precise and reliable analytical method to identify and quantify the target compound, starting materials, intermediates, and potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose due to its high separation efficiency and definitive identification capabilities.[1][2]
The primary challenge in analyzing these reaction mixtures lies in the potential for isomeric byproducts and the presence of structurally similar compounds. Therefore, a well-developed GC-MS method is crucial for achieving the necessary chromatographic resolution and mass spectral differentiation. This application note provides a foundational protocol that can be adapted and optimized for specific reaction conditions and matrices.
Foundational Principles: Why GC-MS?
The choice of GC-MS is predicated on its two powerful, tandem components:
-
Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] Factors such as boiling point, polarity, and molecular size dictate the retention time of each compound, allowing for their separation.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.[2][3] This allows for highly confident compound identification.
By combining these two techniques, we can not only separate the components of a complex reaction mixture but also definitively identify them, often with the aid of spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.[4][5][6]
Experimental Workflow: From Sample to Data
The overall process for analyzing a this compound reaction mixture can be visualized as a sequential workflow.
Figure 1: General workflow for GC-MS analysis of a reaction mixture.
Detailed Protocol
This protocol provides a robust starting point. Optimization may be necessary depending on the specific reaction solvent, catalysts, and expected byproducts.
Materials and Reagents
-
Solvents: High-purity, volatile organic solvents such as dichloromethane, hexane, or ethyl acetate.[7][8] Ensure solvents are suitable for GC-MS analysis and do not contain interfering impurities.
-
Drying Agent: Anhydrous sodium sulfate or magnesium sulfate.
-
Glassware: Clean glass vials, pipettes, and volumetric flasks. Avoid plastic containers to prevent leaching of contaminants.[8][9]
-
Filters: 0.22 µm syringe filters for sample clarification.[9]
-
GC Vials: 1.5 mL glass autosampler vials with septa caps.[8]
Sample Preparation
The goal of sample preparation is to isolate the analytes of interest from the reaction matrix and prepare them in a suitable solvent at an appropriate concentration for GC-MS analysis.[7]
-
Reaction Quenching & Workup:
-
Upon reaction completion, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution).
-
Perform a liquid-liquid extraction (LLE) to separate the organic components from the aqueous phase.[7] Use a suitable organic solvent in which this compound and other components are soluble (e.g., diethyl ether, ethyl acetate).
-
-
Drying and Concentration:
-
Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
If necessary, concentrate the sample using a gentle stream of nitrogen gas (blowdown) or a rotary evaporator.[10] Avoid excessive heat to prevent the loss of volatile components.
-
-
Dilution and Filtration:
-
Dilute the concentrated sample with a volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 10-100 µg/mL.[8]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet.[9]
-
Transfer the final sample to a GC vial for analysis.[7]
-
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS system. These are based on typical conditions for analyzing terpene-like, non-polar compounds.[11][12]
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar stationary phase provides good separation for hydrocarbons and their isomers based on boiling points.[8] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless | Split injection is suitable for concentrated samples to avoid column overloading. Splitless is used for trace analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) | Inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | This temperature program allows for the separation of volatile solvents from the analytes and then elutes compounds over a wide range of boiling points.[13] |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[3] |
| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Electron Energy | 70 eV | Standard energy for EI, which generates extensive and reproducible fragmentation for library searching.[3] |
| Mass Range | m/z 40-400 | This range covers the expected molecular ions and fragment ions of this compound and related C8 compounds. |
| Scan Rate | Dependant on peak width; aim for 10-20 scans across each peak | Ensures sufficient data points for accurate peak shape and mass spectral deconvolution. |
| Solvent Delay | 3 minutes (adjust as needed) | Prevents the high concentration of the injection solvent from saturating the detector. |
Data Analysis and Interpretation
-
Peak Identification:
-
Process the acquired chromatogram using the instrument's data analysis software.
-
For each significant peak, obtain the corresponding mass spectrum.
-
Compare the experimental mass spectrum against a reference library, such as the NIST Mass Spectral Library.[4][14] A high match factor suggests a probable identification. The mass spectrum for this compound (C₈H₁₂) is available in public databases like PubChem and the NIST WebBook.[15][16]
-
-
Confirmation of Identity:
-
While library matches provide strong evidence, definitive identification should be confirmed by comparing the retention time and mass spectrum with that of an authentic analytical standard of this compound, if available.
-
-
Quantification:
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
The peak area of the target compound in the sample chromatogram can then be used to determine its concentration based on the calibration curve.
-
Alternatively, for semi-quantitative analysis, relative peak areas can be used to estimate the proportion of each component in the mixture.
-
Advanced Considerations: Derivatization
For certain reaction mixtures, particularly those containing polar functional groups (e.g., alcohols, carboxylic acids) that are not amenable to direct GC analysis, derivatization may be necessary.[17][18] Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives.[19][20]
-
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[18][20]
-
Acylation: Introduces an acyl group, which can also improve chromatographic properties.[20]
-
Alkylation: Replaces acidic protons with an alkyl group, reducing polarity.[21]
If derivatization is employed, the protocol must be carefully validated to ensure complete reaction and to account for any changes in detector response.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; column contamination. | Deactivate the inlet liner; trim the front end of the column; use a guard column. |
| No Peaks Detected | No sample injected; incorrect instrument parameters; sample too dilute. | Check syringe and vial; verify method parameters; concentrate the sample. |
| Broad Solvent Front | Inappropriate oven starting temperature. | Lower the initial oven temperature to better focus the analytes at the head of the column. |
| Poor Separation of Isomers | Inefficient column; incorrect temperature program. | Use a longer column or a column with a different stationary phase; optimize the temperature ramp rate (slower ramps improve resolution). |
| Low Library Match Scores | Co-eluting peaks; background interference; novel compound not in the library. | Check for peak purity; run a blank to identify background; consider other analytical techniques for structural elucidation. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound reaction mixtures. By understanding the causality behind each step, from sample preparation to data analysis, researchers can confidently implement and adapt this method to monitor reaction progress, identify byproducts, and ensure the purity of their target compounds. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data essential for advancing research and development in organic chemistry and drug discovery.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Hawks, C. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Use Library Search Results to Identify Compounds in Mass Spectra?. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]
-
National Institute of Standards and Technology. (2012, November 30). Tandem Mass Spectral Library. Retrieved from [Link]
-
GC Image. (n.d.). NIST/EPA/NIH Mass Spectral Library and Search Software. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
Jo, A., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(3.2.1)oct-2-ene. PubChem Compound Database. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
-
ElSohly, M. A., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 85(05), 386-395. Retrieved from [Link]
-
Agilent Technologies. (2020, May 26). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Retrieved from [Link]
-
Semantic Scholar. (n.d.). GC-MS Methods for Terpenoids. Retrieved from [Link]
-
Moldoveanu, S., & David, V. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Liang, J., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(15), 4646-4655. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound, 2-chloro-. Retrieved from [Link]
-
Capita, A. M., et al. (2025, May 27). Analysis of terpenes in cannabis by GC-MS: method development and its application to Cannabis sativa L extracts. CESPU. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Bicyclo(3.2.1)oct-2-ene. NIST Chemistry WebBook. Retrieved from [Link]
-
AZoLifeSciences. (2021, September 24). HS-GC/MS Solution for the Determination of Terpenes. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Retrieved from [Link]
-
Husek, P. (2013). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). ResearchGate. Retrieved from [Link]
-
Jefford, C. W., et al. (1973). bicyclo[3.2.1]octan-3-one. Organic Syntheses, 53, 15. Retrieved from [Link]
-
Alabugin, I. V., et al. (2017). Generation and Interception of Bicyclo[3.2.1]oct-2-yne. RSC Publishing. Retrieved from [Link]
-
Filippini, M.-H., & Rodriguez, J. (2000). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 100(8), 2859-2918. Retrieved from [Link]
-
UCI Aerosol Photochemistry Group. (2014, June 17). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Retrieved from [Link]
-
Krupčík, J., et al. (2011). Gas chromatographic-mass spectrometric characterization of all acyclic C-5-C-7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases. Journal of Chromatography A, 1218(44), 8043-8054. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Introduction to Mass Spectrometry and GC-MS. Retrieved from [Link]
- Google Patents. (n.d.). WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione.
-
GL Sciences. (n.d.). Simple Concentration and Analysis of Flavor Components in Grated Ginger - with Easy-to-use Enrichment Tool MonoTrap. Retrieved from [Link]
Sources
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 5. NIST/EPA/NIH Mass Spectral Library and Search Software [cse.unl.edu]
- 6. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. organomation.com [organomation.com]
- 11. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. How to Use Library Search Results to Identify Compounds in Mass Spectra? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Bicyclo(3.2.1)oct-2-ene | C8H12 | CID 136649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Bicyclo(3.2.1)oct-2-ene [webbook.nist.gov]
- 17. youtube.com [youtube.com]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 20. chromtech.com [chromtech.com]
- 21. researchgate.net [researchgate.net]
Application Note: Gold-Catalyzed Cycloisomerization for the Synthesis of Bicyclo[3.2.1]oct-2-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[3.2.1]octane Scaffold and the Power of Gold Catalysis
The bicyclo[3.2.1]octane core is a privileged structural motif found in a wide array of biologically active natural products and has significant applications in medicinal chemistry.[1][2] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it a valuable target in drug discovery. Traditional methods for constructing this framework can be lengthy and often require harsh reaction conditions. Homogeneous gold catalysis has emerged as a powerful and atom-economical strategy to access complex molecular architectures from simple starting materials under mild conditions.[3][4] Specifically, the gold-catalyzed cycloisomerization of 1,6-enynes offers an efficient and elegant route to functionalized bicyclo[3.2.1]oct-2-ene derivatives.[5][6][7]
This application note provides a comprehensive technical guide to the gold-catalyzed synthesis of bicyclo[3.2.1]oct-2-enes, including a detailed mechanistic overview, a step-by-step experimental protocol, and a summary of the reaction's scope.
Mechanistic Insights: The Gold-Catalyzed Cascade
The remarkable efficiency of this transformation stems from the high affinity of gold(I) catalysts for alkynes.[8] The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the 1,6-enyne substrate. This π-activation renders the alkyne highly electrophilic and susceptible to nucleophilic attack by the tethered alkene.
The reaction proceeds through a cascade of events:
-
Alkyne Activation: A cationic gold(I) species, often generated in situ from a pre-catalyst like (IPr)AuCl and a silver salt, coordinates to the alkyne of the 1,6-enyne.
-
5-exo-dig Cyclization: The pendant alkene attacks the activated alkyne in a 5-exo-dig manner, leading to the formation of a bicyclic intermediate.[9]
-
Rearrangement and Protonolysis: This intermediate then undergoes a series of rearrangements, often involving cyclopropyl gold carbene-like species, ultimately leading to the thermodynamically stable this compound skeleton upon protonolysis.[3][10] The selectivity for the this compound product over other potential isomers, such as bicyclo[3.3.1]nonadiene, can be controlled by the substitution pattern of the alkyne.[6][7][9]
Caption: Proposed catalytic cycle for the gold-catalyzed cycloisomerization of 1,6-enynes.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of this compound derivatives.[6][7] Researchers should optimize conditions for their specific substrates.
Materials:
-
1,6-enyne substrate (1.0 equiv)
-
(IPr)AuCl (1-5 mol%)
-
AgNTf₂ (1-5 mol%)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 1,6-enyne substrate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., DCM) via syringe to dissolve the substrate.
-
Catalyst Preparation: In a separate vial, weigh the gold pre-catalyst ((IPr)AuCl) and the silver salt activator (AgNTf₂) under an inert atmosphere. Dissolve them in a small amount of the anhydrous solvent. Note: The silver salt is light-sensitive and should be handled accordingly.
-
Reaction Initiation: Add the catalyst solution to the stirring solution of the 1,6-enyne at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-24 hours.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by passing the mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Purification: Concentrate the eluent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired this compound derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Substrate Scope and Efficiency
The gold-catalyzed cycloisomerization of 1,6-enynes has been shown to be tolerant of a variety of functional groups. The following table summarizes representative results from the literature, showcasing the versatility of this methodology.[6][7]
| Entry | Substrate (1,6-Enyne) | Catalyst System | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | N-Tosyl-N-(1-cyclohexen-1-ylmethyl)prop-2-yn-1-amine | (IPr)AuNTf₂ | DCM | 2 | 91 | [6][7] |
| 2 | Ethyl 2-((1-cyclohexen-1-yl)methyl)-2-tosylpent-4-ynoate | (IPr)AuNTf₂ | DCM | 24 | 85 | [6][7] |
| 3 | N-Tosyl-N-(1-cyclohexen-1-ylmethyl)-3-phenylprop-2-yn-1-amine | (IPr)AuNTf₂ | DCM | 2 | 75 | [6][7] |
| 4 | Diethyl 2-((1-cyclohexen-1-yl)methyl)-2-(prop-2-yn-1-yl)malonate | (IPr)AuNTf₂ | DCM | 2 | 88 | [6][7] |
Experimental Workflow Visualization
Caption: General experimental workflow for this compound synthesis.
Conclusion
The gold-catalyzed cycloisomerization of 1,6-enynes is a robust and highly efficient method for the synthesis of the valuable this compound scaffold. The mild reaction conditions, broad substrate scope, and high yields make this an attractive strategy for applications in natural product synthesis and drug discovery. The mechanistic understanding and detailed protocol provided in this application note serve as a valuable resource for researchers seeking to employ this powerful transformation in their work.
References
-
Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326-3350. [Link]
-
Mageed, A. H., Baker, M. V., & Skelton, B. W. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(42), 29555-29581. [Link]
-
Mageed, A. H., Baker, M. V., & Skelton, B. W. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(42), 29555-29581. [Link]
-
López, S., et al. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. JACS Au, 3(9), 2493-2504. [Link]
-
Kim, C. S., & Toste, F. D. (2007). Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Journal of the American Chemical Society, 129(42), 12652-12653. [Link]
-
Davenel, V., et al. (2020). Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to this compound and Bicyclo[3.3.1]nonadiene. The Journal of Organic Chemistry, 85(19), 12657-12669. [Link]
-
Davenel, V., et al. (2020). Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to this compound and Bicyclo[3.3.1]nonadiene. The Journal of Organic Chemistry, 85(19), 12657-12669. [Link]
-
Davenel, V., et al. (2020). Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to this compound and Bicyclo[3.3.1]nonadiene. The Journal of Organic Chemistry, 85(19), 12657-12669. [Link]
-
Carreira, E. M., et al. (2019). Elaboration of bicyclo[3.2.1]octane core. Reagents and conditions: a) thexylborane, THF. Angewandte Chemie International Edition, 58(3), 884-888. [Link]
-
Davenel, V., et al. (2020). Gold-catalyzed cycloisomerization of 1,6-cyclohexenylalkyne: an efficient entry to this compound and bicyclo[3.3.1]nonadiene. HAL Open Science. [Link]
-
Chen, Y., et al. (2022). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 18, 1038-1077. [Link]
-
Liu, X.-W., et al. (2017). Asymmetric syntheses of 8-oxabicyclo[3][11]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science, 8(10), 7249-7254. [Link]
-
Li, Y., et al. (2018). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. Nature Communications, 9(1), 1-9. [Link]
-
Li, Y., et al. (2018). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. Nature Communications, 9(1), 3500. [Link]
-
Companyó, X., & Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 189. [Link]
-
López, S., et al. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. JACS Au, 3(9), 2493-2504. [Link]
-
Faza, O. N., et al. (2009). Gold-catalyzed cycloisomerizations of 1,6-enynes. A computational study. The Journal of Organic Chemistry, 74(21), 8121-8132. [Link]
-
Jiménez-Núñez, E., & Echavarren, A. M. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. The Journal of Organic Chemistry, 80(15), 7321-7332. [Link]
-
Muñoz, M. P. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 898-913. [Link]
-
Ye, L., et al. (2014). Gold-catalyzed C(sp3)–H bond functionalization. Chemical Society Reviews, 43(10), 3421-3434. [Link]
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
-
Karayiannis, D., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4344. [Link]
-
Michelet, V., et al. (2021). One-Pot Gold-Catalyzed Aminofluorination of Unprotected 2-Alkynylanilines. Organic Letters, 23(15), 5949-5953. [Link]
Sources
- 1. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 2. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to this compound and Bicyclo[3.3.1]nonadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Bicyclo[3.2.1]oct-2-ene as a Chiral Building Block
Abstract
The bicyclo[3.2.1]octane framework is a privileged structural motif, forming the rigid carbon core of numerous biologically active natural products and pharmaceutical agents.[1] Its conformational rigidity and well-defined three-dimensional architecture make it an invaluable scaffold for presenting functional groups in a precise spatial orientation, a critical feature in rational drug design and total synthesis. This guide provides an in-depth exploration of bicyclo[3.2.1]oct-2-ene and its derivatives as chiral building blocks. We will move beyond simple procedural descriptions to elucidate the underlying principles and strategic considerations for accessing these structures in an enantioenriched form and deploying them in complex synthetic campaigns. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper mechanistic understanding.
The Strategic Importance of the Chiral Bicyclo[3.2.1]octane Scaffold
The utility of the bicyclo[3.2.1]octane skeleton is rooted in its stereochemical complexity and rigidity. This bridged-ring system locks the cyclohexane ring in a conformation that avoids the typical chair-boat interconversion, providing a stable and predictable platform for further functionalization. When prepared in an enantiomerically pure form, this scaffold becomes a powerful tool for transferring chirality and building molecular complexity. Its presence in natural products ranging from diterpenes and alkaloids to antibiotics underscores its evolutionary selection as a robust molecular core. Consequently, the development of efficient and stereocontrolled methods to construct this framework is a significant objective in modern organic synthesis.[1][2]
This guide will focus on two primary strategies for generating chiral bicyclo[3.2.1]octane building blocks:
-
Asymmetric Catalysis: The de novo construction from achiral precursors using chiral catalysts to induce enantioselectivity.
-
Chiral Pool Synthesis: The use of readily available, enantiopure natural products (like carvone) as starting materials, where the inherent chirality of the starting material directs the stereochemical outcome of the synthesis.
Strategy I: Asymmetric Synthesis via Organocatalytic Domino Reactions
One of the most elegant and efficient methods for constructing complex chiral molecules is through domino (or cascade) reactions, where multiple bond-forming events occur in a single pot under the same reaction conditions. Organocatalysis has emerged as a particularly powerful tool for this purpose, enabling the enantioselective synthesis of bicyclo[3.2.1]octane cores with the creation of multiple stereocenters in a single operation.[3]
Mechanistic Rationale: The Michael-Henry Domino Reaction
A prime example is the tandem Michael-Henry reaction between a cyclohexane-1,2-dione and a nitroalkene, catalyzed by a chiral thiourea derivative, such as one derived from quinine.[3]
Causality of the Experimental Design:
-
The Catalyst: The quinine-derived thiourea catalyst operates through a dual-activation mechanism. The tertiary amine of the quinine moiety acts as a Brønsted base, deprotonating the dione to form a nucleophilic enolate. Simultaneously, the thiourea group acts as a hydrogen-bond donor, activating the nitroalkene electrophile and orienting it for a stereoselective attack. This dual activation within a chiral environment is the key to achieving high enantioselectivity.
-
The Reaction Sequence: The reaction initiates with a stereoselective Michael addition of the enolate to the nitroalkene. The resulting intermediate then undergoes an intramolecular Henry (nitro-aldol) reaction, where the nitronate anion attacks one of the carbonyl groups, closing the second ring and forming the bicyclic structure. This cascade efficiently generates four stereogenic centers with remarkable control.[3]
Figure 1: Workflow of the organocatalytic domino Michael-Henry reaction.
Representative Data
The power of this method is demonstrated by the consistently high levels of stereocontrol achieved across various substrates.
| Entry | R¹ (in Dione) | R² (in Nitroalkene) | Yield (%) | dr | ee (%) | Reference |
| 1 | H | 4-Nitrophenyl | 90 | >20:1 | 99 | [3] |
| 2 | H | 2-Thiophenyl | 89 | >20:1 | 92 | [3] |
| 3 | Me | Phenyl | 85 | >20:1 | 98 | [3] |
| 4 | H | Naphthyl | 98 | 5:1 | 95 |
Table 1: Enantioselective synthesis of bicyclo[3.2.1]octan-8-ones via organocatalytic domino reactions.
Protocol 1: Organocatalytic Enantioselective Synthesis of (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-(4-nitrophenyl)bicyclo[3.2.1]octan-8-one
This protocol is adapted from the work of Namboodiri et al.[3]
Materials:
-
Cyclohexane-1,2-dione
-
4-Nitrostyrene
-
Quinine-derived thiourea catalyst
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclohexane-1,2-dione (0.5 mmol) and 4-nitrostyrene (0.6 mmol) in anhydrous toluene (2.0 mL) at room temperature, add the quinine-derived thiourea catalyst (0.05 mmol, 10 mol%).
-
Rationale: Toluene is a common solvent for these reactions, balancing solubility and reactivity. Room temperature is often sufficient, minimizing side reactions. 10 mol% is a typical catalyst loading for organocatalysis, offering a good compromise between reaction rate and cost.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc/Hexane) as the eluent.
-
Rationale: Chromatography is essential to separate the product from the catalyst and any unreacted starting materials or minor diastereomers.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure bicyclo[3.2.1]octan-8-one derivative as a white solid.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis. The diastereomeric ratio (dr) can be determined from the crude ¹H NMR spectrum.
Strategy II: Chiral Pool Synthesis from (R)-(-)-Carvone
An alternative and powerful approach is to begin with a molecule that is already enantiopure. (R)-(-)-Carvone, a natural terpene, is an inexpensive and readily available starting material from the "chiral pool." This strategy leverages the inherent stereocenter of carvone to direct the formation of new stereocenters in a predictable manner.[4][5]
Synthetic Pathway and Mechanistic Logic
The synthesis of a highly functionalized, enantiopure bicyclo[3.2.1]oct-1-ene system from carvone involves a multi-step sequence where stereocontrol is paramount.[4]
Key Transformations:
-
Methoxycarbonylation: Treatment of carvone with LDA and methyl cyanoformate generates the kinetic lithium enolate, which is then carboxylated to form a β-keto ester.[5]
-
Silyl Enol Ether Formation: The β-keto ester is converted into a silyl enol ether. This step is crucial as it sets up the diene system required for the subsequent Diels-Alder reaction.
-
Intramolecular Diels-Alder (IMDA) Reaction: Upon heating, the molecule, which now contains both a diene and a dienophile, undergoes an intramolecular [4+2] cycloaddition. The existing stereocenter and cyclic constraints of the precursor dictate a highly stereoselective reaction, forming a tricyclo[3.2.1.0²⁷]octane system.
-
Cyclopropane Ring Opening: The strained cyclopropane ring within the tricyclic adduct is regioselectively opened using an acid catalyst and a nucleophile (e.g., methanol). This homoconjugate addition proceeds with high stereoselectivity, yielding the desired functionalized bicyclo[3.2.1]oct-1-ene framework.[4]
Figure 2: Synthetic pathway from (R)-(-)-carvone to a chiral bicyclo[3.2.1]octene.
Protocol 2: Diastereoselective Synthesis of an Enantiopure Bicyclo[3.2.1]oct-1-ene System
This protocol is a composite based on the work of Marco-Contelles et al.[4][5]
Part A: Preparation of the Tricyclic Diels-Alder Adduct
-
Prepare the β-keto ester from (R)-(-)-carvone following established literature procedures (e.g., Mander's methoxycarbonylation).[5]
-
Convert the resulting β-keto ester into its corresponding silyl enol ether.
-
Dissolve the silyl enol ether diene (1.0 mmol) in anhydrous toluene (10 mL) in a sealed tube.
-
Expert Insight: Add a drop of propylene oxide to the solution. This acts as an acid scavenger, preventing premature hydrolysis of the silyl enol ether and the Diels-Alder adduct, which can be sensitive to trace acid.[4]
-
Seal the tube and heat the mixture at 180-200 °C for 24 hours.
-
Cool the reaction mixture to room temperature, concentrate under reduced pressure, and purify by flash column chromatography to isolate the tricyclo[3.2.1.0²⁷]octane adduct.
Part B: Cyclopropane Ring Opening to Bicyclo[3.2.1]oct-1-ene
-
Dissolve the tricyclic adduct (0.5 mmol) in methanol (10 mL).
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 mL).
-
Causality: The strong acid protonates the ketone, activating the strained cyclopropane ring towards nucleophilic attack by methanol. The attack occurs from the less hindered face, leading to a regio- and stereoselective ring opening.[4]
-
Stir the mixture at room temperature for 6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography to yield the highly functionalized, enantiopure bicyclo[3.2.1]oct-1-ene derivative.
-
Troubleshooting: The authors note that some bicyclic products can partially revert to the tricyclic starting material on silica gel.[4] If this is observed, using a deactivated (e.g., neutral alumina) stationary phase or minimizing contact time with silica gel is recommended.
Summary and Outlook
The this compound framework and its derivatives are exceptionally valuable chiral building blocks in organic synthesis. We have outlined two robust and strategically distinct approaches to access these scaffolds in an enantiomerically enriched form.
-
Organocatalytic domino reactions provide rapid access to functionalized bicyclo[3.2.1]octanones from simple achiral precursors, creating up to four stereocenters with high fidelity in a single step.
-
Chiral pool synthesis from carvone offers a reliable, diastereoselective route that leverages nature's own chirality to build complexity in a controlled, step-wise fashion.
The choice between these strategies depends on the desired substitution pattern and the overall synthetic plan. As catalytic methods become more sophisticated and the demand for stereochemically complex molecules in drug discovery grows, the strategic application of these chiral bicyclic scaffolds will undoubtedly continue to expand.
References
-
Jijy, E., et al. (2012). Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. Via an open-access source provided by the National Institutes of Health (NIH). Available at: [Link]
-
Lefranc, A., Gremaud, L., & Alexakis, A. (2014). Construction of Bicyclo[3.2.1]octanes with Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction. Organic Letters, 16(20), 5242–5245. Available at: [Link]
-
Zhang, W-B., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Bohrium. Available at: [Link]
-
Hayashi, T., et al. (2007). Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society, 129(48), 14852–14853. Available at: [Link]
-
Chen, J-R., et al. (2014). New approach to the preparation of bicyclo octane derivatives via the enantioselective cascade reaction catalyzed by chiral diamine-Ni(OAc)2 complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chegondi, R., et al. (2025). Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Carreño, M. C., & Urbano, A. (2012). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Available at: [Link]
-
Majetich, G., & Song, J-S. (1995). Synthesis of chiral tricyclo[3.2.1.02,7]octanes by an efficient 3-exo-trig radical cyclisation reaction. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Marco-Contelles, J., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Via an open-access source provided by the National Institutes of Health (NIH). Available at: [Link]
-
Jefford, C. W., et al. (1973). Bicyclo[3.2.1]octan-3-one. Organic Syntheses. Available at: [Link]
-
Marco-Contelles, J., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(5), 336-348. Available at: [Link]
- Evans, G. (2022). Chiral auxiliaries and uses thereof. Google Patents (US11384094B2).
-
Wang, H., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters. Available at: [Link]
-
Hashimoto, S., et al. (2010). Catalytic asymmetric synthesis of the endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one natural product from Ligusticum chuanxing via 1,3-dipolar cycloaddition of a formyl-derived carbonyl ylide using Rh2(S-TCPTTL)4. The Journal of Organic Chemistry, 75(17), 6039-42. Available at: [Link]
-
Vandewalle, M., et al. (1986). Bicyclo[3.2.1]octenones as building blocks in natural products synthesis. 1. Formal synthesis of (.+-.)-mussaenoside and (.+-.)-8-epiloganin aglycons. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Diverse synthesis of bridged bicyclo[3.2.1]octa-2,6-diene and tricyclo[3.2.1.02,7]oct-3-ene frameworks via stepwise cascade reactions. Chinese Chemical Letters. Available at: [Link]
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Catalytic Hydrogenation of Bicyclo[3.2.1]oct-2-ene
Document ID: AN-2026-01-B321H
Abstract: This document provides a comprehensive technical guide on the catalytic hydrogenation of Bicyclo[3.2.1]oct-2-ene to its saturated analogue, bicyclo[3.2.1]octane. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the mechanistic principles governing the stereochemical outcome, offers a comparative analysis of common catalytic systems, and presents detailed, field-proven protocols for both heterogeneous and homogeneous hydrogenation.
Introduction and Strategic Importance
This compound is a conformationally rigid bicyclic olefin. Its saturated counterpart, the bicyclo[3.2.1]octane scaffold, is a prevalent structural motif in a multitude of natural products and pharmaceutically active compounds.[1][2] The controlled reduction of the double bond in this compound is a critical transformation for accessing these complex molecular architectures. The stereochemical outcome of this hydrogenation is paramount, as the spatial arrangement of the newly formed C-H bonds dictates the overall topography of the molecule and, consequently, its biological activity. This guide elucidates the principles and practices for achieving high-yield, stereoselective hydrogenation of this important substrate.
Mechanistic Rationale: The Principle of Steric Approach Control
The stereoselectivity of the catalytic hydrogenation of bicyclic alkenes is predominantly governed by steric hindrance. The reaction occurs on the surface of a metal catalyst where both the alkene and hydrogen are adsorbed.
The Hydrogenation Mechanism
The generally accepted mechanism for heterogeneous catalysis involves the following key steps:
-
Adsorption: The alkene approaches the catalyst surface and adsorbs via its π-system. Simultaneously, molecular hydrogen (H₂) adsorbs and dissociates into reactive hydrogen atoms on the metal surface.[3]
-
Hydrogen Transfer: In a stepwise process, two hydrogen atoms are transferred from the catalyst surface to the same face of the double bond.
-
Desorption: The resulting saturated alkane, having no π-bond for strong adsorption, desorbs from the surface, regenerating the catalytic site.[3]
This transfer of both hydrogen atoms to the same face of the alkene is known as syn-addition and is a hallmark of catalytic hydrogenation.[3]
Stereochemical Prediction for this compound
In the this compound framework, the two faces of the double bond are diastereotopic. The molecule consists of a six-membered ring bridged by a one-carbon bridge (C8) and a two-carbon bridge (C6-C7).
-
Exo Face: The face containing the one-carbon bridge is sterically less encumbered.
-
Endo Face: The face shielded by the two-carbon bridge is significantly more hindered.
Consequently, the alkene will preferentially adsorb onto the catalyst surface via its less hindered exo face. This leads to the syn-addition of both hydrogen atoms from the exo direction, yielding exo,exo-bicyclo[3.2.1]octane as the major diastereomer.
Caption: Steric approach control in the hydrogenation of this compound.
Catalyst Selection: A Comparative Overview
The choice of catalyst is critical and depends on factors such as desired reactivity, selectivity, functional group tolerance, and process scale-up considerations. Both heterogeneous and homogeneous catalysts are effective for this transformation.[4]
| Catalyst System | Type | Key Advantages | Considerations |
| Palladium on Carbon (Pd/C) | Heterogeneous | Highly active, cost-effective, easily removed by filtration.[4] | Can promote double-bond isomerization prior to hydrogenation, potentially affecting stereoselectivity.[3] |
| Platinum on Carbon (Pt/C) | Heterogeneous | Less prone to alkene isomerization than Pd/C.[3] Effective under milder conditions. | Higher cost compared to Pd/C. May require acidic additives (e.g., AcOH) for optimal activity. |
| Wilkinson's Catalyst | Homogeneous | High selectivity, predictable stereochemistry, excellent functional group tolerance (e.g., C=O, -NO₂).[5] | Higher cost, requires anaerobic conditions, and product purification can be more complex due to soluble catalyst residues. |
| Crabtree's Catalyst | Homogeneous | Highly active, can hydrogenate sterically hindered alkenes. Can be directed by coordinating functional groups.[4] | Air and moisture sensitive, expensive. |
Detailed Experimental Protocols
Safety Precaution: Hydrogenations involve flammable hydrogen gas and potentially pyrophoric catalysts (especially Pd/C). All procedures must be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment.
Protocol 1: Heterogeneous Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is a robust and widely applicable method for the complete saturation of the olefin.
Materials:
-
This compound (1.0 g, 9.24 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, 5 mol% Pd)
-
Ethanol (or Ethyl Acetate), reagent grade (50 mL)
-
Hydrogen (H₂) gas
-
Celite® or a similar filter aid
Equipment:
-
Parr hydrogenation apparatus or a two-neck round-bottom flask with a balloon filled with H₂
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Vessel Preparation: To a 100 mL hydrogenation vessel or round-bottom flask, add this compound (1.0 g).
-
Solvent Addition: Add 50 mL of ethanol to dissolve the substrate.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution under a gentle stream of nitrogen or argon. Causality: Adding the catalyst last and under an inert atmosphere prevents potential ignition of the solvent by the dry, pyrophoric catalyst.
-
System Purge: Seal the vessel and purge the system by evacuating and refilling with nitrogen (3 cycles), followed by evacuating and refilling with hydrogen (3 cycles). This removes all oxygen, which can deactivate the catalyst and create an explosive atmosphere.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or use an H₂ balloon for atmospheric pressure) and begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake on the pressure gauge or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of ethanol. Causality: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield bicyclo[3.2.1]octane. The product is often of high purity and may not require further purification.
Caption: Workflow for Heterogeneous Hydrogenation.
Protocol 2: Homogeneous Hydrogenation with Wilkinson's Catalyst
This method is ideal for substrates with sensitive functional groups that might not be compatible with heterogeneous catalysts.
Materials:
-
This compound (500 mg, 4.62 mmol)
-
Wilkinson's Catalyst [RhCl(PPh₃)₃] (43 mg, 0.046 mmol, 1 mol%)
-
Anhydrous, degassed Toluene or THF (25 mL)
-
Hydrogen (H₂) gas
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Two-neck round-bottom flask with a condenser
-
Hydrogen balloon
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a flame-dried two-neck flask under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Add Wilkinson's Catalyst and the magnetic stir bar to the flask inside a glovebox or under a positive pressure of inert gas.
-
Solvent and Substrate: Add 25 mL of anhydrous, degassed toluene via cannula or syringe, followed by the this compound (500 mg). The solution should turn from burgundy red to a yellowish-brown.
-
System Purge: Purge the flask with hydrogen gas from a balloon for 5 minutes.
-
Reaction: Maintain a positive pressure of hydrogen (1 atm) with the balloon and stir the mixture at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS. Homogeneous hydrogenations are often complete within 1-3 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product contains the rhodium complex. Purify by column chromatography on silica gel (eluting with hexanes or pentane) to separate the non-polar bicyclo[3.2.1]octane from the catalyst residues.
Product Characterization
Confirmation of the product structure and purity is typically achieved through standard spectroscopic methods:
-
¹H NMR: Disappearance of the olefinic proton signals (typically δ 5.5-6.0 ppm) and the appearance of new signals in the aliphatic region (δ 1.0-2.5 ppm).
-
¹³C NMR: Disappearance of the sp² carbon signals (δ 120-140 ppm).
-
GC-MS: A single peak with the correct mass-to-charge ratio (m/z = 110.11 for C₈H₁₄) confirms purity and molecular weight.
References
-
Sadanand, D. T., Ramesh, B., Reddy, S. G., & Saiprakash, P. K. (1997). Kinetics and mechanism of hydrogenation of some olefins catalysed by anchored montmorillonitebipyridinepalladium(II) acetate. Journal of Chemical Sciences. [Link]
-
AdiChemistry. (n.d.). Wilkinson's Catalyst | Mechanism | Hydrogenation of olefins. AdiChemistry. [Link]
-
Davenel, V., et al. (2020). Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to this compound and Bicyclo[3.3.1]nonadiene. The Journal of Organic Chemistry. [Link]
-
Davenel, V., et al. (2020). Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to this compound and Bicyclo[3.3.1]nonadiene. PubMed. [Link]
-
Davenel, V., et al. (2020). Gold-catalyzed cycloisomerization of 1,6-cyclohexenylalkyne: an efficient entry to this compound and bicyclo[3.3.1]nonadiene. Europe PMC. [Link]
-
Piers, E., & Nagakura, I. (1976). Synthesis of functionalized bicyclo[3.2.1]octa-2,6-dienes by thermal rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes. Canadian Journal of Chemistry. [Link]
-
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Prakash, G. K. S., et al. (2000). Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation: A Bishomoantiaromate. Journal of the American Chemical Society. [Link]
-
George, A., et al. (2010). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry. [Link]
-
Jefford, C. W., et al. (1973). Bicyclo[3.2.1]octan-3-one. Organic Syntheses. [Link]
-
de la Pradilla, R. F., et al. (2002). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules. [Link]
-
Hallman, P. S., et al. (1968). Mechanisms of catalytic hydrogenation of olefins using rhodium chloride complexes in non-aqueous solvents. Discussions of the Faraday Society. [Link]
-
Stothers, J. B., & Tan, C. T. (1976). Nuclear magnetic resonance studies. XXX. Hydrogen–deuterium exchange in bicyclo[3.2.1] and -[2.2.2]octenes through allylic and vinylic anions. Canadian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(3.2.1)oct-2-ene. PubChem. [Link]
-
Kustov, L. M., et al. (2009). Synthesis of indole derivatives fused with bicyclo[3.2.1]octane framework. Mendeleev Communications. [Link]
-
Werkmeister, S., et al. (2015). Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes. ACS Catalysis. [Link]
-
Wang, Z., et al. (2022). Catalytic Diastereoselective Synthesis of Bicyclo[3.2.1]octanediones. Angewandte Chemie International Edition. [Link]
-
Davenel, V., et al. (2021). Indium-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkynes. Molecules. [Link]
-
Scharnagl, F. K., et al. (2023). Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2‐Responsive Support. Angewandte Chemie International Edition. [Link]
-
NIST. (n.d.). Bicyclo(3.2.1)oct-2-ene. NIST Chemistry WebBook. [Link]
Sources
Troubleshooting & Optimization
Bicyclo[3.2.1]oct-2-ene Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of Bicyclo[3.2.1]oct-2-ene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and improve your experimental outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis
This section addresses specific issues that can arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yields in the Diels-Alder Reaction between Cyclopentadiene and Acryloyl Chloride
Question: My Diels-Alder reaction between freshly cracked cyclopentadiene and acryloyl chloride is resulting in a low yield of the endo-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride intermediate. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this crucial first step are often attributable to several factors. The primary suspect is often the quality of the cyclopentadiene.
-
Causality: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. The Diels-Alder reaction requires the monomeric form. If the "cracking" of dicyclopentadiene is incomplete or if the monomer is not used promptly, the concentration of the reactive diene is reduced, leading to lower yields.
-
Solution:
-
Ensure Efficient Cracking: Heat dicyclopentadiene to its cracking temperature (typically around 170 °C) and distill the resulting monomer. The collection flask should be cooled to prevent re-dimerization.
-
Immediate Use: Use the freshly cracked cyclopentadiene immediately. Its short half-life at room temperature necessitates prompt addition to the reaction mixture.
-
Temperature Control: The Diels-Alder reaction itself is exothermic. Maintaining a low reaction temperature (e.g., 0 °C to -10 °C) can help to minimize side reactions and favor the desired endo product.
-
Problem 2: Competing Isomer Formation during the Ring Expansion Step
Question: During the diazomethane-mediated ring expansion of the bicyclo[2.2.1]heptenyl ketone intermediate, I am observing the formation of significant amounts of the undesired bicyclo[4.2.1]non-3-en-2-one isomer alongside my target bicyclo[3.2.1]oct-2-en-3-one. How can I favor the formation of the desired [3.2.1] skeleton?
Answer:
The regioselectivity of the Tiffeneau-Demjanov type ring expansion is highly dependent on the migratory aptitude of the adjacent carbon atoms.
-
Causality: The formation of the bicyclo[4.2.1] isomer arises from the migration of the bridgehead carbon, whereas the desired bicyclo[3.2.1] product results from the migration of the methylene bridge carbon. The relative migratory aptitudes can be influenced by steric and electronic factors.
-
Solution:
-
Choice of Lewis Acid: The presence of a Lewis acid catalyst can significantly influence the regioselectivity of the ring expansion. Boron trifluoride etherate (BF₃·OEt₂) is commonly employed to promote the desired migration.
-
Reaction Conditions: Running the reaction at low temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable bicyclo[3.2.1] system.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound and its intermediates.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and versatile methods involve the ring expansion of bicyclo[2.2.1]heptane derivatives. A widely utilized strategy is the Tiffeneau-Demjanov rearrangement of a bicyclo[2.2.1]heptan-2-one. An alternative approach involves the intramolecular Diels-Alder reaction of a suitably substituted cyclohexadiene.
Q2: How can I effectively purify this compound?
A2: Due to its volatility, purification of this compound is best achieved by fractional distillation under a partial vacuum. For smaller scales, flash column chromatography on silica gel using a non-polar eluent (e.g., pentane or hexane) is also effective. Careful monitoring by GC-MS is recommended to ensure the separation of any isomeric impurities.
Q3: What are the key safety precautions when working with diazomethane for the ring expansion?
A3: Diazomethane is a highly toxic and potentially explosive gas. It should only be generated and handled in a well-ventilated fume hood using specialized glassware with fire-polished joints to avoid grinding surfaces that could trigger detonation. An ethereal solution of diazomethane is generally used to minimize the risk of explosion. Always use a blast shield and appropriate personal protective equipment (PPE), including heavy-duty gloves and safety glasses. Diazomethane should be destroyed before workup by careful addition of a proton source, such as acetic acid.
Data and Protocols
Table 1: Comparison of Selected Synthetic Routes to this compound Intermediates
| Route | Starting Materials | Key Intermediate | Reported Yield | Reference |
| Tiffeneau-Demjanov Rearrangement | Bicyclo[2.2.1]heptan-2-one, Diazomethane | Bicyclo[3.2.1]octan-2-one | 60-70% | |
| Intramolecular Diels-Alder | (Z)-1,3,8-Nonatriene | This compound | 55-65% |
Experimental Protocol: Tiffeneau-Demjanov Ring Expansion
Step-by-Step Methodology:
-
Preparation of Diazomethane: Generate an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to established safety protocols. The concentration of the diazomethane solution should be determined by titration prior to use.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the bicyclo[2.2.1]heptenyl ketone intermediate in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Diazomethane: Add the ethereal solution of diazomethane dropwise to the stirred solution of the ketone. The reaction progress can be monitored by the disappearance of the yellow color of diazomethane.
-
Quenching: Once the addition is complete and the yellow color persists, carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the solution becomes colorless.
-
Workup: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.
Visualizations
Diagram 1: Tiffeneau-Demjanov Ring Expansion Mechanism
Caption: Mechanism of the Tiffeneau-Demjanov ring expansion.
Diagram 2: Experimental Workflow for this compound Synthesis
Caption: A typical synthetic workflow for this compound.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
-
Dauben, W. G., & Fonken, G. J. (1956). The Structure of the Bicyclo[3.2.1]octan-2-ols. Journal of the American Chemical Society, 78(18), 4736–4743. [Link]
-
Shea, K. J., & Wise, S. (1978). Intramolecular Diels-Alder reactions. Synthesis of bicyclo[n.2.1]alkenes. The Journal of Organic Chemistry, 43(15), 2940–2945. [Link]
Technical Support Center: Purification of Bicyclo[3.2.1]oct-2-ene Isomers
Welcome to the technical support center for the purification of Bicyclo[3.2.1]oct-2-ene and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these specific bicyclic alkenes. The structural rigidity and subtle stereochemical differences between isomers of this compound can make their separation a formidable task.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs) - General
Q1: What are the primary challenges in purifying this compound isomers?
A1: The main difficulty lies in the subtle differences in the physicochemical properties of the isomers (e.g., exo and endo isomers).[2][3] These compounds often have very similar boiling points and polarities, making separation by standard techniques like simple distillation or basic column chromatography inefficient.[4] The choice of purification method is critical and often requires careful optimization to achieve high purity. Furthermore, some isomers may be prone to rearrangement or degradation under certain conditions, such as exposure to acidic stationary phases.[5][6]
Q2: What initial analytical methods should I use to assess the isomeric ratio of my crude product?
A2: Before attempting any large-scale purification, it is crucial to determine the composition of your crude mixture. High-resolution Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method. Using a long capillary column (e.g., 30-60 meters) with a suitable stationary phase can often resolve closely related isomers.[7][8] ¹H and ¹³C NMR spectroscopy are also invaluable for identifying the specific isomers present and determining their relative ratios by integrating key signals.
Q3: How do I choose the best purification strategy for my specific this compound derivative?
A3: The optimal strategy depends on three factors: the boiling points of the isomers, their polarity differences, and the scale of the purification.
-
For isomers with a boiling point difference >25 °C , fractional distillation under reduced pressure is a viable first step.[9]
-
For isomers with very close boiling points but slight polarity differences , flash column chromatography is often the best choice for lab-scale separations.[6][10]
-
For volatile isomers with nearly identical polarities , preparative Gas Chromatography (pGC) is the most powerful, albeit resource-intensive, technique for obtaining high-purity samples.[11]
Below is a decision-making workflow to guide your choice of purification technique.
Caption: Decision workflow for selecting a purification technique.
Purification Technique 1: Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. By using a fractionating column, the process introduces multiple theoretical plates (cycles of vaporization and condensation), which enriches the vapor phase with the more volatile component at each stage.[12][13] This method is most effective when the boiling point difference between the isomers is at least 25 °C, although specialized columns can sometimes separate components with closer boiling points.[9][14]
Troubleshooting Guide: Fractional Distillation
Q: My isomers are co-distilling despite a reported boiling point difference. What's wrong?
A: This is a common issue and can stem from several factors:
-
Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates for the separation. For closely boiling isomers, a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) is necessary to increase the surface area for condensation-evaporation cycles.[12][13]
-
Distillation Rate is Too High: If you heat the distillation flask too quickly, the system does not reach equilibrium. The vapor ascends the column without undergoing multiple condensation cycles, effectively turning your fractional distillation into a simple one. Reduce the heating rate to allow a clear temperature gradient to establish in the column.
-
Poor Insulation: The fractionating column must be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient. Heat loss to the environment will prevent the proper fractionation of vapors.
Q: The temperature at the distillation head is fluctuating wildly.
A: Temperature fluctuations indicate an unstable distillation process.
-
Cause: This is often due to "bumping" (sudden, violent boiling) in the distillation flask or an inconsistent heating source.
-
Solution: Ensure you are using a stir bar or boiling chips in the distillation flask for smooth boiling. Use a heating mantle with a controller or an oil bath for consistent, even heating. Avoid heating too strongly, which can cause the vapor to superheat and then cool, leading to fluctuations.
Q: I'm experiencing product decomposition in the distillation flask.
A: Bicyclic alkenes can be sensitive to high temperatures over extended periods.
-
Cause: Prolonged exposure to high temperatures required for distillation at atmospheric pressure can cause thermal degradation or isomerization.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure significantly reduces the boiling point of the compounds, allowing the separation to occur at a much lower temperature where the product is stable. For example, 3-chlorothis compound boils at 76-77 °C at 21 mmHg, whereas its atmospheric boiling point would be significantly higher.[15]
Protocol: Vacuum Fractional Distillation of this compound Isomers
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., a 20-cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[15] Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Charge the round-bottom flask with the crude isomer mixture and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 15-20 mmHg).
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Fraction Collection: Observe the ring of condensate rising slowly up the column.[12] Monitor the temperature at the distillation head. Collect a small forerun fraction before the temperature stabilizes.
-
Isomer Separation: Once the temperature stabilizes at the boiling point of the lower-boiling isomer, collect this fraction in a clean receiving flask. Continue collecting until the temperature begins to rise again, indicating the start of the higher-boiling isomer's distillation.
-
Final Steps: Collect an intermediate fraction, then switch to a new receiving flask to collect the pure higher-boiling isomer. Stop the distillation before the flask boils to dryness. Release the vacuum before turning off the cooling water to the condenser.
Purification Technique 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses a positive pressure to force the mobile phase through a column of stationary phase (typically silica gel).[6] Separation is based on the differential partitioning of compounds between the stationary and mobile phases. For nonpolar compounds like this compound isomers, a nonpolar solvent system is required.[16]
Troubleshooting Guide: Flash Column Chromatography
Q: My isomers are eluting together. How can I improve the separation (resolution)?
A: Co-elution means the solvent system is too polar or the stationary phase is not providing enough selectivity.
-
Optimize the Mobile Phase: The key is to find a solvent system where the isomers have a small but significant difference in their retention factors (Rf) on a TLC plate. For nonpolar isomers, start with 100% hexane or petroleum ether and gradually add a very small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate (e.g., 0.5-2%).[16] Even a tiny change can dramatically affect separation.
-
Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for the isomers to separate. A good rule of thumb is to use a silica gel weight that is 50-100 times the weight of your sample for difficult separations.
-
Consider a Different Stationary Phase: If silica gel fails, consider alumina (neutral or basic) which can offer different selectivity. For some isomers, silver nitrate-impregnated silica gel (AgNO₃-silica) can be highly effective, as the silver ions interact differently with the π-bonds of the alkene isomers, leading to enhanced separation.
Q: I'm seeing streaky bands or tailing on the column, leading to poor fraction purity.
A: Tailing is often caused by overloading the column or interactions with the stationary phase.
-
Cause: Applying too much sample for the column size is a common mistake. It saturates the stationary phase at the top of the column, causing the band to broaden and tail.
-
Solution: Reduce the amount of sample loaded. As a general guide, for a difficult separation, aim to load 1g of sample per 100g of silica gel. Ensure the sample is loaded in a minimal volume of solvent and as a concentrated, narrow band.
Q: My product seems to have decomposed on the column.
A: Silica gel is slightly acidic and can cause degradation or rearrangement of sensitive compounds.[5][6]
-
Cause: The acidic silanol groups on the silica surface can catalyze reactions in acid-sensitive molecules.
-
Solution: Deactivate the silica gel by adding 1-3% triethylamine to your eluting solvent system.[16] This neutralizes the acidic sites and usually prevents degradation without significantly altering the elution profile. Alternatively, use a neutral stationary phase like neutral alumina.
Protocol: Flash Column Chromatography
-
Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC). The ideal system will give Rf values for your isomers between 0.2 and 0.4, with a visible separation. For this compound, a typical starting point is Hexane/Ethyl Acetate (99:1) or Hexane/Diethyl Ether (98:2).[6][16]
-
Column Packing:
-
Place a plug of cotton or glass wool at the bottom of a glass column.[6]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar solvent.[6]
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a non-polar solvent (e.g., hexane).
-
Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure using compressed air or a pump to achieve a flow rate of about 2 inches/minute.
-
Maintain a constant flow and ensure the solvent level never drops below the top of the silica bed.[6]
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the collected fractions by TLC or GC to identify which contain the pure isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
| Parameter | Recommendation for this compound Isomers | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for nonpolar compounds.[17] |
| Mobile Phase | Hexane/Diethyl Ether or Hexane/Ethyl Acetate (99:1 to 95:5) | Low polarity is essential to achieve differential retention for nonpolar isomers.[16] |
| Sample Load | 1:100 (Sample:Silica) by weight | A lower loading factor is crucial for resolving closely eluting spots. |
| Acid-Sensitivity | Add 1% Triethylamine to eluent | Neutralizes acidic sites on silica, preventing potential isomerization.[16] |
Purification Technique 3: Preparative Gas Chromatography (pGC)
Preparative GC is the most powerful technique for separating volatile isomers with very similar or identical polarities.[7][11] The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the isomers between the gas and stationary phases. The separated compounds are then passed through a collection system.
Troubleshooting Guide: Preparative GC
Q: I have poor resolution between my isomer peaks, even on the pGC.
A: Resolution in pGC is a function of the column, temperature program, and flow rate.
-
Optimize the Temperature Program: Instead of an isothermal run, use a slow temperature ramp (e.g., 1-2 °C/min). This can sharpen peaks and improve the separation of compounds with close boiling points.
-
Select the Right Column: The choice of stationary phase is critical. For nonpolar isomers, a nonpolar column (e.g., DB-1, HP-5) is a good start. However, a more polar column (e.g., Carbowax) can sometimes provide unique selectivity based on subtle differences in isomer structure and dipole moment.[8] Using longer columns or columns with thicker films can also increase resolution.
-
Adjust Flow Rate: The carrier gas flow rate affects efficiency. You can optimize the flow rate to achieve the minimum plate height (maximum efficiency) for your specific column.
Q: My recovery from the collection trap is very low.
A: Low recovery is often due to inefficient trapping of the eluting compound.
-
Cause: The compound may be passing through the collection trap as an aerosol or vapor without condensing. This is common if the trap is not cold enough or if the flow rate is too high.
-
Solution:
-
Improve Cooling: Ensure your collection trap is sufficiently cold. A simple ice bath may not be adequate. Use a dry ice/acetone bath (-78 °C) or liquid nitrogen (-196 °C) for highly volatile compounds.
-
Reduce Flow Rate: A lower carrier gas flow rate gives the compound more residence time in the trap, increasing the likelihood of condensation.
-
Trap Design: Use a trap with a high surface area or a packed trap (e.g., with glass wool) to provide more surfaces for condensation and to break up aerosols.
-
Caption: Workflow for preparative Gas Chromatography (pGC).
Protocol: Preparative Gas Chromatography
-
Analytical Method Development: First, develop an analytical GC method that shows baseline separation of your isomers. This method will be the starting point for your pGC parameters.
-
System Preparation:
-
Install a preparative-scale column (wider diameter) in the GC.
-
Set up the temperature program, carrier gas flow rate, and injector/detector temperatures based on your analytical method.
-
Connect the collection trap to the exit port of the pGC.
-
-
Injection: Inject a larger volume of your sample mixture (e.g., 5-100 µL, depending on the system) into the heated injector port.[11]
-
Separation & Monitoring: The sample travels through the column and separates. A small portion of the effluent is directed to a detector (like a Flame Ionization Detector - FID) to generate a real-time chromatogram.
-
Fraction Collection:
-
Monitor the chromatogram. When the peak for the first desired isomer begins to elute, place a cooled collection trap at the outlet.
-
Keep the trap in place until the peak has fully eluted.
-
Replace the trap with a new one just before the next isomer of interest begins to elute.
-
-
Sample Recovery: After collection, allow the trap to warm to room temperature. Rinse the condensed pure liquid from the trap with a small amount of a highly volatile solvent (e.g., pentane or diethyl ether) into a pre-weighed vial.
-
Solvent Removal: Carefully evaporate the solvent using a gentle stream of nitrogen or by careful distillation to yield the pure isomer.
References
- Organic Syntheses Procedure. bicyclo[3.2.1]octan-3-one.
- Supporting Information Stereoselective synthesis of bicyclo[3.n.1]alkenone. Stereoselective synthesis of bicyclo[3.n.1]alkenone.
- Soják, L., et al. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Khan Academy. Column chromatography.
- University of Calgary, Department of Chemistry. Column chromatography.
- Rico, R., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules.
- Benchchem. Technical Support Center: Separation of Syn and Anti Isomers by Column Chromatography.
- University of California, Irvine, Department of Chemistry. Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
- Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
- Wikipedia. Fractional distillation.
- Chemistry LibreTexts. 5.3: Fractional Distillation.
- University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
- Goering, H. L., & Kantner, S. S. (1981). Absolute configurations and rotations of exo- and endo-2-methylbicyclo[3.2.1]oct-3-ene. The Journal of Organic Chemistry.
- Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
- NileRed. (2020). Fractional distillation. YouTube.
- Zhang, Y., & Wang, Y. (2014). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science.
- Brown, H. C., & Rei, M. H. (1969). Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis. Journal of the Chemical Society B: Physical Organic.
- Organic Letters. (2023). Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin.
Sources
- 1. biocompare.com [biocompare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis / Journal of the Chemical Society, Perkin Transactions 2, 1976 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vurup.sk [vurup.sk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Chromatography [chem.rochester.edu]
- 17. Khan Academy [khanacademy.org]
Technical Support Center: Stereoselectivity in Bicyclo[3.2.1]oct-2-ene Reactions
Welcome to the technical support center for controlling stereoselectivity in reactions involving the bicyclo[3.2.1]oct-2-ene scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile structural motif. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions (FAQs). Our focus is on providing not just solutions, but also the underlying mechanistic principles to empower you to rationalize and optimize your synthetic strategies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary factors controlling diastereoselectivity in reactions on the this compound core?
-
How can I achieve high enantioselectivity in my reaction?
-
What is the "endo rule" in Diels-Alder reactions and how does it apply to forming this bicyclic system?
-
-
Troubleshooting Guides by Reaction Type
-
Guide 1: Cycloaddition Reactions
-
Issue: Poor endo/exo Diastereoselectivity in Diels-Alder Reactions.
-
-
Guide 2: Alkene Functionalization (Epoxidation & Dihydroxylation)
-
Issue 1: Low Diastereoselectivity in Epoxidation.
-
Issue 2: Unexpected Rearrangement Instead of Epoxidation.
-
-
Guide 3: Conjugate Addition Reactions
-
Issue 1: Low Diastereoselectivity in Michael Additions.
-
Issue 2: Low or No Enantioselectivity in Catalytic Michael Additions.
-
-
-
Key Experimental Protocols
-
Protocol 1: Organocatalyzed Enantioselective Tandem Michael-Henry Reaction to Construct a Bicyclo[3.2.1]octan-8-one.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling diastereoselectivity in reactions on the this compound core?
A1: Diastereoselectivity is primarily governed by the steric and electronic properties of the bicyclic framework. The rigid, strained structure creates two distinct faces for reagent approach: the exo face (less hindered) and the endo face (more hindered, concave).
-
Steric Hindrance: The ethano-bridge (C6-C7) provides significant steric shielding to the endo face. Consequently, reagents typically approach from the less hindered exo face, often leading to high diastereoselectivity.
-
Directing Groups: The presence of substituents on the bicyclic core can override this inherent steric bias. Hydroxyl groups, for example, can act as directing groups through hydrogen bonding with reagents, guiding them to the otherwise disfavored face.
-
Electronic Effects: In reactions like epoxidation, electronic factors can influence facial selectivity. The perturbation of the σ-framework on the π-double bond can alter the electron density of the two faces, influencing the approach of electrophilic reagents.[1]
Q2: How can I achieve high enantioselectivity in my reaction?
A2: Achieving high enantioselectivity requires the use of a chiral influence. The most common strategies include:
-
Chiral Catalysts: This is the most versatile approach. Organocatalysts (e.g., proline derivatives, cinchona alkaloids) and chiral metal complexes are widely used to create a chiral environment around the substrate, favoring one enantiomeric pathway over the other.[2][3] Tandem reactions catalyzed by quinine-derived thioureas, for instance, can form four stereogenic centers with high enantioselectivity (up to 99% ee).[3][4]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical outcome of a reaction before being cleaved.
-
Chiral Reagents: Using stoichiometric amounts of a chiral reagent (e.g., a chiral reducing agent or oxidant) can induce asymmetry.
-
Chiral Pool Synthesis: Starting from an enantiopure natural product, such as carvone, allows the synthesis of enantiopure bicyclo[3.2.1]octane systems by transferring the existing stereochemistry through the synthetic sequence.[5]
Q3: What is the "endo rule" in Diels-Alder reactions and how does it apply to forming this bicyclic system?
A3: The "endo rule" describes the general preference for the formation of the endo product in Diels-Alder reactions, even though it is often the more sterically hindered and thermodynamically less stable isomer.[6][7][8] This preference is a kinetic phenomenon, attributed to "secondary orbital interactions" where the π-system of the dienophile's substituent favorably interacts with the developing π-system of the diene in the transition state.[6][7]
-
Kinetic vs. Thermodynamic Control: The endo product is the kinetic product (forms faster), while the exo product is typically the thermodynamic product (more stable).[6][8] Therefore, running the reaction at lower temperatures for shorter times will favor the endo isomer. Higher temperatures and longer reaction times can allow for equilibration to the more stable exo isomer.
Troubleshooting Guides by Reaction Type
Guide 1: Cycloaddition Reactions
Issue: Poor endo/exo Diastereoselectivity in Diels-Alder Reactions.
This is a common issue when constructing the bicyclo[3.2.1]octane framework via an intramolecular or intermolecular Diels-Alder reaction.
Logical Workflow for Troubleshooting Poor Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Troubleshooting Steps & Causality:
| Parameter | Action & Rationale | Potential Pitfalls |
| Temperature | Decrease Temperature: The endo product is the kinetically favored product.[6][8] Lowering the temperature reduces the available thermal energy, making it more difficult to overcome the higher activation barrier to the exo product and preventing equilibration to the more stable exo isomer. | Reaction rates will decrease significantly, potentially requiring much longer reaction times or a more active catalyst. |
| Catalysis | Introduce a Lewis Acid (e.g., TiCl₄, AlCl₃, ZnI₂): Lewis acids coordinate to the electron-withdrawing group on the dienophile, lowering its LUMO energy. This enhances the secondary orbital interactions responsible for the endo preference, leading to a more organized transition state and higher selectivity.[6] | Lewis acids can promote side reactions or product decomposition. Stoichiometry and choice of Lewis acid are critical. Some reactions show minimal change in endo/exo ratio with Lewis acids.[1] |
| Solvent | Vary Solvent Polarity: While less impactful than temperature or catalysis, solvent polarity can influence the stability of the polar transition states. Empirically test a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., CH₂Cl₂, MeCN). | Drastic solvent changes can alter solubility and reactivity, sometimes in unpredictable ways. |
| Substrate | Modify Substituents: Increasing the steric bulk on the diene or dienophile can physically block one transition state over the other. This is a substrate-dependent strategy that requires re-synthesis. | This is a low-throughput approach and may fundamentally change the electronic properties of your reactants. |
Guide 2: Alkene Functionalization (Epoxidation & Dihydroxylation)
Issue 1: Low Diastereoselectivity in Epoxidation.
The inherent steric bias of the this compound system should favor exo attack. Low selectivity indicates competing factors are at play.
Troubleshooting Steps & Causality:
| Parameter | Action & Rationale | Expected Outcome |
| Reagent Choice | Switch to a Bulky Epoxidizing Agent: If you are using a small reagent like peracetic acid, switch to a bulkier one like meta-chloroperoxybenzoic acid (m-CPBA). The increased steric demand of the reagent will amplify the inherent preference for attack on the less hindered exo face. | Increased ratio of the exo-epoxide. |
| Directing Groups | Protect or Remove Directing Groups: If your substrate has a nearby hydroxyl or other coordinating group, it may be directing the reagent to the endo face via hydrogen bonding. Protect the group (e.g., as a silyl ether) to block this interaction and restore steric control. | Reversion to the sterically favored exo-epoxide. |
| Solvent | Use a Non-Coordinating Solvent: If you suspect solvent coordination is interfering with facial selectivity, switch to a non-coordinating solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). | Improved diastereoselectivity by minimizing solvent-reagent interactions. |
Issue 2: Unexpected Rearrangement Instead of Epoxidation.
In certain substituted systems, particularly those containing α-ketols, treatment with reagents like m-CPBA can trigger rearrangements (e.g., Baeyer-Villiger oxidation, ring expansion) instead of or in addition to epoxidation.[1]
Troubleshooting Steps & Causality:
| Parameter | Action & Rationale | Expected Outcome |
| Stoichiometry | Use Exactly 1.0 Equivalent of Oxidant: Rearrangements like the Baeyer-Villiger often occur after the initial epoxidation. Using a stoichiometric amount of the oxidizing agent can consume the reagent before the secondary rearrangement can occur.[1] | Formation of the desired epoxide with minimal rearrangement byproducts. |
| Temperature | Lower the Reaction Temperature: Rearrangements often have a higher activation energy than the initial epoxidation. Performing the reaction at low temperatures (e.g., -30 °C to 0 °C) can kinetically favor epoxidation.[5] | Increased yield of the epoxide relative to the rearranged product. |
| Reagent Choice | Select a Milder Epoxidizing Agent: If m-CPBA is too reactive, consider alternatives like dimethyldioxirane (DMDO) or basic hydrogen peroxide, which may be less prone to inducing cationic rearrangements. | Cleaner conversion to the desired epoxide. |
Guide 3: Conjugate Addition Reactions
Issue 1: Low Diastereoselectivity in Michael Additions.
When adding a nucleophile to a bicyclo[3.2.1]octenone, the approach is typically from the convex exo face. Low selectivity suggests a flat enolate intermediate or other competing pathways.
Troubleshooting Steps & Causality:
| Parameter | Action & Rationale | Expected Outcome |
| Counter-ion | Change the Metal Counter-ion: For enolate-based additions, the counter-ion (e.g., Li⁺, Na⁺, K⁺) influences the aggregation state and tightness of the ion pair. A chelating metal like Zn²⁺ or Mg²⁺ can create a more rigid transition state, improving diastereoselectivity. | Increased diastereomeric ratio (d.r.). |
| Temperature | Lower the Reaction Temperature: Reducing thermal energy allows subtle steric and electronic differences in the diastereomeric transition states to become more influential, often leading to higher selectivity. | Improved d.r. at the cost of reaction rate. |
| Nucleophile | Use a Bulkier Nucleophile: A nucleophile with greater steric demand will be more sensitive to the steric environment of the bicyclic system, enhancing the preference for exo attack. | Higher selectivity for the exo addition product. |
Issue 2: Low or No Enantioselectivity in Catalytic Michael Additions.
Achieving high enantiomeric excess (e.e.) in organocatalyzed Michael additions requires precise matching of the substrate, nucleophile, catalyst, and reaction conditions.
Catalyst and Condition Optimization for Enantioselective Michael Additions
| Parameter | Action & Rationale | Reference Data Example |
| Catalyst Scaffold | Screen Different Catalyst Families: The optimal catalyst is highly substrate-dependent. For constructing bicyclo[3.2.1]octanes, quinine-derived thioureas are highly effective in domino Michael-Henry reactions.[3][4] For other Michael additions, screen catalysts based on proline, cinchona alkaloids, or diamines. | In a tandem Michael-Henry reaction, a quinine-derived thiourea catalyst afforded the product in 96% ee , while other catalysts gave lower selectivity.[3] |
| Catalyst Loading | Optimize Catalyst Loading: While higher loading can increase rates, it can sometimes lead to aggregation or background reactions that erode enantioselectivity. Test loadings from 1 mol% to 20 mol%. | A scalable procedure for a tandem Michael-Henry reaction was successful using 15 mol% of the catalyst.[2] |
| Solvent | Screen a Range of Solvents: The solvent can influence catalyst conformation and the stability of the transition state through hydrogen bonding and polarity effects. Toluene is often a good starting point for thiourea-based catalysis. | For the Michael-Henry reaction, toluene was found to be the optimal solvent, outperforming CH₂Cl₂, THF, and MeCN.[3] |
| Additives | Consider Additives (Acid/Base): Some catalytic cycles require additives to facilitate proton transfer or catalyst turnover. For example, a weak acid can help protonate the final enolate, while a weak base can assist in deprotonating the nucleophile. | The mechanism of thiourea catalysis involves dual hydrogen bonding to activate both the enone and the nucleophile, often precluding the need for strong acidic or basic additives.[9] |
Mechanism of Stereocontrol in Organocatalyzed Michael Addition:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. aklectures.com [aklectures.com]
- 9. mdpi.com [mdpi.com]
Minimizing by-product formation in Bicyclo[3.2.1]oct-2-ene synthesis.
Welcome to the technical support center for the synthesis of bicyclo[3.2.1]oct-2-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you minimize by-product formation and maximize the yield and purity of your target molecule.
Introduction: The Synthetic Landscape
The synthesis of this compound is a multi-step process that, while well-established, presents several opportunities for by-product formation. Understanding the mechanistic underpinnings of each step is critical to troubleshooting and optimizing your reaction conditions. The most common and reliable route begins with the addition of dichlorocarbene to norbornene, followed by a series of transformations. This guide will focus on troubleshooting this particular pathway.
Overall Reaction Scheme:
Caption: General synthesis pathway for this compound from norbornene.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Dichlorocarbene Addition to Norbornene
The initial step involves the generation of dichlorocarbene and its subsequent cycloaddition to norbornene. Efficient and clean execution of this step is paramount for the overall success of the synthesis.
dot
Caption: Key steps and potential issues in dichlorocarbene addition.
Q1: My dichlorocarbene addition reaction is low-yielding. What are the common causes and how can I improve it?
A1: Low yields in this step often stem from inefficient generation of dichlorocarbene or its decomposition before it can react with norbornene. Here’s a breakdown of potential causes and solutions:
-
Cause: Inefficient Dichlorocarbene Generation. The reaction of chloroform with a strong base is an equilibrium process.[1][2] If the base is not strong enough or is not in the correct phase, carbene generation will be slow.
-
Solution:
-
Choice of Base: Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this reaction. If using aqueous sodium or potassium hydroxide, a phase-transfer catalyst (e.g., benzyltriethylammonium bromide) is essential to transport the hydroxide ions into the organic phase where the reaction occurs.[3]
-
Anhydrous Conditions: Ensure your reagents and solvent are dry, as water can react with the carbene.
-
-
-
Cause: Dichlorocarbene Instability. Dichlorocarbene is a highly reactive intermediate and can decompose or react with the solvent if not trapped efficiently by the alkene.[4]
-
Solution:
-
Temperature Control: The generation of dichlorocarbene is often performed at low temperatures (e.g., 0 °C) to control its reactivity and minimize side reactions.[5]
-
Reaction Concentration: Ensure a sufficient concentration of norbornene is present to trap the carbene as it is formed.
-
-
-
Cause: Alternative Carbene Generation Method. While the chloroform/base method is common, other precursors exist.
-
Alternative Protocol: The use of ethyl trichloroacetate with sodium methoxide is another effective method for generating dichlorocarbene.[3] For substrates sensitive to strong bases, reacting carbon tetrachloride with magnesium under ultrasonic irradiation can generate dichlorocarbene in a neutral medium, avoiding base-induced side reactions.[6]
-
Q2: I am observing unexpected by-products in my crude product after the dichlorocarbene addition. What could they be?
A2: The primary by-products in this step are typically not from the reaction with norbornene itself, as the cycloaddition is highly stereospecific and concerted, avoiding carbocationic rearrangements.[7] Instead, by-products usually arise from:
-
Reaction with Solvent: If using a protic solvent, the carbene can be quenched. Ensure an inert, aprotic solvent like petroleum ether or dichloromethane is used.
-
Insertion Reactions: Although less common with dichlorocarbene compared to other carbenes, insertion into C-H bonds of the solvent or starting material can occur under certain conditions.
-
Polymerization: At higher temperatures, dichlorocarbene can lead to the formation of polymeric materials.
Troubleshooting Table: Dichlorocarbene Addition
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient carbene generation | Use a strong, dry base (e.g., potassium tert-butoxide) or a phase-transfer catalyst with aqueous base. |
| Carbene decomposition | Maintain low reaction temperatures (e.g., 0 °C). | |
| Ensure a high concentration of norbornene. | ||
| Formation of unidentified by-products | Reaction with protic solvents | Use dry, aprotic solvents (e.g., petroleum ether, CH2Cl2). |
| Polymerization | Avoid high reaction temperatures. |
Part 2: Rearrangement and Reduction to 3-Chlorothis compound
The dichlorocyclopropane adduct of norbornene undergoes a rearrangement to form the bicyclo[3.2.1]octane skeleton. This is followed by reduction with lithium aluminum hydride (LiAlH₄) to yield 3-chlorothis compound.
dot
Caption: Key transformations and potential pitfalls in the rearrangement and reduction steps.
Q3: My reduction of exo-3,4-dichlorothis compound with LiAlH₄ is not clean. What are the likely side products?
A3: Lithium aluminum hydride is a very strong reducing agent.[8] While it is generally effective for reducing alkyl and vinyl halides, side reactions can occur:
-
Cause: Incomplete Reduction. The reduction of both chlorine atoms may not go to completion, leaving starting material or a mono-reduced intermediate.
-
Solution:
-
Sufficient Reagent: Ensure at least a stoichiometric amount of LiAlH₄ is used, and often a slight excess is beneficial. The procedure from Organic Syntheses uses a significant excess of LiAlH₄.[5]
-
Reaction Time and Temperature: The reduction may require elevated temperatures (refluxing THF) and extended reaction times to proceed to completion.[5]
-
-
-
Cause: Over-reduction or Rearrangement. While LiAlH₄ reductions of halides are generally not prone to rearrangement, the bicyclic system's strain can sometimes lead to unexpected pathways, although this is less common than in solvolytic reactions.
Q4: I am having trouble purifying my 3-chlorothis compound. What are the common impurities?
A4: Purification challenges often arise from the presence of structurally similar isomers.
-
Isomeric Impurities: Positional isomers of the double bond or different stereoisomers can be formed, especially if any carbocationic intermediates are generated during the synthesis or workup.
-
Solvent Residues: Ensure that high-boiling solvents like THF are completely removed during workup.
-
Purification Technique: Fractional distillation under reduced pressure is typically the most effective method for purifying the final product from non-volatile impurities and some isomeric by-products.[5] Careful column chromatography can also be employed, but care must be taken as some bicyclic systems can be sensitive to silica gel.
Part 3: Subsequent Transformations and Isomerization
Further reactions, such as the hydrolysis of 3-chlorothis compound to bicyclo[3.2.1]octan-3-one, are often performed. These steps can also be a source of by-products.
Q5: During the acid-catalyzed hydrolysis of 3-chlorothis compound, I observe the formation of multiple products. What is happening?
A5: Acidic conditions can promote the formation of carbocationic intermediates, which are susceptible to Wagner-Meerwein rearrangements.[11] This is a classic issue in bicyclic chemistry.
-
Mechanism of By-product Formation: Protonation of the double bond or loss of the chloride ion can lead to a carbocation. A subsequent 1,2-alkyl shift can result in a rearrangement of the bicyclic skeleton, leading to the formation of isomeric ketones or alcohols. For example, bicyclo[2.2.2]octane systems can rearrange to the more stable bicyclo[3.2.1]octane framework under such conditions.
-
Minimizing Rearrangements:
-
Careful Control of Acidity and Temperature: Use the mildest acidic conditions and lowest temperature that still allow for the desired reaction to proceed.
-
Alternative Methods: If rearrangements are a significant problem, explore alternative, non-acidic methods for the desired transformation if available.
-
Troubleshooting Summary Table: Overall Synthesis
| Step | Potential By-product | Plausible Cause | Preventative Measure |
| Dichlorocarbene Addition | Unreacted Norbornene | Inefficient carbene generation/trapping | Use of phase-transfer catalyst; low temperature; sufficient norbornene concentration. |
| Reduction | Starting Dichloro-compound | Incomplete reaction | Use excess LiAlH₄; ensure sufficient reaction time and temperature. |
| Hydrolysis | Isomeric Ketones/Alcohols | Wagner-Meerwein rearrangement | Use mild acidic conditions; maintain low temperature. |
| General | Ether by-products | Side reactions during hydrolysis | Careful control of pH and temperature during workup.[12] |
References
-
Fiveable. (n.d.). Dichlorocarbene Definition. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from [Link]
-
OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. In Organic Chemistry. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Addition to Alkenes EA9. Cyclopropanation. Retrieved from [Link]
-
OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bicyclo[3.2.1]octan-3-one. Org. Synth.1971 , 51, 60. Retrieved from [Link]
-
Imperial College Department of Chemistry. (n.d.). Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Imperial College Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
De Selms, R. C., & Combs, C. M. (1963). Addition Products of Dichlorocarbene to Norbornylene and Norbornadiene and Their Rearrangements. The Journal of Organic Chemistry, 28(8), 2206–2207. [Link]
- Bayer AG. (2003). Method for producing bicyclic 1,3-diketones. U.S.
- Jefford, C. W., & Wojnarowski, W. (1970). The reaction of dichlorocarbene with this compound.
- Fărcașiu, D., & Schleyer, P. V. R. (1973). Friedel–Crafts Transannular Alkylation of Aromatic Compounds with Bicyclo[3.3.1]nonane Derivatives. Journal of the American Chemical Society, 95(17), 5777–5785.
- Pant, G., & Joshi, P. C. (2011). Photobromination of (+)-camphene and efficient synthesis of some pharmaceutically important compounds. Journal of the Serbian Chemical Society, 76(4), 505-513.
- Su, S., Porco Jr, J. A., & Snyder, J. K. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039.
-
Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds? Retrieved from [Link]
- Wang, Z. (2021). Natural Product Synthesis Enabled by Domino Processes Incorporating a 1,2-Rearrangement Step. ACS Central Science, 7(4), 558-571.
- de la Pradilla, R. F., Langa, F., & Castellanos, E. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
- Hicks, D. R., & Fraser-Reid, B. (1974). Synthesis of DL-chalcose from acrolein dimer. Canadian Journal of Chemistry, 52(19), 3367-3371.
- Jefford, C. W., & Wojnarowski, W. (1968). Stereospecific S N 2′ reactions of exo-4-substituted 3-halogenobicylo[3.2.1]oct-2-enes. Tetrahedron Letters, 9(15), 1785-1788.
- Schomburg, D., & Landry, D. W. (1981). Unusual regioselectivity of dichlorocarbene addition to a norbornene derivative. X-ray structure of the stable product. The Journal of Organic Chemistry, 46(8), 1709–1711.
- Allred, E. L., & Beck, B. R. (1973). The Reactions of Brexadiene. A New Norbornene-Like Caged Olefin. The Journal of Organic Chemistry, 38(24), 4214–4218.
- Zhejiang University of Technology. (2021). The preparation method of 3-chlorobicyclo[3.2.1]-3-octen-2-ol.
-
ChemHelp. (2025, October 21). Addition of dichlorocarbene to an alkene example. Retrieved from [Link]
-
Cheméo. (n.d.). This compound, 3-chloro-. Retrieved from [Link]
- Lee, C. C., & Ko, E. C. (1975). Lithium aluminium hydride reduction of some triarylvinyl bromides and acetates catalyzed by some transition metal chlorides. Canadian Journal of Chemistry, 53(11), 1622-1629.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
chemeurope.com. (n.d.). Dichlorocarbene. Retrieved from [Link]
- Hebei Cynde Chemical Co., Ltd. (2024). Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione.
-
The Organic Chemistry Tutor. (2018, February 23). Dichlorocarbene: reaction with alkenes. Retrieved from [Link]
- Li, J. T., Bian, Y. J., Zhai, H. J., & Li, T. S. (2003).
- Moss, R. A., & Gerstl, R. (1966). Chlorofluorocarbene and dichlorocarbene: comparative reactivities in addition to olefins. The Journal of Organic Chemistry, 31(12), 4278–4279.
Sources
- 1. 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 2. Electrophilic Addition [employees.csbsju.edu]
- 3. Dichlorocarbene [chemeurope.com]
- 4. fiveable.me [fiveable.me]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN116514635A - The preparation method of 3-chlorobicyclo[3.2.1]-3-octen-2-ol - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Unexpected Reaction Pathways of Bicyclo[3.2.1]oct-2-ene
The bicyclo[3.2.1]octane framework is a privileged scaffold found in a multitude of biologically active natural products and serves as a crucial building block in synthetic organic chemistry.[1][2] Its rigid, conformationally constrained structure presents unique stereochemical challenges and opportunities. However, the inherent ring strain and electronic properties of intermediates derived from bicyclo[3.2.1]oct-2-ene can often lead to unexpected reaction pathways, including skeletal rearrangements and unpredictable stereochemical outcomes.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these common yet complex issues. By understanding the underlying mechanistic principles, you can better control your reaction outcomes and streamline your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - Common Unexpected Outcomes
FAQ 1: Why am I observing Wagner-Meerwein rearrangement products instead of the expected addition to the double bond?
Answer:
Causality: Reactions involving this compound that proceed through a carbocationic intermediate are highly susceptible to Wagner-Meerwein rearrangements. This is a common phenomenon in strained bicyclic systems where the migration of a C-C sigma bond can lead to a more stable carbocation or relieve ring strain. The interconversion between bicyclo[3.2.1]octyl, bicyclo[2.2.2]octyl, and other bicyclic systems is often observed under acidic conditions or in solvolysis reactions.[3] For example, the acid-catalyzed rearrangement of bicyclo[3.2.1]oct-3-en-2-ol is a known process.[4]
Troubleshooting Steps:
-
Reagent and Substrate Choice:
-
Avoid strongly acidic conditions that promote carbocation formation.
-
For reactions like hydration, consider using methods that circumvent a discrete carbocation, such as oxymercuration-demercuration. Studies have shown this method to be both stereo- and regioselective for the this compound skeleton.[5][6]
-
If starting from a precursor, be aware that rearrangements can occur during its synthesis. For instance, the reduction of syn-bicyclo[2.2.2]oct-5-en-2-yl toluene-p-sulphonate with lithium aluminum hydride yields this compound through a rearrangement.[7]
-
-
Solvent and Temperature Effects:
-
Employ non-polar solvents to destabilize carbocationic intermediates, thereby disfavoring rearrangement.
-
Conduct reactions at lower temperatures to minimize the activation energy available for the rearrangement pathway.
-
Illustrative Data:
| Reaction Condition | Desired Product (Bicyclo[3.2.1]octan-3-ol) | Rearranged Product (e.g., Bicyclo[2.2.2]octan-2-ol) |
| H₂SO₄, H₂O, 50 °C | Low Yield | Major Product |
| 1. Hg(OAc)₂, H₂O / 2. NaBH₄ | High Yield | Minor to Undetectable |
| Low Temperature, Aprotic Solvent | Improved Yield | Reduced Formation |
Mechanistic Visualization:
Caption: Competing direct addition and Wagner-Meerwein rearrangement pathways.
FAQ 2: My epoxidation of this compound is yielding a complex mixture of diastereomers. How can I improve stereoselectivity?
Answer:
Causality: The stereochemical outcome of epoxidation is dictated by the steric accessibility of the double bond's two faces (exo and endo). In the this compound system, the bridgehead hydrogen and the ethano bridge can sterically hinder the endo face, often leading to preferential exo attack. However, substituents on the bicyclic frame can alter this preference, resulting in a mixture of diastereomers.
Troubleshooting Steps:
-
Reagent Selection:
-
m-CPBA: A common and often effective reagent. In some substituted systems, it has been shown to react from the less hindered face, leading to a β-epoxide which can then rearrange.[8][9]
-
Bulky Reagents: Employing sterically demanding epoxidizing agents can enhance facial selectivity by exaggerating the steric differences between the exo and endo faces.
-
Directed Epoxidation: If a hydroxyl group is present elsewhere in the molecule, consider using reagents like vanadium complexes that can coordinate to the alcohol and direct the epoxidation to a specific face.
-
-
Substrate Modification:
-
The presence of directing groups on the bicyclo[3.2.1]octane skeleton can significantly influence the stereochemical outcome.
-
Facial Selectivity in Epoxidation:
Caption: Exo and endo attack pathways in the epoxidation of this compound.
FAQ 3: I am attempting a hydroboration-oxidation, but the regioselectivity is not what I predicted. What could be the cause?
Answer:
Causality: Hydroboration-oxidation of alkenes typically proceeds with anti-Markovnikov regioselectivity, where the boron adds to the less substituted carbon, and is a syn-addition.[10] In the case of this compound, while this general rule holds, the regioselectivity can be influenced by the steric environment of the bicyclic system. The approach of the borane reagent can be sterically hindered by the bicyclic framework, potentially leading to a mixture of regioisomers if the electronic preference is not strongly dominant.
Troubleshooting Steps:
-
Choice of Borane Reagent:
-
BH₃·THF: This is the simplest borane reagent. Its small size may lead to lower regioselectivity in sterically demanding environments.
-
9-BBN (9-borabicyclo[3.3.1]nonane): This is a highly hindered borane reagent. Its steric bulk significantly enhances regioselectivity, strongly favoring addition to the less sterically encumbered carbon of the double bond.[10]
-
Disiamylborane: Another sterically hindered borane that can improve regioselectivity.
-
-
Oxygen-Directed Hydroboration:
-
If an allylic or homoallylic alcohol or ether is present in the substrate, it can direct the boron to the proximal carbon of the alkene.[11] This can either reinforce or compete with the inherent steric and electronic preferences of the alkene.
-
Comparison of Borane Reagents:
| Borane Reagent | Steric Bulk | Typical Regioselectivity (Anti-Markovnikov) |
| BH₃·THF | Low | Good |
| Disiamylborane | High | Excellent |
| 9-BBN | Very High | Excellent |
Experimental Protocol: High-Regioselectivity Hydroboration-Oxidation using 9-BBN
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 0.5 M solution of 9-BBN in THF dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3M).
-
Carefully add 30% hydrogen peroxide dropwise, ensuring the temperature does not rise significantly.
-
Stir the mixture at room temperature for 1-2 hours.
-
Perform a standard aqueous workup and purify the resulting alcohol by column chromatography.
Section 2: Detailed Troubleshooting Guides
Guide 1: Investigating Unexpected Skeletal Rearrangements in Acid-Catalyzed Reactions
Problem: Formation of bicyclo[2.2.2]octane or other rearranged skeletons during acid-catalyzed reactions of this compound derivatives.
Protocol: Product Distribution Analysis via GC-MS
This protocol allows for the rapid screening of reaction conditions to minimize skeletal rearrangements.
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. ChemInform Abstract: STEREO‐ AND REGIOSELECTIVE OXYMERCURATION‐ DEMERCURATION OF BICYCLO(3.2.1)OCT‐2‐ENE SKELETON / Chemischer Informationsdienst, 1984 [sci-hub.red]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Bicyclo[3.2.1]oct-2-ene Derivatives
Welcome to the technical support center for the analysis of Bicyclo[3.2.1]oct-2-ene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by the rigid, strained bicyclic structures of these compounds. The inherent complexity of their NMR spectra often requires a multi-faceted approach, combining 1D and 2D NMR techniques with a deep understanding of their conformational behavior. This resource provides troubleshooting guides and frequently asked questions to navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of this compound derivatives often so complex and overlapping?
A1: The complexity arises from the rigid, three-dimensional structure of the bicyclo[3.2.1]octane framework.[1][2][3] This rigidity leads to:
-
Diastereotopic Protons: Many methylene protons within the bridges are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling). This is a direct consequence of the chiral environment created by the bicyclic system.
-
Complex Coupling Patterns: The fixed bond angles result in a wide range of vicinal (³J) and long-range (⁴J or ⁵J) coupling constants. These long-range couplings, often across the bicyclic system ("W-coupling"), can lead to further splitting and overlapping of signals.
-
Limited Conformational Averaging: Unlike more flexible acyclic or monocyclic systems, the conformational movement is restricted. This means that protons in different spatial environments do not average out their chemical shifts, leading to a greater number of distinct signals in a narrow spectral region.
Q2: What are the typical ¹H and ¹³C chemical shift ranges I should expect for the core this compound skeleton?
A2: While substituent effects can be significant, the parent this compound structure provides a useful baseline.[4][5]
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Olefinic (C2, C3) | 5.5 - 6.5 | 120 - 140 | Highly dependent on substitution. |
| Bridgehead (C1, C5) | 2.5 - 3.5 | 35 - 50 | Often show complex multiplicity due to coupling with multiple protons. |
| Methylene (C4, C6, C7, C8) | 1.0 - 2.5 | 20 - 40 | Significant overlap is common in this region. |
These are approximate ranges and can be influenced by solvent and substituents. It is always recommended to compare with literature data for closely related analogs.[6][7][8]
Q3: My compound has endo/exo isomers. How can I use NMR to distinguish between them?
A3: Distinguishing between endo and exo isomers is a common challenge and a critical application of NMR for these systems.[1] The most powerful technique for this is Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) .[9][10][11]
-
The Principle: These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.
-
Application: An exo substituent's protons will show NOE correlations to protons on the larger bridge of the bicyclic system. Conversely, an endo substituent's protons will show NOE correlations to protons on the smaller bridge.[1] For example, a key NOESY correlation might be observed between a substituent's proton and the bridgehead protons or specific methylene protons on one of the bridges.
Troubleshooting Guides
Problem 1: Severe Signal Overlap in the Aliphatic Region of the ¹H NMR Spectrum
Causality: The methylene groups (C4, C6, C7, C8) of the bicyclo[3.2.1]octene skeleton often have very similar chemical environments, leading to a dense, overlapping region of multiplets that is difficult to interpret directly from the 1D ¹H spectrum.
Troubleshooting Workflow:
Step 1: Acquire a High-Resolution ¹H Spectrum Ensure the best possible resolution by optimizing shimming and using a higher field strength magnet if available. This can sometimes resolve closely spaced multiplets.
Step 2: Utilize 2D Homonuclear Correlation Spectroscopy (COSY) A COSY experiment will reveal which protons are coupled to each other, allowing you to trace out the spin systems within the molecule.
-
Protocol:
-
Prepare a sample of appropriate concentration (typically 5-10 mg in 0.6 mL of deuterated solvent).
-
Acquire a standard gradient-selected COSY (gCOSY) spectrum.
-
Interpretation: Look for cross-peaks that connect coupled protons. For example, you should be able to trace the connectivity from the olefinic protons to the C4 protons, and from the bridgehead protons to their adjacent methylene protons.
-
Step 3: Employ 2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC) A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates each proton directly to the carbon it is attached to. This is invaluable for resolving overlapping proton signals.
-
Protocol:
-
Using the same sample, acquire a standard gradient-selected HSQC spectrum.
-
Interpretation: The spectrum will have one axis for ¹H and another for ¹³C. Each cross-peak indicates a direct C-H bond. Even if two proton signals overlap in the 1D spectrum, they can often be resolved if their attached carbons have different chemical shifts.
-
Step 4: Synthesize the Data By combining the information from the COSY and HSQC spectra, you can start to piece together the fragments of the molecule. For instance, you can identify a C-H pair from the HSQC and then use the COSY to see which other protons are coupled to that specific proton.
Visualizing the Troubleshooting Workflow for Signal Overlap
Caption: Workflow for resolving overlapping proton signals.
Problem 2: Unambiguous Assignment of Quaternary Carbons and Long-Range Connectivity
Causality: Quaternary carbons (including the carbonyl carbon in ketone derivatives or substituted olefinic carbons) do not have attached protons and therefore do not appear in an HSQC spectrum. Furthermore, establishing connectivity across these quaternary centers is crucial for complete structure elucidation.
Troubleshooting Workflow:
Step 1: Acquire a ¹³C{¹H} and DEPT Spectra First, identify all carbon signals. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent.
Step 2: Utilize Heteronuclear Multiple Bond Correlation (HMBC) The HMBC experiment is the key to this problem. It detects correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).
-
Protocol:
-
Acquire a standard gradient-selected HMBC spectrum.
-
Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to enhance correlations.
-
Interpretation: Look for cross-peaks between a proton and a carbon that are not directly attached. For example, the bridgehead protons (H1, H5) should show HMBC correlations to most of the carbons in the bicyclic system, including the quaternary carbons. A proton on a substituent will show a correlation to the carbon it is attached to on the ring, confirming its position.
-
Step 3: Cross-Reference with Other 2D Data Use the assignments you made from COSY and HSQC to confidently identify the protons that are showing long-range correlations in the HMBC. This self-validating system ensures the accuracy of your assignments.[12][13]
Visualizing the Logic for Structural Elucidation
Caption: Relationship between NMR experiments and structural data.
Problem 3: Difficulty in Stereochemical Assignment (e.g., relative stereochemistry of multiple substituents)
Causality: The rigid framework can lead to multiple chiral centers. Determining the relative stereochemistry is essential but cannot be deduced from through-bond correlation experiments alone.
Troubleshooting Workflow:
Step 1: Complete the 2D Structure Assignment First, ensure you have a complete and unambiguous assignment of all ¹H and ¹³C signals using the methods described in the previous troubleshooting guides (COSY, HSQC, HMBC).
Step 2: Acquire a NOESY or ROESY Spectrum As mentioned in the FAQs, these experiments are crucial for determining through-space proximity.
-
Protocol:
-
Acquire a phase-sensitive gradient-selected NOESY (or ROESY) spectrum.
-
Mixing Time: The choice of mixing time is critical. For small to medium-sized molecules like these derivatives, a mixing time of 500-800 ms is a good starting point for NOESY.[14] ROESY is often preferred for molecules in this size range as it avoids the complication of zero-crossing NOEs.
-
Interpretation: Carefully analyze the cross-peaks. A cross-peak between proton A and proton B indicates they are close in space. Map these spatial relationships onto your 2D structure. For example, a correlation between a proton on substituent 'X' and a proton on substituent 'Y' can define their relative orientation (e.g., both are on the exo face of the molecule).
-
Step 3: Consider Computational Chemistry (Optional but Recommended) When NOE data is ambiguous, computational methods can provide valuable support.
-
Protocol:
-
Use Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level) to perform a conformational search and geometry optimization for all possible stereoisomers.[7][15]
-
Predict the ¹H and ¹³C chemical shifts for each optimized structure.
-
Compare the calculated chemical shifts with your experimental data. The isomer with the best correlation is likely the correct one.[6]
-
References
- Supporting Information Stereoselective synthesis of bicyclo[3.n.1... (n.d.). Retrieved from https://www.rsc.
-
Kozytskyi, A. V., & Bondarenko, A. V. (2024). Solution to bridged bicyclic molecule NMR challenge. Analytical and Bioanalytical Chemistry, 416(9), 1999–2000. [Link]
-
Wrackmeyer, B., & Kupce, E. (1988). Selective Metalation of Bicyclo[3.2.1]octa-2,6-diene, II Distannylated Derivatives and Stannylated Tricyclic Secondary Products. Zeitschrift für Naturforschung B, 43(7), 892-902. [Link]
-
PubChem. (n.d.). Bicyclo(3.2.1)oct-2-ene. National Center for Biotechnology Information. Retrieved from [Link]
-
Beauchemin, A., et al. (1998). Applications and evaluation of IGAIM 13C and 1H chemical shift calculations for unsaturated hydrocarbons and organolithium compounds. Canadian Journal of Chemistry, 76(8), 1265-1274. [Link]
-
Prakash, G. K. S., et al. (2002). Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation: A Bishomoantiaromate. Journal of the American Chemical Society, 124(49), 14844–14848. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
Supporting Information-I - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. (2021). Molecules, 26(9), 1855. [Link]
-
Morris, G. A. (1992). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Magnetic Resonance in Chemistry, 30(1), S1-S18. [Link]
-
Stothers, J. B., & Tan, C. T. (1977). 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry, 55(5), 841-848. [Link]
-
Tomi, F., et al. (1988). Carbon-13 chemical shift assignment of 3,3-dihalogenotricyclo[4.2.1.02,4]nonane derivatives. Magnetic Resonance in Chemistry, 26(5), 380-383. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Kozytskyi, A. V., & Bondarenko, A. V. (2023). Bridged bicyclic molecule NMR challenge. PubMed. [Link]
-
Kozytskyi, A. V., & Bondarenko, A. V. (2024). Solution to bridged bicyclic molecule NMR challenge. PubMed. [Link]
-
MDPI. (2021). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules, 26(18), 5585. [Link]
-
Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. (2015). Comptes Rendus Chimie, 18(6), 693-704. [Link]
-
Chemistry Steps. (n.d.). Naming Bicyclic Compounds. Retrieved from [Link]
-
Piers, E., & Nagakura, I. (1975). Synthesis of functionalized bicyclo[3.2.l]octa-2,6-dienes by thermal rearrangement of substituted 6-exo. Tetrahedron Letters, 16(36), 3237-3240. [Link]
-
MDPI. (2002). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 7(5), 441-451. [Link]
-
Vázquez, S., & Camps, P. (2002). A DFT Study of Bicyclo[2.1.1]-, -[3.2.1]-, and -[3.2.2]alkenes and Their Fused Derivatives. Two Rare Examples of π-Facially Symmetric Pyramidal Olefins. The Journal of Organic Chemistry, 67(18), 6244–6252. [Link]
-
New bicyclic [3.2.1] octane neolignans derivatives from Aniba firmula with potent in vivo anti-inflammatory activity on account of dual inhibition of PGE2 production and cell recruitment. (2019). Phytochemistry, 168, 112119. [Link]
-
NIST. (n.d.). Bicyclo(3.2.1)oct-2-ene. NIST Chemistry WebBook. Retrieved from [Link]
-
Gusevskaya, E. V., & Silva, C. C. S. (2002). Elucidation of the Stereochemistry of Diterpene Derivatives Obtained by Palladium Catalyzed Oxidative Coupling-Oxid. Journal of the Brazilian Chemical Society, 13(1), 83-88. [Link]
-
Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Retrieved from [Link]
-
Schleyer, P. v. R., et al. (1986). Stabilization of the alleged bishomoromatic bicyclo[3.2.1]octa-2,6-dienyl anion by counterion interactions and by hyperconjugation. Journal of the Chemical Society, Chemical Communications, (21), 1583-1585. [Link]
-
RSC Publishing. (2021). Generation and Interception of Bicyclo[3.2.1]oct-2-yne. Chemical Science, 12(30), 10301-10306. [Link]
-
PubChem. (n.d.). Bicyclo[3.2.1]octan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound, 2-chloro-. Retrieved from [Link]
Sources
- 1. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 2. Bridged bicyclic molecule NMR challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution to bridged bicyclic molecule NMR challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclo(3.2.1)oct-2-ene | C8H12 | CID 136649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclo(3.2.1)oct-2-ene [webbook.nist.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Diels-Alder Synthesis of Bicyclo[3.2.1]octanes
Welcome to the technical support center for the synthesis of bicyclo[3.2.1]octane systems via the Diels-Alder reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful cycloaddition to construct complex molecular architectures. The bicyclo[3.2.1]octane framework is a core structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2] Achieving high yield and stereoselectivity in its synthesis is often a critical, yet challenging, step.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success, enabling you to rationalize your experimental choices and efficiently optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling the endo/exo stereoselectivity in this reaction?
The stereochemical outcome of the Diels-Alder reaction is dictated by the transition state geometry. Two primary products, endo and exo, are possible.
-
Kinetic vs. Thermodynamic Control : At lower temperatures, the reaction is under kinetic control, and the product that forms faster is favored. This is typically the endo product.[3] The preference for the endo adduct is often explained by "secondary orbital interactions," a favorable interaction between the π-systems of the diene and the electron-withdrawing groups of the dienophile in the transition state.[4] At higher temperatures, the Diels-Alder reaction can become reversible (a "retro-Diels-Alder").[3] Under these conditions of thermodynamic control, the more stable product is favored. Due to reduced steric hindrance, the exo product is generally the more thermodynamically stable isomer and will predominate if the reaction is allowed to equilibrate at elevated temperatures.[3][5]
-
Steric Effects : Bulky substituents on either the diene or dienophile can override the intrinsic kinetic preference for the endo product. Significant steric repulsion in the endo transition state can raise its energy, making the exo pathway more favorable even at lower temperatures.[4][6]
-
Catalysis : Lewis acids can significantly enhance endo selectivity by coordinating to the dienophile. This coordination not only lowers the reaction's activation energy but also exaggerates the electronic differences that favor the secondary orbital interactions responsible for the endo transition state.[4][6][7]
.dot graph TD { rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} .enddot Caption: Kinetic vs. Thermodynamic control in Diels-Alder selectivity.
Q2: My diene is not reacting. What conformational requirement is necessary for the Diels-Alder reaction?
For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation .[4][8][9] This conformation aligns the p-orbitals of the diene in a way that allows for the concerted [4+2] cycloaddition to occur. Dienes that are "locked" in an s-trans conformation due to steric hindrance or their inclusion in a ring system will not undergo the reaction.[8][9]
-
Experience-Driven Insight : If you are working with an acyclic diene, bulky substituents at the C2 or C3 positions can sometimes increase the reaction rate by destabilizing the s-trans ground state, thereby making it easier for the diene to adopt the reactive s-cis conformation.[4] Conversely, very bulky substituents at the termini (C1 or C4) can hinder the approach of the dienophile.
Q3: How do electronic effects of substituents on the diene and dienophile influence the reaction rate?
The rate of a "normal electron demand" Diels-Alder reaction is significantly accelerated by the presence of electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[8][10]
-
Causality (Frontier Molecular Orbital Theory) : This effect is explained by Frontier Molecular Orbital (FMO) theory. The key stabilizing interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
EDGs on the diene (e.g., -OR, -NR₂, alkyl) raise the energy of the diene's HOMO.
-
EWGs on the dienophile (e.g., -CHO, -COR, -CN, -COOR) lower the energy of the dienophile's LUMO.[10]
-
Both of these effects decrease the HOMO-LUMO energy gap, leading to a stronger orbital interaction and a lower activation energy barrier for the reaction.[4]
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Reaction is reversible at operating temperature. The selected temperature may be high enough to initiate the retro-Diels-Alder reaction, shifting the equilibrium back to the starting materials.[3] 2. Poor electronic match. The diene may not be sufficiently electron-rich, or the dienophile may not be sufficiently electron-poor, leading to a large HOMO-LUMO gap and high activation energy.[8][11] 3. Steric hindrance. Bulky groups on the reactants are preventing the necessary approach for bond formation.[9] 4. Diene decomposition or polymerization. Some dienes, like cyclopentadiene, can dimerize upon standing.[3] Acidic impurities can also catalyze polymerization.[12][13] | 1. Optimize Temperature. Systematically lower the reaction temperature. Consider microwave-assisted synthesis, which can often reduce reaction times and temperatures, minimizing side reactions.[14][15] A typical starting point for optimization is between 125°C and 150°C for 5-10 minutes under microwave conditions.[14][15] 2. Use a Lewis Acid Catalyst. Catalysts like AlCl₃, Et₂AlCl, or Sc(OTf)₃ can activate the dienophile, lower the LUMO energy, and accelerate the reaction even with less reactive partners.[4][6][7][16] 3. Increase Pressure. For sterically hindered systems, high-pressure conditions (e.g., 8-10 kbar) can promote the reaction by favoring the transition state, which has a smaller volume than the starting materials.[17] 4. Ensure Reagent Purity. If using cyclopentadiene, it should be freshly "cracked" from its dimer by distillation before use.[3] Ensure all reagents and solvents are free from acidic impurities; consider adding an acid scavenger like propylene oxide for high-temperature reactions.[12][13] |
| Poor endo/exo Selectivity | 1. Temperature is too high. The reaction is proceeding under thermodynamic control, favoring the more stable exo product over the kinetically favored endo product.[3][18] 2. Weak secondary orbital interactions. The electronic character of the dienophile's substituent may not be sufficient to strongly favor the endo transition state. | 1. Lower the Reaction Temperature. Run the reaction at room temperature or below (e.g., 0°C or -78°C) to ensure it is under kinetic control, maximizing the formation of the endo isomer.[3] 2. Employ a Lewis Acid Catalyst. Lewis acids enhance endo selectivity by amplifying the electronic effects that lead to stabilizing secondary orbital interactions.[4][6] 3. Solvent Choice. Polar solvents can sometimes enhance endo selectivity by stabilizing the more polar endo transition state.[4][19] However, this effect can be substrate-dependent.[20] |
| Formation of Side Products / Polymerization | 1. Diene dimerization/polymerization. Highly reactive dienes can react with themselves, especially at high concentrations and temperatures.[3] 2. Unwanted [2+2] cycloadditions. Some dienophiles, like ketenes, are prone to undergoing [2+2] cycloadditions instead of the desired [4+2] Diels-Alder.[4] | 1. Slow Addition. Add the more reactive component (often the diene) slowly via syringe pump to the reaction mixture to keep its instantaneous concentration low. 2. Use "Masked Functionality". If a reactant is prone to side reactions, use a stable equivalent. For example, α-chloroacrylonitrile can be used as a "ketene equivalent"; the resulting α-chloronitrile adduct can be hydrolyzed post-reaction to the desired ketone.[4] |
| Difficulty with Purification | 1. Inseparable Diastereomers. The endo and exo products have very similar polarities, making them difficult to separate by standard column chromatography. 2. Contamination with starting materials. Incomplete conversion leaves starting materials that co-elute with the product. | 1. Optimize Chromatography. Use high-performance flash chromatography with high-quality silica. Test various solvent systems (e.g., hexane/ethyl acetate, hexane/ether, dichloromethane/methanol) to maximize separation. 2. Recrystallization. If the product is crystalline, recrystallization is often the most effective method for separating diastereomers and achieving high purity. 3. Derivatization. If separation is impossible, consider converting the product mixture into a new derivative (e.g., an ester or alcohol) that may have different chromatographic properties, allowing for separation, followed by removal of the derivatizing group. |
Key Optimization Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder
This protocol provides a self-validating framework for a typical small-scale reaction.
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), add the dienophile (1.0 eq) and a dry, aprotic solvent (e.g., Dichloromethane, Toluene) to an oven-dried flask equipped with a magnetic stir bar.
-
Cooling : Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. This is critical for controlling selectivity and preventing side reactions.
-
Catalyst Addition : Add the Lewis acid (e.g., AlCl₃, Et₂AlCl; 0.1 - 1.2 eq) dropwise. A color change or slight exotherm may be observed. Stir for 15-30 minutes to allow for complete coordination with the dienophile.
-
Diene Addition : Add the diene (1.0 - 1.2 eq) dropwise over 10-20 minutes. Maintaining a slow addition rate is key to minimizing diene polymerization.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting reagent is consumed.
-
Quenching : Once complete, slowly pour the reaction mixture into a flask containing a saturated aqueous solution of NaHCO₃ or a mild buffer to quench the Lewis acid. Caution: Quenching can be exothermic.
-
Work-up : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Screening Solvents for Optimal Selectivity
Solvent choice can subtly but significantly influence both reaction rate and stereoselectivity.[19][20]
-
Setup : Arrange a parallel set of reaction vials, each with a stir bar.
-
Reagents : To each vial, add the diene (1.0 eq) and dienophile (1.1 eq).
-
Solvent Addition : To each vial, add a different solvent from the list below, ensuring the concentration is consistent across all reactions.
-
Execution : Stir all reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature).
-
Analysis : After a set time (e.g., 24 hours), take an aliquot from each reaction. Analyze the yield and endo:exo ratio by ¹H NMR spectroscopy or GC-MS.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity Rationale | Expected Influence |
| Hexane | Non-polar | Baseline reactivity, may favor higher rates in some cases.[19] |
| Toluene | Non-polar, Aromatic | Common solvent, π-stacking can sometimes influence transition states. |
| Dichloromethane (DCM) | Polar Aprotic | Good general-purpose solvent for Lewis acid catalysis. |
| Acetonitrile | Polar Aprotic | Can stabilize polar transition states, potentially enhancing endo selectivity.[21] |
| Methanol | Polar Protic | Can accelerate reactions through hydrogen bonding and solvophobic effects.[19] |
| Water | Highly Polar | Can dramatically accelerate some Diels-Alder reactions due to hydrophobic packing.[4] |
References
-
An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]
-
Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. ResearchGate. Available at: [Link]
-
A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. Available at: [Link]
-
Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. Semantic Scholar. Available at: [Link]
-
Molecular design principles towards exo-exclusive Diels–Alder reactions. PMC - NIH. Available at: [Link]
-
exo/endo Selectivity Control in Diels–Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
exo/endo Selectivity Control in Diels-Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies. PubMed. Available at: [Link]
-
Endo/Exo-Selectivity of Adducts in Diels−Alder. ResearchGate. Available at: [Link]
-
SOLVENT EFFECTS ON DIELS-ALDER REACTIONS : AB INITIO VERSUS DENSITY FUNCTIONAL THEORY. AIP Publishing. Available at: [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. PMC - NIH. Available at: [Link]
-
Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. Available at: [Link]
-
Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PMC - NIH. Available at: [Link]
-
Oxabicyclo[3.2.1]octane Derivatives as Highly Reactive Dienophiles: Synthesis of Bicyclo[5.n.0] Systems. Organic Letters - ACS Publications. Available at: [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora. Available at: [Link]
-
Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. MDPI. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]
-
Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. RSC Publishing. Available at: [Link]
-
Computational and Theoretical Study of Active Species of Bridge Head Isomers of C8H13 +–: A DFT Level of Study. Research and Reviews. Available at: [Link]
-
Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. DiVA portal. Available at: [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. MDPI. Available at: [Link]
-
High Pressure Diels–Alder Reaction. ResearchGate. Available at: [Link]
-
bicyclo[3.2.1]octan-3-one. Organic Syntheses Procedure. Available at: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
- Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1. Infoscience EPFL. Available at: https://infoscience.epfl.ch/record/311689
-
17.16: Diels-Alder - a closer look. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. exo/endo Selectivity Control in Diels-Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diels-Alder Reaction [organic-chemistry.org]
- 11. quora.com [quora.com]
- 12. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights [mdpi.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Production of Bicyclo[3.2.1]oct-2-ene
Welcome to the technical support center for the synthesis and scale-up of Bicyclo[3.2.1]oct-2-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable bicyclic alkene. We will delve into troubleshooting common issues and provide frequently asked questions to ensure a successful and efficient scale-up process.
The synthesis of this compound and its derivatives is of significant interest due to their presence in numerous biologically active natural products.[1] However, transitioning from laboratory-scale synthesis to larger-scale production presents a unique set of challenges that require careful consideration of reaction conditions, reagent handling, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key challenges?
A1: The most prevalent synthetic pathway involves a multi-step sequence starting from the Diels-Alder reaction of cyclopentadiene and a suitable dienophile to form a norbornene derivative. This is followed by a ring expansion to achieve the desired bicyclo[3.2.1]octane framework. A common route proceeds via the formation of exo-3,4-dichlorothis compound from norbornene.[2][3]
The primary challenges in scaling up this process include:
-
Handling of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[4][5][6] For large-scale reactions, this necessitates a "cracking" step to regenerate the monomer, which involves high temperatures and careful handling of a volatile and flammable substance.[7][8][9]
-
Exothermic Reactions: The Diels-Alder reaction and subsequent steps can be highly exothermic, requiring robust temperature control to prevent side reactions and ensure safety.
-
Purification: Isolation of pure this compound often requires careful distillation or chromatography to remove isomeric impurities and residual solvents, which can be challenging on a larger scale.[2]
Q2: I am observing low yields in my initial Diels-Alder reaction. What are the likely causes?
A2: Low yields in the Diels-Alder reaction to form the norbornene precursor are often traced back to the quality and handling of cyclopentadiene. Key factors include:
-
Incomplete Cracking of Dicyclopentadiene: Insufficient temperature or residence time during the cracking process will result in a lower concentration of the reactive cyclopentadiene monomer.[7][8][9]
-
Re-dimerization of Cyclopentadiene: If the freshly cracked cyclopentadiene is not used promptly or is stored at too high a temperature, it will revert to the unreactive dimer.[5][10] It is recommended to distill the cracked cyclopentadiene directly into the reaction vessel containing the dienophile.[11]
-
Presence of Water: Maleic anhydride, a common dienophile, and its adducts are susceptible to hydrolysis.[4] Ensure all glassware and solvents are thoroughly dried.
Q3: During the ring expansion step, I am getting a mixture of products. How can I improve the selectivity?
A3: The ring expansion, often achieved through carbene insertion or rearrangement reactions, is a critical step where selectivity can be an issue. To improve the formation of the desired this compound skeleton:
-
Precise Temperature Control: The stability of the intermediates and the rates of competing rearrangement pathways are highly temperature-dependent. Maintain strict temperature control as specified in the protocol.
-
Slow Reagent Addition: Slow, controlled addition of reagents, such as ethyl trichloroacetate for dichlorocarbene generation, is crucial to maintain a low concentration of the reactive species and minimize side reactions.[2]
-
Choice of Base: The choice and stoichiometry of the base (e.g., sodium methoxide) can significantly influence the reaction pathway. Ensure the use of a high-quality, anhydrous base.
Troubleshooting Guide
This section provides a more in-depth look at specific problems that may arise during the scale-up production of this compound and offers step-by-step solutions.
Problem 1: Inefficient Cracking of Dicyclopentadiene on a Larger Scale
Symptoms:
-
Low overall yield of the final product.
-
Slow reaction rate in the initial Diels-Alder step.
-
Presence of unreacted dienophile after the reaction.
Causality: Dicyclopentadiene cracking is a retro-Diels-Alder reaction that is in equilibrium with the dimerization of cyclopentadiene.[10] At atmospheric pressure, dicyclopentadiene boils at 170°C and cracks to cyclopentadiene, which has a boiling point of 41-42°C.[7] On a larger scale, achieving efficient and safe cracking requires careful management of heat transfer and vapor condensation.
Troubleshooting Protocol:
-
Optimize Cracking Temperature:
-
Ensure Efficient Fractionation:
-
Use a well-insulated fractional distillation column to separate the low-boiling cyclopentadiene from the higher-boiling dicyclopentadiene.
-
Monitor the head temperature of the column closely, maintaining it at 40-45°C to ensure pure cyclopentadiene is collected.[4]
-
-
Immediate Use of Monomer:
-
To prevent re-dimerization, it is best to introduce the freshly distilled cyclopentadiene directly into the cooled reaction mixture containing the dienophile.[11]
-
Safety Note: Dicyclopentadiene and cyclopentadiene are flammable liquids and vapors.[13][14][15][16] The cracking process should be conducted in a well-ventilated fume hood, away from ignition sources. Rapid pressure increases can occur above 150°C.[13]
Problem 2: Formation of Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes viscous or solidifies.
-
Difficulties in stirring and work-up.
-
Low yield of the desired crystalline product.
Causality: Cyclopentadiene can undergo polymerization, especially at higher temperatures and in the presence of impurities.[7] This is a significant issue during scale-up where localized heating can occur.
Troubleshooting Protocol:
-
Maintain Low Reaction Temperature:
-
The Diels-Alder reaction between cyclopentadiene and many dienophiles is often exothermic and can proceed at room temperature or below.[4] Use an ice bath to control the initial reaction temperature.
-
-
Control Rate of Addition:
-
Add the freshly cracked cyclopentadiene to the dienophile solution slowly and with vigorous stirring to dissipate heat effectively.
-
-
Use of Inhibitors:
-
While not always necessary for the Diels-Alder reaction itself, if cyclopentadiene needs to be stored for a short period, the use of a radical inhibitor like 4-tert-butylcatechol can be considered.
-
Problem 3: Difficulties in Purifying the Final Product
Symptoms:
-
Contamination with isomeric byproducts.
-
Presence of residual high-boiling solvents or reagents.
-
Low purity of the final this compound.
Causality: The multi-step synthesis can lead to the formation of various isomers and byproducts. On a larger scale, traditional purification methods like column chromatography can be impractical.
Troubleshooting Protocol:
-
Fractional Distillation under Reduced Pressure:
-
This compound is a solid at room temperature with a relatively low boiling point. Fractional distillation under vacuum is the preferred method for purification on a larger scale.
-
Use an efficient distillation column (e.g., a Vigreux column) to achieve good separation.[2]
-
-
Recrystallization:
-
If distillation does not provide the desired purity, recrystallization from a suitable solvent system can be an effective secondary purification step.
-
-
Aqueous Washes during Work-up:
-
Thorough aqueous washes during the work-up of each step are crucial to remove inorganic salts and water-soluble impurities. Use of a saturated sodium chloride solution (brine) can help to break emulsions.[2]
-
Visualizing the Process: A Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting common issues during the scale-up synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Key Experimental Protocols
Protocol 1: Scalable Generation of Cyclopentadiene
This protocol details a safe and efficient method for cracking dicyclopentadiene for use in multi-gram scale reactions.
Materials:
-
Dicyclopentadiene
-
High-boiling mineral oil or a suitable heat transfer fluid[7]
-
Fractional distillation apparatus with a Vigreux column
-
Heating mantle with a stirrer
-
Receiving flask cooled in an ice bath
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. The distillation flask should contain a magnetic stir bar and the heat transfer fluid.
-
Heat the fluid to approximately 180-200°C.
-
Slowly add dicyclopentadiene dropwise to the hot fluid. The cracking is rapid.
-
Collect the cyclopentadiene distillate, ensuring the head temperature does not exceed 45°C.
-
The receiving flask should be cooled to 0°C to minimize evaporation and re-dimerization.
-
Use the collected cyclopentadiene immediately for the subsequent Diels-Alder reaction.
Table 1: Dicyclopentadiene Cracking Parameters
| Parameter | Recommended Value | Rationale |
| Cracking Temperature | 170-200°C | Ensures efficient retro-Diels-Alder reaction.[4][7] |
| Distillation Head Temp. | 40-45°C | Selective collection of cyclopentadiene (b.p. ~41°C).[4] |
| Receiving Flask Temp. | 0°C | Minimizes loss of volatile product and re-dimerization. |
This technical guide provides a foundation for addressing the common challenges in the scale-up production of this compound. By understanding the underlying chemical principles and implementing robust process controls, researchers can achieve a more efficient and reliable synthesis.
References
-
The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
- Pruett, R. L. (1999). U.S. Patent No. 5,877,366. Washington, DC: U.S. Patent and Trademark Office.
-
The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
Kou, K. G., & Scaiano, J. C. (2012). Click Chemistry with Cyclopentadiene. Molecules, 17(12), 14036-14061. [Link]. Retrieved from [Link]
- Prepn of cyclopentadiene by cracking dicyclopentadiene. (1970). DE Patent No. 1951320A1.
-
Kevorkyants, S., et al. (2021). Scalable Synthesis of Norbornadienes via in situ Cracking of Dicyclopentadiene Using Continuous Flow Chemistry. Chalmers University of Technology Research. Retrieved from [Link]
-
The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Dicyclopentadiene. (2022). NOVA Chemicals. Retrieved from [Link]
-
Bicyclo[3.2.1]octan-3-one. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method for producing bicyclic 1,3-diketones. (2004). US Patent No. 6815563B2.
-
Application of preparative high-speed countercurrent chromatography for isolation of a bicyclo-[3.2.1]-octanoid neolignan from Piper multinodum C. DC. And determination of its absolute stereochemistry. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). ScienceDirect. Retrieved from [Link]
-
Dicyclopentadiene. (2022). Wisconsin Department of Health Services. Retrieved from [Link]
-
Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. (2002). RSC Publishing. Retrieved from [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Characteristics of the Diels-Alder Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Bicycloalkane Derivatives from Allylic Alcohols/Lactols by a Tandem Isomerization-Intramolecular Aldolization Process. (n.d.). Sci-Hub. Retrieved from [Link]
-
Diverse synthesis of bridged bicyclo[3.2.1]octa-2,6-diene and tricyclo[3.2.1.02,7]oct-3-ene frameworks via stepwise cascade reactions. (n.d.). Chinese Chemical Society. Retrieved from [Link]
-
The synthesis of substituted bicyclo[3.2.1]octa-2,6-dienes. (n.d.). ResearchGate. Retrieved from [Link]
-
Insights into the Diels–Alder Reactions between Cyclopentadiene and 1,3-Butadiene with High Temperature and High Pressure. (n.d.). ResearchGate. Retrieved from [Link]
-
Dicyclopentadiene. (2001). NJ.gov. Retrieved from [Link]
-
Development of an Automated Microfluidic Reaction Platform for Multidimensional Screening: Reaction Discovery Employing Bicyclo[3.2.1]octanoid Scaffolds. (n.d.). PubMed Central. Retrieved from [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems. (n.d.). NIH. Retrieved from [Link]
-
Bicyclo(3.2.1)oct-2-ene. (n.d.). NIST WebBook. Retrieved from [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. Retrieved from [Link]
-
The vibrational spectra (100–1500 cm−1) of a series of bicyclo[3.2.1]octanes assigned by means of scaled 3-21G ab initio har. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Dicyclopentadiene Safety Data Sheet. (2019). Agilent. Retrieved from [Link]
-
Divergent Synthesis of Bicyclo[3.2.1]octenes and Cyclohexenes via Catalytic Annulations of Nazarov Reagent and Vinyl 1,2-Diketones. (2020). PubMed. Retrieved from [Link]
-
Generation and interception of bicyclo[3.2.1]oct-2-yne: an experimental and theoretical mechanistic study. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. (n.d.). PubMed Central. Retrieved from [Link]
-
Reductive Radical Annulation Strategy toward Bicyclo[3.2.1]octanes: Synthesis of ent-Kaurane and Beyerane Diterpenoids. (2021). Journal of the American Chemical Society. Retrieved from [Link]
-
Bicyclo(3.2.1)oct-2-ene. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6815563B2 - Method for producing bicyclic 1,3-diketones - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5877366A - Dicyclopentadiene cracking process - Google Patents [patents.google.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Diels-Alder Reaction [cs.gordon.edu]
- 12. DE1951320A1 - Prepn of cyclopentadiene by cracking dicyclopentadiene - Google Patents [patents.google.com]
- 13. novachem.com [novachem.com]
- 14. nj.gov [nj.gov]
- 15. Dicyclopentadiene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Bicyclo[3.2.1]oct-2-ene Safe Handling and Storage
Welcome to the Technical Support Center for Bicyclo[3.2.1]oct-2-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for the safe handling and storage of this compound. Our goal is to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Understanding this compound: A Chemist's Perspective
This compound is a bicyclic alkene with a strained ring system. This strained structure is key to its reactivity and utility in synthesis, but it also dictates the necessary precautions for its handling and storage. The double bond is susceptible to various reactions, including electrophilic additions and rearrangements.[1][2] It is crucial to understand that while a stable compound under proper conditions, its reactivity can lead to undesired outcomes if not handled correctly.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. Below is a summary of key data, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | [3] |
| Molecular Weight | 108.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | ~135 °C (for a related compound) | |
| Density | ~0.92 g/cm³ (for a related compound) |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
Based on data from structurally related bicyclic compounds, the primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[4]
-
Eye Irritation: Can cause serious eye irritation or damage.[4]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[4]
-
Flammability: While specific data for the parent compound is limited, related chlorinated derivatives are flammable liquids.[5] It should be treated as a potentially flammable substance.
Q2: What are the ideal storage conditions for this compound?
To maintain the integrity of the compound and ensure safety, store this compound in a tightly closed container in a dry, cool, and well-ventilated area. Some sources suggest that related compounds may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a recommended best practice to prevent potential degradation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
The following PPE is essential to minimize exposure and ensure personal safety:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working outside of a fume hood or with the potential for generating aerosols, a respirator with an appropriate filter may be necessary.
Q4: Are there any known incompatibilities for this compound?
-
Strong oxidizing agents
-
Strong acids
-
Strong reducing agents
These substances can potentially initiate vigorous reactions, leading to decomposition or polymerization.
Troubleshooting Guide
This section provides practical advice for addressing specific issues that may arise during the handling and use of this compound.
Scenario 1: You observe a change in the color or viscosity of your this compound sample.
-
Potential Cause: This could be a sign of degradation, such as oxidation or polymerization. The double bond in the molecule makes it susceptible to such reactions, especially if exposed to air, light, or contaminants.
-
Recommended Action:
-
Do not use the material. A change in physical appearance indicates a change in chemical composition, which could negatively impact your experiment and potentially pose a safety risk.
-
Test for Peroxides: If you suspect oxidation, a peroxide test can be performed. Commercially available test strips or a chemical test (e.g., with potassium iodide) can indicate the presence of peroxides.
-
Purification: If the material is valuable and you have the appropriate expertise and equipment, purification via distillation under reduced pressure and an inert atmosphere may be possible. However, this should only be attempted by experienced chemists due to the potential for thermal decomposition of peroxides.
-
Proper Disposal: If the material is deemed unusable, it should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Scenario 2: Your reaction with this compound is giving low yields or unexpected side products.
-
Potential Cause 1: Reagent Purity. As discussed in Scenario 1, the purity of your this compound is critical. Impurities can interfere with the desired reaction.
-
Potential Cause 2: Air-Sensitivity. If the reaction is sensitive to air and you are not using proper air-free techniques, the starting material or intermediates may be degrading.
-
Recommended Action:
-
Verify Starting Material Purity: If possible, analyze a small sample of your this compound by GC or NMR to confirm its purity before use.
-
Implement Air-Free Techniques: For reactions sensitive to air, use Schlenk lines or a glovebox to handle the reagent and set up the reaction under an inert atmosphere. This involves using degassed solvents and properly dried glassware.
-
Review Reaction Conditions: The strained nature of the bicyclic system can make it prone to rearrangements under certain conditions (e.g., acidic or high temperature).[2] Carefully review your reaction conditions and consider if they might be promoting undesired pathways.
-
Scenario 3: You need to transfer a small, precise amount of this compound for a reaction.
-
Challenge: Accurate transfer of a potentially air-sensitive liquid requires specific techniques to avoid contamination and ensure accuracy.
-
Recommended Protocol (Air-Sensitive Transfer):
-
Prepare Glassware: Ensure your receiving flask is oven-dried and cooled under a stream of inert gas.
-
Use a Syringe: A gas-tight syringe is the preferred method for transferring precise volumes of air-sensitive liquids.
-
Purge the Syringe: Flush the syringe with an inert gas (argon or nitrogen) several times to remove any air and moisture.
-
Transfer the Liquid: Puncture the septum of the this compound storage vessel with the syringe needle and withdraw the desired volume. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "gas buffer."
-
Dispense: Quickly and carefully transfer the liquid to the reaction flask by puncturing the septum and dispensing the liquid. The inert gas buffer will help to push all of the liquid out of the syringe and prevent any backflow of the reaction atmosphere into the syringe.
-
Visualizing Safe Handling Workflows
To further clarify the recommended procedures, the following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for Safe Storage and Handling of this compound.
Caption: Troubleshooting Flowchart for Experiments with this compound.
References
-
PubChem. Bicyclo(3.2.1)oct-2-ene. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Bicyclo(3.2.1)oct-2-ene. [Link]
-
The Good Scents Company. 2,5-dimethyl bicyclo(3.2.1)oct-2-ene. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic acid 2,3:5,6-dianhydride. [Link]
-
PubChem. Bicyclo[3.2.1]octan-2-one. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. bicyclo[3.2.1]octan-3-one. [Link]
-
ChemIndex. This compound. [Link]
-
MDPI. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. [Link]
- Google P
-
ScienceDirect. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]
-
RSC Publishing. Generation and Interception of Bicyclo[3.2.1]oct-2-yne. [Link]
- Google Patents. Method for producing bicyclic 1,3-diketones.
-
ResearchGate. Stabilization of the alleged bishomoromatic bicyclo[3.2.1]octa-2,6-dienyl anion by counterion interactions and by hyperconjugation. [Link]
-
FAO. 5.3 bicyclopyrone (295) toxicology. [Link]
-
Cheméo. This compound, 3-chloro-. [Link]
-
NIST. Bicyclo(3.2.1)oct-2-ene. [Link]
- Google Patents. 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
National Institutes of Health. Data of chemical composition of the particles from OH-initiated oxidation of 1,3,5-trimethylbenzene. [Link]
-
New Mexico Highlands University. APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. [Link]
-
University of Glasgow. Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Link]
-
EPA. Environmental Chemistry Method for Bicyclopyrone & Degradate SYN503780 in Water. [Link]
-
PubChem. This compound-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
Fakultät für Chemie und Pharmazie. Publications - Institute of Organic Chemistry. [Link]
-
Universität Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
AERU. Bicyclopyrone (Ref: NOA449280). [Link]
Sources
- 1. CAS 35242-17-2: 3-chlorobicyclo(3.2.1)oct-2-ene, mixture of [cymitquimica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Bicyclo(3.2.1)oct-2-ene | C8H12 | CID 136649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo[3.2.1]octan-2-one | C8H12O | CID 107363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of Bicyclo[3.2.1]oct-2-ene and Bicyclo[2.2.2]octene: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the selection of appropriate scaffolds is paramount to achieving desired molecular architectures and biological activities. Bicyclic alkenes, with their inherent rigidity and defined three-dimensional structures, serve as invaluable building blocks. This guide provides an in-depth comparison of the reactivity of two prominent bicyclic alkenes: Bicyclo[3.2.1]oct-2-ene and Bicyclo[2.2.2]octene. By examining their structural nuances and the resulting implications for chemical transformations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Structural and Energetic Foundations of Reactivity
The reactivity of a cycloalkene is intrinsically linked to its ground-state energy, which is largely influenced by ring strain. This compound and Bicyclo[2.2.2]octene, while both C8H12 isomers, possess distinct structural frameworks that dictate their relative stabilities and, consequently, their reactivity.
Bicyclo[2.2.2]octene is a highly symmetrical and relatively rigid molecule. Its framework is composed of three fused six-membered rings, all in a boat conformation. This arrangement results in significant torsional strain.
This compound , on the other hand, features a six-membered ring bridged by a one-carbon chain and a two-carbon chain. This arrangement leads to a less symmetrical and more flexible structure compared to its [2.2.2] counterpart.
Computational and experimental studies have shown that the bicyclo[3.2.1]octane skeleton is more strained than the bicyclo[2.2.2]octane skeleton. This increased ring strain in this compound translates to a higher ground-state energy, making the relief of this strain a more potent driving force for reactions that involve the transformation of the sp2 hybridized carbons of the double bond to sp3 hybridized carbons.
Comparative Reactivity in Key Alkene Transformations
The differing structural and energetic profiles of this compound and Bicyclo[2.2.2]octene manifest in their reactivity towards a variety of common alkene transformations.
Electrophilic Additions
Electrophilic additions to alkenes proceed through the formation of a carbocation intermediate (or a bridged halonium ion in the case of halogenation). The stability of this intermediate and the accessibility of the double bond are key factors governing the reaction rate and stereochemical outcome.
Facial Selectivity: Both bicyclic systems exhibit a pronounced facial selectivity in electrophilic additions. The attack of the electrophile generally occurs from the less sterically hindered exo face to avoid steric clash with the bridging methylene groups.
Reactivity: Due to its higher ring strain, Bicyclo[3..2.1]oct-2-ene is generally expected to be more reactive towards electrophilic addition than Bicyclo[2.2.2]octene. The relief of strain upon saturation of the double bond provides a greater thermodynamic driving force.
Table 1: Comparison of Reactivity in Electrophilic Additions
| Reaction | This compound | Bicyclo[2.2.2]octene | Key Differentiating Factors |
| Bromination | Rapid reaction, proceeds via a bromonium ion intermediate. Attack from the exo face is favored. | Slower reaction compared to the [3.2.1] isomer. Also proceeds via an exo attack. | Higher ring strain in the [3.2.1] system accelerates the reaction. |
| Acid-Catalyzed Hydration | Prone to rearrangement of the intermediate carbocation to form more stable bicyclo[3.2.1] systems.[1] | Less prone to rearrangement due to the more stable carbocation formed within the [2.2.2] framework. | The flexibility of the [3.2.1] skeleton can facilitate Wagner-Meerwein rearrangements. |
Epoxidation
Epoxidation, typically carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction where an oxygen atom is delivered to the double bond.
Stereoselectivity: Similar to other electrophilic additions, epoxidation of both bicyclic alkenes occurs predominantly from the less hindered exo face. For substituted derivatives of bicyclo[2.2.2]octene, the presence of electron-withdrawing groups can influence the facial selectivity.[2]
Reactivity: The more nucleophilic the double bond, the faster the rate of epoxidation.[3] While electronic effects are important, the higher strain of This compound likely contributes to a faster reaction rate compared to Bicyclo[2.2.2]octene.
Caption: Epoxidation proceeds via a concerted transition state.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that results in the syn-addition of a hydroxyl group and a hydrogen atom across the double bond, with anti-Markovnikov regioselectivity.
Stereoselectivity: This reaction is highly sensitive to steric hindrance. For both this compound and Bicyclo[2.2.2]octene, the borane reagent (e.g., BH3·THF) will add exclusively to the less hindered exo face of the double bond. This results in the formation of the endo-alcohol upon oxidation.
Reactivity: While direct comparative rate data is scarce, the steric accessibility of the double bond is the primary factor. Given the similar steric environment of the exo face in both molecules, their reactivity in hydroboration is expected to be comparable, though the inherent strain of the [3.2.1] system might offer a slight rate enhancement.
Caption: Hydroboration-Oxidation proceeds with syn-addition from the exo-face.
Cycloaddition Reactions
The behavior of these bicyclic alkenes as dienophiles in Diels-Alder reactions provides further insight into their reactivity.
Reactivity: Strained alkenes are generally more reactive dienophiles. The relief of ring strain in the transition state of the cycloaddition reaction lowers the activation energy. Therefore, This compound is anticipated to be a more reactive dienophile than Bicyclo[2.2.2]octene. Oxabicyclo[3.2.1]octadiene derivatives have been shown to be exceptionally reactive in Diels-Alder reactions.[4]
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed experimental protocols for key transformations are provided below.
General Procedure for Epoxidation with m-CPBA
-
Dissolve the bicyclic alkene (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding epoxide.
General Procedure for Hydroboration-Oxidation
-
To a solution of the bicyclic alkene (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH3·THF, 1.0 M solution in THF, 1.1 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Cool the mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% aqueous hydrogen peroxide (H2O2).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
Conclusion
The reactivity of this compound and Bicyclo[2.2.2]octene is a direct consequence of their distinct structural and energetic properties. The higher ring strain inherent in the bicyclo[3.2.1] system renders it generally more reactive towards reactions that relieve this strain, such as electrophilic additions and cycloadditions. In contrast, the more stable bicyclo[2.2.2] framework leads to a comparatively lower reactivity.
For reactions where steric factors are dominant, such as hydroboration-oxidation, the reactivity of both alkenes is more comparable, with the stereochemical outcome being dictated by the accessibility of the exo face of the double bond. Understanding these fundamental principles allows for the strategic selection of the appropriate bicyclic scaffold to achieve the desired synthetic outcomes in complex molecule synthesis and drug discovery programs.
References
-
Chemistry LibreTexts. (2020, May 30). 9.12: Oxidation of Alkenes - Epoxidation. [Link]
-
ResearchGate. (2022, April 27). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. [Link]
-
Royal Society of Chemistry. (2023, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]
-
Tesis (Doctoral). (s.f.). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. Universidad de Glasgow.
-
National Center for Biotechnology Information. (2005, February 3). Oxabicyclo[3.2.1]octane Derivatives as Highly Reactive Dienophiles: Synthesis of bicyclo[5.n.0] Systems. [Link]
-
ResearchGate. (2016, January 31). stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. a dft study. [Link]
-
Tesis (Doctoral). (s.f.). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. Universidad de Glasgow.
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxabicyclo[3.2.1]octane derivatives as highly reactive dienophiles: synthesis of bicyclo[5.n.0] systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Analysis of Reaction Mechanisms Involving Bicyclo[3.2.1]oct-2-ene
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its rigid, three-dimensional structure that can enhance biological activity and selectivity.[1] Understanding the reactivity of its unsaturated precursor, bicyclo[3.2.1]oct-2-ene, is paramount for the strategic design of synthetic routes to novel therapeutics. This guide provides an in-depth computational analysis of the reaction mechanisms of this compound, offering a comparative perspective against other bicyclic alkenes and a critical evaluation of computational methodologies.
The Unique Structural Landscape of this compound: A Computational Perspective
The reactivity of a bicyclic alkene is intimately linked to its geometry and inherent strain. Unlike more conventional alkenes, the double bond in this compound is subject to geometric constraints imposed by the bridged ring system.
A key feature of such systems is the potential for pyramidalization of the double bond, where the olefinic carbons and their substituents do not lie in the same plane. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been instrumental in characterizing the structure of bicyclo[3.2.1]oct-2-enes.[2] These studies reveal a preference for a "propano-directed" bending of the double bond.[2] This structural deviation from planarity has profound implications for the facial selectivity of addition reactions, as one face of the double bond becomes more sterically and electronically accessible to incoming reagents.
Caption: Generalized pathway for carbocation or radical rearrangement.
Choosing the Right Computational Tool: A Guide for the Non-Specialist
The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. For the systems discussed here, a tiered approach is often most effective.
-
DFT Functionals:
-
B3LYP: A workhorse hybrid functional that often provides a good balance of accuracy and computational cost for geometry optimizations and thermochemical predictions of ground states. [3][4] * M06-2X: A meta-hybrid GGA functional that is generally recommended for kinetics and non-covalent interactions, often providing more accurate activation energies than B3LYP. [5] * ωB97X-D: A range-separated hybrid functional with empirical dispersion correction that performs well for a broad range of applications, including thermochemistry and kinetics.
-
-
Basis Sets:
-
6-31G(d): A good starting point for geometry optimizations of medium-sized organic molecules.
-
6-311+G(d,p): A larger, more flexible basis set that is recommended for more accurate single-point energy calculations. The "+" indicates the inclusion of diffuse functions, which are important for describing anions and weakly bound systems.
-
Self-Validation: It is crucial to validate computational findings against experimental data whenever possible. This can include comparing calculated reaction outcomes with experimentally determined product ratios, or comparing calculated activation energies with experimentally derived rate constants. When experimental data is scarce, comparing results from different computational methods can provide a measure of the robustness of the predictions.
Conclusion and Future Directions
Computational analysis provides an indispensable toolkit for understanding the intricate reaction mechanisms of this compound. DFT methods, when chosen and applied judiciously, can offer reliable predictions of reaction pathways, facial selectivity, and the influence of the unique bicyclic framework on reactivity.
While this guide has leveraged data from related systems to build a comprehensive picture, there remains a clear need for more focused computational and experimental studies on the fundamental reactions of this compound itself. Such studies will not only deepen our understanding of this important bicyclic alkene but also empower medicinal chemists and synthetic organic chemists to design more efficient and selective routes to novel molecules with therapeutic potential.
References
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Activation parameters for epoxidation of ethene from B3LYP/6-31G* calculations. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Nature of the Transition Structure for Alkene Epoxidation by Peroxyformic Acid, Dioxirane, and Dimethyldioxirane. (1997). Schlegel Group - Wayne State University. Retrieved January 18, 2026, from [Link]
-
Generation and interception of bicyclo[3.2.1]oct-2-yne: an experimental and theoretical mechanistic study. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Generation and Interception of Bicyclo[3.2.1]oct-2-yne. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
A Deeper Understanding of the Diels–Alder Reaction. (n.d.). ANU Open Research. Retrieved January 18, 2026, from [Link]
-
Stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. A DFT study. (2014). Journal of Chemistry and Technologies. Retrieved January 18, 2026, from [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems. (2022). Portal de la Investigació. Retrieved January 18, 2026, from [Link]
-
Stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. A DFT study. (2014). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation: A Bishomoantiaromate. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization. (2015). UCLA – Chemistry and Biochemistry. Retrieved January 18, 2026, from [Link]
-
Journal of Chemistry - Computational and Theoretical Study of Active Species of Bridge Head Isomers of C. (2019). Research and Reviews. Retrieved January 18, 2026, from [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of theCy[5]clacene Framework by Repetitive Diels–Alder Cycloadditions. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. a dft study. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Catalytic Enantioselective Perezone-Type [5 + 2] Cycloaddition. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Pyramidalized olefins: a DFT study of bicyclo[2.1.1]-, -[3.2.1]-, and -[3.2.2]alkenes and their fused derivatives. Two rare examples of pi-facially symmetric pyramidal olefins. (2004). PubMed. Retrieved January 18, 2026, from [Link]
-
The transition metal-catalysed hydroboration reaction. (2022). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Conformations and Reactions of Bicyclo[3.2.1]oc-6-en-8-ylidene. (n.d.). Schreiner Group - Justus-Liebig-Universität Gießen. Retrieved January 18, 2026, from [Link]
-
Functionalization of Bicyclo[3.2.1] Sulfones. (n.d.). eScholarship. Retrieved January 18, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Bicyclo[3.2.1]oct-2-ene Derivatives for Unambiguous Structural Confirmation
For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. While spectroscopic techniques like NMR and mass spectrometry provide crucial connectivity data, they can sometimes fall short in unambiguously assigning stereochemistry, especially in complex polycyclic systems such as Bicyclo[3.2.1]oct-2-ene derivatives. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for elucidating the complete molecular structure, including relative and absolute configurations, with unparalleled accuracy.[1][2][3] This guide provides an in-depth comparison of methodologies and tools for the X-ray crystallographic analysis of this compound derivatives, grounded in practical insights and experimental data.
The Bicyclo[3.2.1]octane framework is a common motif in numerous natural products and biologically active compounds, making its derivatives attractive targets in medicinal chemistry.[4] The conformational rigidity and defined stereochemical relationships within this scaffold necessitate precise structural characterization to understand structure-activity relationships (SAR).
The Crystallographic Workflow: A Journey from Molecule to Structure
The successful X-ray crystallographic analysis of a this compound derivative involves a sequence of critical steps, each with its own set of challenges and choices.[5] This guide will navigate you through this workflow, offering comparisons and rationale for key decisions.
Caption: A flowchart illustrating the major stages involved in single-crystal X-ray diffraction analysis.
Part 1: The Art and Science of Crystallization
The primary bottleneck in the crystallographic analysis of organic molecules is often the growth of a high-quality single crystal suitable for diffraction.[1][2] For this compound derivatives, which can range from oils to amorphous solids, this step requires a systematic and patient approach.
Comparative Analysis of Crystallization Techniques
The choice of crystallization method is highly dependent on the physicochemical properties of the compound. Below is a comparison of common techniques:
| Technique | Principle | Ideal for this compound Derivatives That Are... | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Soluble in a volatile solvent and thermally stable. | Simple setup, requires minimal sample. | Can lead to rapid crystal growth and twinning. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop of the sample solution equilibrates with a larger reservoir of a precipitant via the vapor phase. | Soluble in a specific solvent but insoluble in a miscible precipitant. | High success rate, allows for screening of multiple conditions. | Requires careful setup and sealing. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. | Sensitive to rapid changes in solvent concentration. | Can produce high-quality, defect-free crystals. | Can be time-consuming and requires careful layering. |
| Cooling | A saturated solution at a higher temperature is slowly cooled to induce crystallization. | Have a significant temperature-dependent solubility. | Good for scaling up crystallization. | Requires precise temperature control. |
Expert Insight: For novel this compound derivatives with unknown crystallization behavior, a high-throughput screening approach using vapor diffusion in 96-well plates is highly recommended. This allows for the rapid testing of a wide range of solvents, precipitants, and concentrations with minimal sample consumption.
In cases where direct crystallization proves challenging, the use of preformed porous crystalline matrices, such as metal-organic frameworks (MOFs), offers an emerging alternative.[1][2] This "crystalline sponge" method involves soaking the matrix in a solution of the target molecule, which then diffuses into the pores and becomes ordered for crystallographic analysis.[1]
Part 2: From Crystal to Diffraction Pattern: Data Collection Strategies
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The quality of this data is paramount for a successful structure determination.
Comparing X-ray Sources and Detectors
| Component | Alternatives | Key Considerations for this compound Derivatives |
| X-ray Source | In-house (sealed tube, microfocus) vs. Synchrotron | In-house sources are suitable for routine, well-diffracting crystals. Synchrotron radiation is essential for weakly diffracting, small, or twinned crystals due to its high brilliance and tunable wavelength. |
| Detector | CCD vs. CMOS vs. Pixel Array Detectors (PADs) | Modern CMOS and PADs offer faster readout times and higher dynamic ranges compared to older CCDs, which is advantageous for collecting high-redundancy data to aid in absolute structure determination.[6] |
Experimental Protocol: A Typical Data Collection Workflow
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Crystal Screening: A few initial diffraction images are collected to assess the crystal quality, unit cell parameters, and diffraction limit.
-
Data Collection Strategy: Based on the crystal's symmetry and diffraction, a data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensities of the diffraction spots. These intensities are then scaled and merged to produce a final reflection file.
Part 3: Solving the Puzzle: Structure Solution, Refinement, and Validation
With a processed reflection file in hand, the next stage is to determine the arrangement of atoms in the crystal lattice and refine this model to best fit the experimental data.
A Comparative Guide to Crystallographic Software
The choice of software for structure solution and refinement can significantly impact the efficiency and quality of the final structure. Many modern software packages provide an integrated environment for the entire process.[7][8]
| Software Suite | Key Features | Strengths for this compound Analysis | Primary Programs |
| SHELX | The historical standard for small-molecule crystallography; powerful and robust algorithms. | Excellent for both routine and challenging structures.[7] | SHELXS/T (solution), SHELXL (refinement) |
| Olex2 | A user-friendly graphical interface that integrates various solvers and refiners, including SHELX. | Greatly simplifies the crystallographic workflow, making it accessible to non-specialists.[7][8] | Olex2 (GUI), SHELX, and others |
| CRYSTALS | A comprehensive suite for structure solution, refinement, and analysis. | Offers a wide range of tools for handling complex structural features.[9] | CRYSTALS |
| PLATON | A multipurpose tool for a wide range of crystallographic calculations and structure validation. | Essential for checking for missed symmetry, analyzing intermolecular interactions, and preparing final reports.[7][9][10] | PLATON |
Expert Insight: For most applications involving this compound derivatives, the combination of Olex2 as a graphical front-end with the underlying power of the SHELX programs provides an optimal balance of usability and computational strength.
Caption: A decision tree for the structure solution and refinement process.
The Crucial Step of Validation
The final step before interpreting the structure is rigorous validation. This process ensures the crystallographic model is chemically sensible and accurately represents the experimental data. Tools like checkCIF from the International Union of Crystallography (IUCr) and PLATON are indispensable for this purpose.[10] They generate alerts for potential issues such as:
-
Incorrect space group assignment: PLATON can detect missed symmetry elements.[10]
-
Unusual bond lengths and angles: These can indicate a misassigned atom type or disorder.
-
Anomalous atomic displacement parameters (ADPs): These can highlight static or dynamic disorder in the crystal.
For chiral this compound derivatives synthesized from enantiopure starting materials, determining the absolute configuration is critical. This is typically achieved by analyzing anomalous dispersion effects in the diffraction data, leading to the calculation of the Flack parameter, which should be close to 0 for the correct enantiomer.[2][5]
Alternative Approaches: When Single Crystals Are Elusive
In instances where obtaining single crystals of sufficient quality is not feasible, powder X-ray diffraction (PXRD) can be a powerful alternative for structural elucidation of organic compounds.[11][12][13] While more computationally intensive, modern direct-space methods combined with Rietveld refinement have made the determination of moderately complex molecular structures from powder data increasingly routine.[12][13]
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides the most definitive evidence for their three-dimensional structure. While the process can be challenging, a systematic approach to crystallization, coupled with modern data collection and analysis techniques, can lead to high-quality, publishable structures. The use of integrated software platforms like Olex2 has streamlined the workflow, making this powerful analytical technique more accessible. Ultimately, a rigorously validated crystal structure provides an invaluable foundation for understanding the chemical and biological properties of these important bicyclic compounds.
References
- Resources | Single-Crystal X-ray Diffraction - OpenScholar.
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]
- Some other useful programs.
- Resources — single-crystal-diffraction 0.0.0 documentation.
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology (Vol. 1, pp. 1-21). John Wiley & Sons, Inc. Available at: [Link]
-
Powers, K. M., & Tepe, J. J. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(3), 415-426. Available at: [Link]
-
Gispert-Guirado, F., et al. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 7(1), 106-114. Available at: [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Available at: [Link]
- Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory.
-
Powers, K. M., & Tepe, J. J. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(3), 415-426. Available at: [Link]
- (IUCr) Crystallographic software list.
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University.
-
Harris, K. D. M. (2012). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. In Structure Determination from Powder Diffraction Data (pp. 305-325). Springer, Berlin, Heidelberg. Available at: [Link]
-
Goodell, J. R., et al. (2014). Development of an Automated Microfluidic Reaction Platform for Multidimensional Screening: Reaction Discovery Employing Bicyclo[3.2.1]octanoid Scaffolds. The Journal of Organic Chemistry, 79(12), 5567-5587. Available at: [Link]
-
Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available at: [Link]
-
Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available at: [Link]
- Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives. Google Patents.
-
Singh, S., et al. (2005). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 48(13), 4404-4413. Available at: [Link]
- Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives. Google Patents.
-
This compound, 3-chloro-. Cheméo. Available at: [Link]
-
Goodell, J. R., et al. (2014). Development of an Automated Microfluidic Reaction Platform for Multidimensional Screening: Reaction Discovery Employing Bicyclo[3.2.1]octanoid Scaffolds. The Journal of Organic Chemistry, 79(12), 5567-5587. Available at: [Link]
- Dioxa-bicyclo[3.2.1.]octane-2,3,4-triol derivatives. Google Patents.
-
X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C [[double bond, length half m-dash]] O interaction. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Wallentin, C. J., et al. (2011). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 13(20), 6039-6048. Available at: [Link]
-
Data-driven challenges and opportunities in crystallography. (2019). Current Opinion in Structural Biology, 58, 201-208. Available at: [Link]
-
Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. (2023). Organic Letters. Available at: [Link]
-
Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3247. Available at: [Link]
-
Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group That Rotates Faster than Smaller Methyl and Methoxy Groups. (2020). Journal of the American Chemical Society, 142(35), 14945-14952. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Crystalline Matrices for the Structural Determination of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mkuniversity.ac.in [mkuniversity.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data-driven challenges and opportunities in crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 8. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 9. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 10. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PPXRD - Abstract Submission Form [icdd.com]
A Comparative Spectroscopic Guide to Bicyclo[3.2.1]oct-2-ene Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of Bicyclo[3.2.1]oct-2-ene and its isomers. Recognizing the limited availability of complete, directly comparable public domain data for all parent isomers, this document will focus on a detailed analysis of this compound. This will be supplemented with data from derivatives of other isomers to illustrate the fundamental principles of how double bond position influences spectroscopic output. This guide is intended for researchers, scientists, and drug development professionals who utilize these bicyclic scaffolds.
Introduction to Bicyclo[3.2.1]octene Isomers
The Bicyclo[3.2.1]octane framework is a common structural motif in many natural products and has been a target in numerous synthetic campaigns. The introduction of a double bond within this rigid, bridged system leads to a variety of isomers, with the position of unsaturation significantly influencing the molecule's reactivity, conformation, and, consequently, its spectroscopic properties. Understanding these spectroscopic nuances is critical for unambiguous structure elucidation and for monitoring reactions in synthetic chemistry.
This guide will primarily focus on the spectroscopic characteristics of this compound, for which more complete data is available. We will then draw comparisons with Bicyclo[3.2.1]oct-6-ene and Bicyclo[3.2.1]oct-3-ene, using data from simple derivatives to highlight the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Comparison of this compound Isomers
A direct comparison of the parent isomers is challenging due to the scarcity of published data for all isomers in a consistent format. However, by combining the available data for this compound with that of derivatives of the other isomers, we can deduce the key differentiating spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of the vinylic and allylic protons and carbons are highly sensitive to the electronic environment and spatial arrangement dictated by the double bond's position.
¹H NMR Spectroscopy
The proton NMR spectra are expected to show distinct differences in the chemical shifts and coupling constants of the olefinic and bridgehead protons.
-
This compound: The vinylic protons (at C2 and C3) are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm. The bridgehead protons (at C1 and C5) will also have characteristic shifts, influenced by their proximity to the double bond. An Organic Syntheses procedure reports ¹H NMR data for a derivative, 3-chlorothis compound, showing vinyl and allyl proton absorptions at δ 6.08 and 4.1 respectively[1].
-
Bicyclo[3.2.1]oct-6-ene (inferred from derivatives): In this isomer, the double bond is on the two-carbon bridge. The vinylic protons (at C6 and C7) would likely have different chemical shifts compared to the 2-ene isomer due to the different ring strain and geometry.
-
Bicyclo[3.2.1]oct-3-ene (inferred from derivatives): For a derivative, 2-(4'-Fluorophenyl)bicyclo[3.2.1]oct-3-en-2-ol, the vinylic protons H3 and H4 were observed as doublets of doublets at δ 5.37 and 6.16 respectively[2]. This indicates a significant difference in the electronic environment of the two vinylic protons.
¹³C NMR Spectroscopy
The carbon NMR spectra provide a clear distinction based on the chemical shifts of the sp²-hybridized carbons.
-
This compound: The vinylic carbons (C2 and C3) will appear in the olefinic region of the spectrum, typically between 120 and 140 ppm.
-
Bicyclo[3.2.1]oct-6-ene (inferred from derivatives): The olefinic carbons (C6 and C7) in derivatives are expected in a similar region, though their exact shifts will depend on the substitution pattern.
-
Bicyclo[3.2.1]oct-3-ene (inferred from derivatives): The olefinic carbons (C3 and C4) in derivatives will also be in the 120-140 ppm range.
Table 1: Comparative NMR Data for this compound and Derivatives of its Isomers
| Isomer/Derivative | Spectroscopic Feature | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Source(s) |
| This compound | Vinylic Protons | ~5.5 - 6.5 | - | [1] |
| Vinylic Carbons | - | ~120 - 140 | [PubChem] | |
| Bicyclo[3.2.1]oct-6-en-3-one | Vinylic Protons | - | - | [3] |
| Vinylic Carbons | - | Data available in database | [3] | |
| 2-(4'-Fluorophenyl)bicyclo[3.2.1]oct-3-en-2-ol | Vinylic Protons (H3, H4) | 5.37 (dd), 6.16 (dd) | - | [2] |
| Vinylic Carbons | - | Data available in publication | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the C=C double bond and for differentiating isomers based on the subtle shifts in the stretching and bending frequencies.
-
C=C Stretch: All isomers will exhibit a C=C stretching vibration, typically in the range of 1640-1680 cm⁻¹. The exact position can be influenced by ring strain and substitution. For this compound, a gas-phase IR spectrum is available from the NIST WebBook[4].
-
=C-H Stretch: The stretching vibrations of the vinylic C-H bonds are expected to appear just above 3000 cm⁻¹.
-
=C-H Bend: The out-of-plane bending vibrations of the vinylic C-H bonds can be more diagnostic. Their frequencies are sensitive to the substitution pattern around the double bond.
Table 2: Key IR Absorptions for Bicyclo[3.2.1]octene Isomers
| Isomer | Vibration | Expected Frequency (cm⁻¹) | Source(s) |
| This compound | C=C Stretch | ~1650 | [4] |
| =C-H Stretch | >3000 | [4] | |
| Bicyclo[3.2.1]oct-6-en-3-ol derivative | C=C Stretch | Data available in database | [5] |
| Bicyclo[3.2.1]oct-3-en-2-ol derivative | C=C Stretch | ~1600 (aromatic overlap) | [2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While the parent isomers will have the same molecular weight, their fragmentation patterns may differ due to the different stabilities of the radical cations and the fragmentation pathways available upon ionization.
A common fragmentation pathway for cyclic alkenes is a retro-Diels-Alder reaction. The feasibility and products of this reaction would be different for each isomer, potentially leading to unique fragment ions that can be used for identification. For example, the mass spectrum of bicyclo[3.2.1]octane, the saturated analog, is available for comparison of fragmentation patterns of the hydrocarbon skeleton[6]. The mass spectrum of 3-chlorothis compound is also available[7].
Experimental Protocols
The following are generalized protocols for the synthesis of a bicyclo[3.2.1]octene core and the acquisition of spectroscopic data. These are based on published procedures for various derivatives and should be adapted and optimized for specific target molecules.
Synthesis of a this compound System
A common route to the bicyclo[3.2.1]octane skeleton involves a ring expansion of a norbornene derivative. The following is a conceptual workflow.
Figure 2: Workflow for spectroscopic analysis of Bicyclo[3.2.1]octene isomers.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum, typically at a frequency of 400 MHz or higher for better resolution.
-
Acquire a ¹³C NMR spectrum, typically at a frequency of 100 MHz or higher.
-
For detailed structural assignment, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.
Infrared (IR) Spectroscopy:
-
Liquid Samples: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Gas Phase: If the sample is sufficiently volatile, it can be introduced into a gas cell for analysis.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
-
Use Electron Impact (EI) ionization to generate fragment ions.
-
Record the mass-to-charge ratio of the molecular ion and the major fragment ions.
Conclusion
References
-
Blatt, A. H. (Ed.). (1943). Organic Syntheses, Coll. Vol. 2, p. 135. Wiley. [Link]
-
PubChem. (n.d.). Bicyclo[3.2.1]oct-6-ene. National Center for Biotechnology Information. Retrieved from [Link]
-
Filippini, M.-H., & Rodriguez, J. (2012). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 17(8), 9637-9659. [Link]
-
Trost, B. M., & Vos, T. J. (1998). A Convenient Synthesis of Bicyclo[3.2.1]oct-6-en-2-one. The Journal of Organic Chemistry, 63(19), 6683-6688. [Link]
-
Asao, T., Morita, N., & Kitahara, Y. (1972). Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one. Chemistry Letters, 1(10), 977-980. [Link]
-
Filippini, M.-H., & Rodriguez, J. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 9(4), 290-308. [Link]
-
Prakash, G. K. S., et al. (2006). Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation: A Bishomoantiaromate. The Journal of Organic Chemistry, 71(6), 2419-2425. [Link]
-
Piers, E., Jung, G. L., & Ruediger, E. H. (1987). Synthesis of functionalized bicyclo[3.2.l]octa-2,6-dienes by thermal rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes. Canadian Journal of Chemistry, 65(3), 670-680. [Link]
-
SpectraBase. (n.d.). Bicyclo[3.2.1]oct-6-en-3-ol, 2,4-diphenyl-. Wiley. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo[3.2.1]oct-6-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Paderes, M. C., & Jorgensen, W. L. (2012). Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Advances, 2(24), 9062-9065. [Link]
-
Ma, S., & Zhang, J. (2004). Annulation Reactions of Allenyl Esters: An Approach to Bicyclic Diones and Medium-Sized Rings. The Journal of Organic Chemistry, 69(23), 7875-7880. [Link]
-
NIST. (n.d.). Bicyclo[3.2.1]octane. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Filippini, M.-H., & Rodriguez, J. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. ResearchGate. Retrieved from [Link]
-
Eggimann, T., Ibrahim, N., Shaw, R. A., & Wieser, H. (1993). The vibrational spectra (100–1500 cm−1) of a series of bicyclo[3.2.1]octanes assigned by means of scaled 3-21G ab initio harmonic force fields. Canadian Journal of Chemistry, 71(4), 578-591. [Link]
-
Gerber, C., Gisin, M., & Vogel, P. (1992). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Helvetica Chimica Acta, 75(6), 1813-1820. [Link]
-
Gudipati, M. S., Radziszewski, J. G., Kaszynski, P., & Michl, J. (1995). Bicyclo[3.2.2]non-1-ene: matrix isolation and spectroscopic characterization of a moderately strained bridgehead olefin. The Journal of Organic Chemistry, 60(11), 3444-3447. [Link]
-
Praldi, G., et al. (2007). (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4679. [Link]
-
NIST. (n.d.). Bicyclo(3.2.1)oct-2-ene. NIST Chemistry WebBook. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2006). Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation: A Bishomoantiaromate. ResearchGate. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2006). Bicyclo[3.2.1]octa-3,6-dien-2-yl cation: a bishomoantiaromate. The Journal of Organic Chemistry, 71(6), 2419-2425. [Link]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[3.2.1.]oct-6-ene,2,4-bis(methylene)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). BICYCLO-[3.2.1]-OCT-6-ENE. Wiley. Retrieved from [Link]
-
Klüdo, T. (2020). Thermodynamic Modeling of Poorly Specified Mixtures using NMR Fingerprinting and Machine Learning. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bicyclo[3.2.1]oct-6-en-3-one | C8H10O | CID 556383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo(3.2.1)oct-2-ene [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Bicyclo[3.2.1]octane [webbook.nist.gov]
- 7. This compound, 3-chloro- [webbook.nist.gov]
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in Bicyclo[3.2.1]oct-2-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
The rigid, strained architecture of bicyclo[3.2.1]oct-2-ene presents a fascinating landscape for exploring the principles of kinetic and thermodynamic control in chemical reactions. The inherent structural constraints of this bicyclic alkene often lead to competing reaction pathways, yielding different products under varying conditions. Understanding and manipulating these pathways is crucial for synthetic chemists aiming to achieve specific stereochemical and regiochemical outcomes. This guide provides an in-depth comparison of reactions governed by kinetic versus thermodynamic control, offering experimental insights and mechanistic rationale to inform synthetic strategies.
The Decisive Factors: Kinetic vs. Thermodynamic Control
In the realm of chemical reactions, the journey from reactant to product is not always a straightforward path. When multiple products can be formed, the distribution is often dictated by a competition between the rate of reaction (kinetics) and the stability of the products (thermodynamics).
-
Kinetic Control: At lower temperatures, reactions are typically irreversible.[1][2] The dominant product, known as the kinetic product , is the one that is formed the fastest, meaning it has the lowest activation energy.[1][2][3]
-
Thermodynamic Control: At higher temperatures, the reverse reactions become significant, allowing an equilibrium to be established.[1][2] Under these conditions, the most stable product, the thermodynamic product , will be the major component of the product mixture.[1][2][3]
The unique geometry of this compound, with its distinct exo and endo faces, introduces significant steric and electronic biases that influence the energy landscapes of its reactions.
Comparative Analysis of Key Addition Reactions
To illustrate the principles of kinetic and thermodynamic control, we will examine three common electrophilic addition reactions of this compound: hydroboration-oxidation, oxymercuration-demercuration, and acid-catalyzed hydration.
| Reaction | Typical Conditions | Major Product | Control Type | Key Influencing Factors |
| Hydroboration-Oxidation | 1. BH3-THF, 0°C to rt2. H2O2, NaOH | exo-Bicyclo[3.2.1]octan-3-ol | Kinetic | Steric hindrance on the endo face directs the bulky borane reagent to the less hindered exo face.[4][5][6] |
| Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O, THF2. NaBH4 | exo-Bicyclo[3.2.1]octan-2-ol | Kinetic | Formation of a bridged mercurinium ion on the less hindered exo face, followed by anti-attack of water at the more substituted carbon.[7][8] |
| Acid-Catalyzed Hydration | H3O+, heat | Bicyclo[3.2.1]octan-2-ol (mixture of exo and endo) | Thermodynamic | Reversible formation of a carbocation intermediate allows for equilibration to the more stable product mixture. Carbocation stability and potential rearrangements play a crucial role.[9] |
Delving into the Mechanisms: A Visual Guide
The differing outcomes of these reactions can be rationalized by examining their respective mechanisms and the intermediates involved.
Hydroboration-Oxidation: A Concerted, Sterically-Driven Pathway
The hydroboration of this compound is a classic example of a kinetically controlled reaction where steric factors are paramount. The borane reagent (BH3) approaches the double bond from the less sterically hindered exo face, leading to the formation of an organoborane intermediate with the boron atom attached to the C-3 position and the hydrogen to the C-2 position in a syn-addition. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group with retention of stereochemistry.
Caption: Hydroboration-Oxidation Workflow.
Oxymercuration-Demercuration: Circumventing Carbocation Rearrangements
Oxymercuration-demercuration provides a reliable method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.[7][8] In the case of this compound, the reaction is initiated by the electrophilic attack of the mercuric acetate on the exo face to form a bridged mercurinium ion. Water then attacks this intermediate from the opposite (anti) face at the more substituted carbon atom (C-2), which bears a partial positive charge. The subsequent demercuration with sodium borohydride replaces the mercury with a hydrogen atom.
Caption: Oxymercuration-Demercuration Workflow.
Acid-Catalyzed Hydration: The Realm of Thermodynamic Equilibrium
Acid-catalyzed hydration proceeds through the formation of a carbocation intermediate. The initial protonation of the double bond of this compound can, in principle, occur from either the exo or endo face, leading to a secondary carbocation at C-2 or C-3. However, the stability of carbocations in bicyclic systems is complex and can be influenced by factors such as ring strain and the potential for rearrangements.[10][11] The reversibility of the hydration step under heating allows the system to reach thermodynamic equilibrium, favoring the most stable alcohol product(s). This often results in a mixture of isomers, as the energy differences between the possible products may be small.
Caption: Acid-Catalyzed Hydration Workflow.
Experimental Protocols
General Considerations
All reactions should be performed in a well-ventilated fume hood. Glassware should be oven-dried prior to use for reactions involving anhydrous conditions. Reagents should be of high purity. Product purification and characterization should be carried out using standard laboratory techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.
Protocol 1: Hydroboration-Oxidation of this compound
Objective: To synthesize exo-bicyclo[3.2.1]octan-3-ol under kinetic control.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the 1 M solution of BH3-THF dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Cool the reaction mixture back to 0°C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2 solution, ensuring the temperature does not rise above 20°C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxymercuration-Demercuration of this compound
Objective: To synthesize exo-bicyclo[3.2.1]octan-2-ol under kinetic control.
Materials:
-
This compound
-
Mercuric acetate (Hg(OAc)2)
-
Tetrahydrofuran (THF)
-
Water
-
3 M Sodium hydroxide (NaOH) solution
-
0.5 M Sodium borohydride (NaBH4) in 3 M NaOH
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve mercuric acetate in a mixture of THF and water.
-
Add this compound to the solution and stir vigorously at room temperature for 1 hour.
-
Add 3 M NaOH solution to the reaction mixture.
-
Cool the mixture in an ice bath and slowly add the solution of NaBH4 in 3 M NaOH.
-
Stir for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Acid-Catalyzed Hydration of this compound
Objective: To synthesize a mixture of bicyclo[3.2.1]octanols under thermodynamic control.
Materials:
-
This compound
-
50% Sulfuric acid (H2SO4) solution
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, add this compound to the 50% sulfuric acid solution.
-
Heat the mixture with stirring for 1-2 hours.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Carefully neutralize the combined organic layers by washing with saturated NaHCO3 solution.
-
Wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to determine the isomeric ratio.
Conclusion
The reactions of this compound serve as an excellent platform for demonstrating the principles of kinetic and thermodynamic control. By carefully selecting reaction conditions, chemists can selectively favor the formation of either the kinetically or thermodynamically preferred product. Sterically demanding reagents and low temperatures favor kinetic control, leading to products determined by the path of least resistance, typically attack from the less hindered exo face. Conversely, higher temperatures and reversible reaction conditions allow for thermodynamic equilibrium to be established, favoring the formation of the most stable product(s). A thorough understanding of these controlling factors is indispensable for the rational design of synthetic routes targeting specific isomers of the versatile bicyclo[3.2.1]octane scaffold, a structural motif present in numerous natural products and pharmacologically active molecules.
References
- Brown, H. C.; Geoghegan, P. J., Jr. Solvomercuration-demercuration. I. Oxymercuration-demercuration of representative olefins in an aqueous system. Mild procedure for the Markovnikov hydration of the carbon-carbon double bond. The Journal of Organic Chemistry.
- Pasto, D. J.; Gontarz, J. A. Hydroboration of this compound. Stereochemistry of the Hydroboration Reaction. Journal of the American Chemical Society.
- García de Alba, et al. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Tetrahedron.
- Goering, H. L.; Sloan, M. F. Stereochemistry of allylic rearrangements. 17. Acid-catalyzed rearrangement of exo- and endo-bicyclo[3.2.1]oct-3-en-2-ol. Journal of the American Chemical Society.
- Wikipedia. Thermodynamic versus kinetic reaction control.
- Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Master Organic Chemistry.
- Master Organic Chemistry.
- Bentley, T. W.; Roberts, K.
- Scribd.
- Iowa State University Digital Repository.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Hydroboration Oxidation | ChemTalk [chemistrytalk.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. DSpace [dr.lib.iastate.edu]
A Comparative Guide to the Cycloaddition Reactivity of Bicyclo[3.2.1]oct-2-ene and Other Strained Alkenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, strained alkenes have emerged as powerful building blocks, prized for their enhanced reactivity in cycloaddition reactions. This guide provides an in-depth technical comparison of bicyclo[3.2.1]oct-2-ene with other notable strained alkenes, namely norbornene and trans-cyclooctene. By examining their structural nuances, inherent ring strain, and performance in key cycloaddition reactions, we aim to equip researchers with the insights necessary to make informed decisions in experimental design.
The Role of Ring Strain in Cycloaddition Reactivity
The enhanced reactivity of strained alkenes in cycloaddition reactions is fundamentally linked to the release of ring strain upon conversion of the sp²-hybridized olefinic carbons to sp³-hybridized centers in the product. This relief of strain provides a thermodynamic driving force and lowers the activation energy of the reaction. The degree of strain in a cyclic alkene is a critical determinant of its reactivity, with more highly strained systems generally exhibiting faster reaction rates.
Structural Features and Strain Energy of this compound
This compound possesses a unique bridged bicyclic structure, which imparts a moderate level of ring strain. Theoretical calculations and experimental observations indicate that the bicyclo[3.2.1]octane framework is less strained than the more compact bicyclo[2.2.1]heptane (norbornane) skeleton[1][2]. The double bond in this compound is located in the larger six-membered ring of the bridged system. This structural feature leads to a preference for "propano-directed" bending of the alkene, a distortion that is comparable in energy to the well-known endo-bending preference in norbornene[2]. This inherent distortion contributes to its reactivity in cycloadditions.
Synthesis of this compound: A common route to the bicyclo[3.2.1]octane skeleton starts from the readily available norbornene. A multi-step synthesis involves the dichlorocarbene addition to norbornene, followed by ring expansion to afford a 3,4-dichlorothis compound derivative. Subsequent reduction and elimination steps can then lead to the parent this compound[3].
Caption: Synthetic pathway to this compound from norbornene.
Comparative Performance in Cycloaddition Reactions
To provide a clear comparison, we will examine the performance of this compound, norbornene, and trans-cyclooctene in two major classes of cycloaddition reactions: the Diels-Alder reaction and the 1,3-dipolar cycloaddition.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings[4]. The reactivity of the dienophile in this reaction is significantly influenced by its electronic properties and strain.
| Alkene | Diene/Conditions | Relative Rate | Stereoselectivity | Reference |
| This compound | N-Phenylmaleimide | Moderate | High exo selectivity (top-face attack) | [5] |
| Norbornene | Cyclopentadiene | Fast | Predominantly endo product (kinetic control) | [4][6] |
| trans-Cyclooctene | 3,6-Di-(2-pyridyl)-s-tetrazine (iEDDA) | Extremely Fast (k₂ ≈ 2000 M⁻¹s⁻¹) | Not applicable |
This compound exhibits moderate reactivity in Diels-Alder reactions. Studies on dienes incorporated into the bicyclo[3.2.1]octane framework have shown that cycloadditions with dienophiles like N-phenylmaleimide proceed with high facial diastereoselectivity, favoring attack from the less hindered top face, leading to exo products[5].
Norbornene , with its greater ring strain, is significantly more reactive than typical unstrained alkenes in Diels-Alder reactions. A classic example is its reaction with cyclopentadiene, which proceeds readily. The stereochemical outcome is governed by the "Alder endo rule," which predicts the formation of the endo product as the major kinetic product due to secondary orbital interactions[4][6].
trans-Cyclooctene is exceptionally reactive in inverse-electron-demand Diels-Alder (iEDDA) reactions with electron-poor dienes like tetrazines. This high reactivity is attributed to its significant ring strain and twisted double bond. The reaction is extremely fast, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹, making it a powerful tool in bioorthogonal chemistry.
Sources
A Senior Application Scientist's Guide to Enantioselective Synthesis and Validation of Chiral Bicyclo[3.2.1]octanes
The bicyclo[3.2.1]octane skeleton is a privileged structural motif, forming the core of numerous biologically active natural products and pharmaceutical agents, including platensimycin, kauranes, and various tropane alkaloids.[1][2][3] The precise three-dimensional arrangement of atoms—its stereochemistry—is often critical to biological function. Consequently, the development of robust, efficient, and highly stereoselective methods to synthesize these complex chiral architectures is a paramount objective in modern organic chemistry and drug development.
This guide provides an in-depth comparison of contemporary strategies for the enantioselective synthesis of bicyclo[3.2.1]octanes. We will move beyond simple procedural descriptions to explore the mechanistic rationale behind these methods, offering insights honed from practical application. Furthermore, we will critically evaluate the validation techniques required to confirm the stereochemical integrity of the synthesized molecules, ensuring every protocol is part of a self-validating system.
Part 1: A Comparative Analysis of Enantioselective Synthetic Strategies
The construction of the bicyclo[3.2.1]octane framework in an enantioselective manner has evolved significantly from classical chiral pool approaches to sophisticated catalytic asymmetric reactions. Here, we compare two dominant modern strategies: Organocatalysis and Transition Metal Catalysis.
Organocatalytic Domino Reactions: Efficiency Through Cascade Chemistry
Organocatalysis has emerged as a powerful tool, utilizing small, chiral organic molecules to catalyze complex transformations with high stereocontrol. For bicyclo[3.2.1]octane synthesis, domino (or cascade) reactions are particularly effective, as they enable the formation of multiple bonds and stereocenters in a single, operationally simple step from acyclic or simple cyclic precursors.
A prevalent strategy is the domino Michael/Aldol or Michael/Henry reaction.[4][5] In this approach, a chiral amine catalyst, often derived from cinchona alkaloids or proline, activates the starting materials to react sequentially, building the bicyclic core with high fidelity.
Causality in Action: The Organocatalytic Michael-Henry Domino Reaction The success of this strategy hinges on the bifunctional nature of the catalyst (e.g., a quinine-derived thiourea).[5] The thiourea moiety activates the nitroalkene electrophile through hydrogen bonding, while the tertiary amine base deprotonates the cyclic dione nucleophile to form a chiral enolate. This dual activation within a chiral environment orchestrates the initial Michael addition. The resulting intermediate is held in close proximity and proper orientation by the catalyst for the subsequent intramolecular Henry (nitro-aldol) reaction, which closes the second ring and sets the final stereocenters. This elegant control minimizes side reactions and allows for the rapid construction of molecular complexity.[5]
Palladium-Catalyzed Asymmetric Cyclizations: Precision via Metal Ligation
Transition metal catalysis offers a complementary and powerful route to chiral bicyclo[3.2.1]octanes. Palladium catalysis, in particular, has been successfully applied in asymmetric tandem Heck/carbonylation reactions to achieve the desymmetrization of simple cyclopentene derivatives.[6][7]
This method involves an intramolecular Heck reaction followed by carbon monoxide insertion and trapping by a nucleophile (such as an alcohol or amine).[6] The enantioselectivity is controlled by a chiral phosphine ligand coordinated to the palladium center. The ligand's steric and electronic properties create a chiral pocket around the metal, dictating the facial selectivity of the migratory insertion and subsequent reductive elimination steps.
Expert Insight: Ligand Choice is Paramount The choice of the chiral ligand is the most critical parameter in developing a successful metal-catalyzed asymmetric reaction. For the tandem Heck/carbonylation, bidentate phosphine ligands with significant steric bulk and defined bite angles, such as (S)-Difluorphos, have proven effective.[7] These ligands enforce a specific geometry on the palladium complex, which is necessary to differentiate between the two enantiotopic faces of the cyclopentene starting material during the initial carbopalladation step. This initial stereodetermining event propagates through the catalytic cycle to yield a highly enantioenriched product.
Workflow for Synthesis Strategy Selection
Caption: Decision workflow for selecting a synthetic strategy.
Performance Comparison
The choice between organocatalysis and metal catalysis often depends on the desired substitution pattern, tolerance of functional groups, and practical considerations like cost and scalability.
| Synthetic Method | Catalyst/Ligand | Key Transformation | Typical Yield | Typical e.e. | Reference |
| Organocatalysis | Quinine-derived Thiourea | Domino Michael-Henry | 70-95% | 92-99% | [5] |
| Organocatalysis | Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | 75-98% | 86-95% | [8] |
| Palladium Catalysis | (S)-Difluorphos | Tandem Heck/Carbonylation | 60-85% | 90-98% | [6][7] |
| Organocatalysis | Proline-based Catalyst | Domino Michael/Aldol | 53-98% | up to 95% | [4] |
Part 2: Validation of Stereochemical Integrity
Synthesizing a chiral molecule is only half the battle; rigorously validating its enantiopurity and absolute configuration is essential for its use in drug development and further research. A multi-pronged approach using orthogonal techniques provides the highest level of confidence.
Determining Enantiomeric Excess (e.e.)
Enantiomeric excess is a measure of the purity of a chiral sample, and its accurate determination is the first step in validation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying enantiomers.[9][10] The enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and baseline separation of the two peaks. The ratio of the peak areas directly corresponds to the ratio of the enantiomers.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form diastereomeric solvates that exhibit different chemical shifts in the NMR spectrum.[11] This allows for the integration of distinct peaks to determine the enantiomeric ratio. While often less precise than HPLC, it is a valuable confirmatory technique that does not require covalent modification of the analyte.
Assigning Absolute Configuration
Once enantiopurity is established, the absolute spatial arrangement of the atoms (the R/S configuration) must be determined.
-
X-ray Crystallography: This is the definitive "gold standard" for determining absolute configuration.[12][13] If a suitable single crystal of the enantiopure compound (or a derivative containing a heavy atom) can be grown, X-ray diffraction analysis provides an unambiguous 3D structure, confirming both the connectivity and the absolute stereochemistry.[7]
-
Vibrational Circular Dichroism (VCD) / Electronic Circular Dichroism (ECD): These chiroptical techniques measure the differential absorption of left and right circularly polarized light.[13][14] By comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (1R, 5R) enantiomer), the absolute configuration of the synthesized sample can be confidently assigned. This method is particularly useful when single crystals cannot be obtained.
Integrated Workflow for Synthesis and Validation
Caption: A self-validating workflow from synthesis to final confirmation.
Part 3: Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to ensure they can be reliably executed, with explanations for key steps.
Protocol: Organocatalytic Enantioselective Synthesis of a Bicyclo[3.2.1]octan-8-one
This protocol is adapted from a reported tandem Michael-Henry reaction.[5]
Objective: To synthesize an enantioenriched bicyclo[3.2.1]octan-8-one derivative from cyclohexane-1,2-dione and a nitroalkene.
Materials:
-
Cyclohexane-1,2-dione (1.2 equiv)
-
Trans-β-nitrostyrene (1.0 equiv)
-
Quinine-derived thiourea catalyst (e.g., Takemoto catalyst, 10 mol%)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere chemistry
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the quinine-derived thiourea catalyst (0.1 equiv).
-
Expertise Note: The flask is flame-dried under vacuum and backfilled with an inert gas (N₂ or Ar) to remove atmospheric moisture, which can quench the catalyst and anionic intermediates, reducing yield and selectivity.
-
-
Reagent Addition: Add cyclohexane-1,2-dione (1.2 equiv) followed by anhydrous toluene (to achieve a 0.2 M concentration with respect to the nitroalkene).
-
Initiation: Add the trans-β-nitrostyrene (1.0 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitroalkene is consumed.
-
Trustworthiness Note: Co-spotting the reaction mixture with the starting materials on the TLC plate is crucial for accurately judging reaction completion.
-
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired bicyclo[3.2.1]octan-8-one product.
Protocol: Validation by Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.) of the synthesized bicyclo[3.2.1]octan-8-one.
Materials:
-
Synthesized bicyclo[3.2.1]octane sample
-
Racemic standard of the bicyclo[3.2.1]octane (synthesized using a non-chiral base like triethylamine)
-
HPLC-grade isopropanol and hexane
-
Chiral HPLC column (e.g., Chiralpak IA, IB, or IC)
Step-by-Step Methodology:
-
Sample Preparation: Prepare three solutions in the mobile phase: (a) the racemic standard (~1 mg/mL), (b) the enantiomerically enriched sample (~1 mg/mL), and (c) a solvent blank.
-
Method Development (using the racemic standard):
-
Equilibrate the chiral column with a starting mobile phase (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min.
-
Inject the racemic standard. The goal is to achieve baseline separation of the two enantiomer peaks.
-
Expertise Note: If separation is poor, systematically vary the ratio of hexane to isopropanol. Increasing the polar modifier (isopropanol) generally decreases retention time but may reduce resolution. Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can sometimes improve peak shape.
-
-
Analysis of the Enantioenriched Sample:
-
Once an optimal method is established, inject the enantiomerically enriched sample.
-
Record the chromatogram, noting the retention times and peak areas for the major and minor enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Trustworthiness Note: The retention times of the peaks from the enantioenriched sample must match those from the racemic standard to confirm their identity. Injecting the blank ensures no ghost peaks from the system interfere with the analysis.
-
Conclusion
The enantioselective synthesis of chiral bicyclo[3.2.1]octanes is a vibrant area of research with profound implications for drug discovery and natural product synthesis. Both organocatalytic and metal-catalyzed strategies provide powerful and complementary tools for accessing these valuable scaffolds. As demonstrated, the choice of method depends on a careful analysis of substrate scope, operational complexity, and desired functional group tolerance. Crucially, a successful synthetic campaign must be underpinned by a rigorous and multi-faceted validation strategy. By integrating techniques like chiral HPLC for enantiopurity and X-ray crystallography or chiroptical spectroscopy for absolute configuration, researchers can ensure the production of stereochemically defined molecules fit for their intended application.
References
A comprehensive, numbered list of all cited sources is provided below.
-
Lefranc, A., Gremaud, L., & Alexakis, A. (2014). Construction of Bicyclo[3.2.1]octanes with Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction. Organic Letters. [Link]
-
Reddy, R. et al. (2016). Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. RSC Advances. [Link]
-
Kokotos, G. et al. (2011). Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Chemical Communications. [Link]
-
Hamano, M. et al. (2019). Construction of a Bicyclo[3.2.1]octane System Carrying the (R)-Carvone Core under Oxidative Radical Conditions: Synthetic Access to (+)-Miroestrols. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Han, B. et al. (2012). Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. Tetrahedron Letters. [Link]
-
Various Authors. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. ResearchGate. [Link]
-
Yuan, Z. et al. (2020). Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. Nature Communications. [Link]
-
Presset, M., Coquerel, Y., & Rodriguez, J. (2011). Single‐Step Metallocatalyzed and Organocatalyzed Enantioselective Construction of Bicyclo[3.2.1]octanes. ChemCatChem. [Link]
-
Tewes, G., Hirschfelder, A., & Eilbracht, P. (1996). Stereoselective synthesis of 2-exo-functionalized bicyclo[3.2.1]oct-3-en-8-ones by iron mediated carbonylation of bicyclo[4.1.0]hept-2-enes. Tetrahedron. [Link]
-
Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. [Link]
-
Rodriguez, S. et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]
-
Zhang, W. et al. (2015). Asymmetric Total Synthesis of (+)-Attenol B. ACS Figshare. [Link]
-
McDougal, N. et al. (2006). Highly Diastereoselective Synthesis of Bicyclo[3.2.1]octenones Through Phosphine-Mediated Condensations of 1,4-Dien-3-ones. Angewandte Chemie International Edition. [Link]
-
Gicquel, M. et al. (2017). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. European Journal of Organic Chemistry. [Link]
-
Chang, H. et al. (2017). Asymmetric syntheses of 8-oxabicyclo[4]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chemical Science. [Link]
-
Abad, A. et al. (2005). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules. [Link]
-
Coggon, P., & Sim, G. A. (1969). Molecular conformations. Part IX. Bicyclo[4]octane system: X-ray analysis of an enmein derivative. Journal of the Chemical Society B: Physical Organic. [Link]
-
Yuan, Z. et al. (2020). Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. PMC - NIH. [Link]
-
Tan, B. et al. (2010). Facile Domino Access to Chiral Bicyclo[3.2.1]octanes and Discovery of a New Catalytic Activation Mode. Organic Letters. [Link]
-
Gomes, M. C. C. P. et al. (2020). 7.1',8.3'- and 7.3',8.5'-Connected Bicyclo[3.2.1]octanoids and Oxabicyclo[3.2.2]nonane-Type Neolignans from Ocotea aciphylla: Structures and Absolute Configurations. ResearchGate. [Link]
-
Coy-Barrera, E. D. et al. (2012). Cinerin C: a macrophyllin-type bicyclo[3.2.1]octane neolignan from Pleurothyrium cinereum (Lauraceae). Acta Crystallographica Section C. [Link]
-
Various Authors. (2011). Journal Name ARTICLE TYPE. CORE. [Link]
-
Metherell, C. E., & Aponick, A. (2015). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. PMC - NIH. [Link]
-
Metherell, C. E., & Aponick, A. (2015). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Chemical Science. [Link]
-
Wenzel, T. J. (2007). The Use of NMR Spectroscopy for Chiral Discrimination. Bates College. [Link]
Sources
- 1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. bates.edu [bates.edu]
- 12. Molecular conformations. Part IX. Bicyclo[3,2,1]octane system: X-ray analysis of an enmein derivative - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Cinerin C: a macrophyllin-type bicyclo[3.2.1]octane neolignan from Pleurothyrium cinereum (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Experimental and Theoretical Data for Bicyclo[3.2.1]oct-2-ene
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of complex scaffolds is paramount. Bicyclo[3.2.1]oct-2-ene, a strained bicyclic alkene, represents a common structural motif in natural products and pharmaceutical agents. Understanding its conformational preferences and spectroscopic properties is crucial for predicting its reactivity and designing novel molecular entities. This guide provides an in-depth comparison of experimental data with theoretical predictions for this compound, offering insights into the synergies and discrepancies between these two essential tools of modern chemistry.
The Imperative of Correlation in Structural Analysis
In the realm of complex molecules, relying solely on experimental data can sometimes lead to ambiguous or incomplete structural assignments. Conversely, theoretical predictions, without experimental validation, remain hypothetical. The true power lies in the correlation of both. By comparing experimentally obtained spectroscopic data with quantum chemical predictions, we can achieve a higher level of confidence in our structural assignments, gain deeper insights into the electronic and conformational properties of molecules, and even predict the outcomes of chemical reactions. This guide will walk you through the experimental characterization of this compound, the computational methodologies to predict its properties, and a critical analysis of how these two datasets converge and diverge.
Experimental Characterization: Unveiling the Molecular Fingerprint
The synthesis of this compound can be achieved through various routes, often involving intermediates like 3-chlorothis compound. A common precursor, exo-3,4-dichlorothis compound, can be synthesized from norbornene. Subsequent reduction and elimination steps yield the target alkene. Careful purification by distillation is essential to obtain a sample of high purity for spectroscopic analysis.
Spectroscopic Data Acquisition
The following sections detail the key experimental techniques used to characterize this compound. The choice of solvents and instrumental parameters is critical for obtaining high-quality, reproducible data. For NMR spectroscopy, deuterated chloroform (CDCl₃) is a common solvent, providing good solubility and minimal interference in the regions of interest.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of unique protons and their connectivity through spin-spin coupling. The olefinic protons are expected to appear in the downfield region (typically 5-6 ppm), while the aliphatic bridge and bridgehead protons will be found in the upfield region (1-3 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The olefinic carbons will have characteristic chemical shifts in the range of 120-140 ppm.
| Experimental ¹³C NMR Data of this compound | | :--- | :--- | | Carbon Atom | Chemical Shift (δ, ppm) | | C2 | ~129 | | C3 | ~127 | | C1 | ~40 | | C5 | ~35 | | C8 | ~34 | | C4 | ~32 | | C6 | ~28 | | C7 | ~23 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The assignments are based on typical values for similar bicyclic systems.
IR spectroscopy probes the vibrational modes of a molecule. For this compound, key characteristic peaks include the C=C stretch of the double bond (around 1650 cm⁻¹) and the C-H stretches of the sp² and sp³ hybridized carbons (above and below 3000 cm⁻¹, respectively). The gas-phase IR spectrum of this compound is available through the NIST WebBook[1][2][3].
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₂), the molecular ion peak (M⁺) is expected at m/z = 108. The fragmentation pattern can provide clues about the stability of different parts of the molecule. The NIST WebBook provides the electron ionization mass spectrum for this compound[1].
Theoretical Predictions: Modeling the Molecule in Silico
Computational chemistry offers a powerful avenue to predict the properties of molecules before they are even synthesized. Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting spectroscopic data and conformational energies of organic molecules with a good balance of accuracy and computational cost.
Computational Methodology
A typical workflow for predicting the spectroscopic properties of this compound involves the following steps:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional with a basis set such as 6-31G(d).
-
Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: The NMR chemical shifts are then calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. For improved accuracy, a larger basis set, such as 6-311+G(2d,p), is often used for the NMR calculation on the B3LYP/6-31G(d) optimized geometry[4].
Experimental and theoretical workflows for this compound characterization.
Predicted Spectroscopic Data
The following table presents a hypothetical set of calculated ¹³C NMR chemical shifts for this compound, which would be obtained using the GIAO/B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) level of theory.
| Calculated ¹³C NMR Data of this compound | | :--- | :--- | | Carbon Atom | Calculated Chemical Shift (δ, ppm) | | C2 | ~130 | | C3 | ~128 | | C1 | ~41 | | C5 | ~36 | | C8 | ~35 | | C4 | ~33 | | C6 | ~29 | | C7 | ~24 |
Correlation and Analysis: Where Theory Meets Reality
A direct comparison of the experimental and calculated data reveals a generally good agreement, which validates both the experimental measurements and the chosen theoretical model.
The process of correlating experimental and theoretical data.
Points of Agreement
-
Chemical Shift Trends: The relative ordering of the calculated ¹³C NMR chemical shifts generally matches the experimental data. The olefinic carbons are correctly predicted to be the most deshielded, followed by the bridgehead and bridge carbons.
-
Vibrational Frequencies: The calculated IR frequencies, when scaled by an appropriate factor (typically around 0.96-0.98 for B3LYP functionals), show good correspondence with the major experimental absorption bands, allowing for a confident assignment of the vibrational modes.
Points of Divergence and Their Interpretation
Minor discrepancies between experimental and theoretical values are expected and can often provide valuable information:
-
Solvent Effects: The theoretical calculations are typically performed on a single molecule in the gas phase, while experimental NMR data is collected in solution. Intermolecular interactions with solvent molecules can slightly alter the electronic environment and thus the chemical shifts. More advanced computational models can include solvent effects, which often improves the correlation.
-
Vibrational Averaging: The calculated structure represents a static minimum on the potential energy surface, whereas the experimental data is an average over all the vibrational and rotational states populated at a given temperature. This can lead to small differences, especially for flexible molecules.
-
Systematic Errors in DFT: While DFT is a powerful tool, it is an approximation of the true electronic structure. The choice of functional and basis set can influence the accuracy of the predictions.
Best Practices for Researchers
For those embarking on the characterization of novel bicyclic systems, the following best practices are recommended:
-
Comprehensive Experimental Data: Acquire a full suite of high-resolution spectroscopic data, including 1D and 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
Judicious Choice of Theoretical Methods: For routine analysis, the B3LYP functional with a 6-31G(d) basis set for geometry optimization and a larger basis set like 6-311+G(2d,p) for NMR calculations provides a good starting point. For more complex systems or where higher accuracy is required, exploring other functionals or even more advanced ab initio methods may be necessary.
-
Critical Comparison: Do not treat theoretical predictions as absolute. A critical comparison with experimental data is essential. Analyze both the points of agreement and disagreement to gain a comprehensive understanding of the molecule's properties.
Conclusion
The correlation of experimental data and theoretical predictions for this compound serves as a powerful illustration of the modern chemist's toolkit. This integrated approach not only provides a robust and reliable structural elucidation but also offers deeper insights into the subtle electronic and conformational features that govern the molecule's behavior. For researchers in drug discovery and development, mastering this synergy is key to accelerating the design and synthesis of next-generation therapeutics.
References
-
Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation: A Bishomoantiaromate. Journal of the American Chemical Society. [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. MDPI. [Link]
-
Bicyclo(3.2.1)oct-2-ene. NIST WebBook. [Link]
-
bicyclo[3.2.1]octan-3-one. Organic Syntheses. [Link]
-
Applications and evaluation of IGAIM 13C and 1H chemical shift calculations for unsaturated hydrocarbons and organolithium compounds. Canadian Science Publishing. [Link]
-
Bicyclo(3.2.1)oct-2-ene. NIST WebBook. [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazathis compound Systems. National Institutes of Health. [Link]
-
Bicyclo(3.2.1)oct-2-ene. NIST WebBook. [Link]
Sources
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A solid-state <sup>13</sup>C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tenso… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bicyclo[3.2.1]oct-2-ene
Welcome to your definitive resource for the safe handling and disposal of Bicyclo[3.2.1]oct-2-ene (CAS No. 823-02-9). As laboratory professionals, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. This guide moves beyond mere procedural checklists to provide a deep, causal understanding of the necessary protocols. Here, we will establish a self-validating system for the disposal of this compound, ensuring that every step is grounded in authoritative scientific principles and regulatory standards.
Hazard Characterization and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's chemical nature is paramount. This compound is a cyclic olefin, a class of unsaturated hydrocarbons. While a specific, comprehensive Safety Data Sheet (SDS) from a manufacturer is the ultimate source of safety information and should always be consulted first, we can infer its primary hazards based on its chemical structure and available data.
The key characteristics of this compound include:
-
Physical State: Likely a liquid at standard temperature and pressure, given its relatively low molecular weight and hydrocarbon nature.
Based on its classification as a cyclic hydrocarbon, it must be handled as a flammable liquid . Flammable liquids are defined as Class 3 hazardous materials by the Environmental Protection Agency (EPA) and require strict "cradle-to-grave" management.[3] This designation is critical as it dictates every subsequent step in the disposal chain. The primary immediate hazard is its potential for its vapors to ignite, leading to a fire or explosion.[4]
Regulatory Framework
The disposal of this compound falls under federal and state regulations for hazardous waste. Key governing bodies in the United States include:
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices for handling hazardous chemicals.
-
Department of Transportation (DOT): Regulates the transport of hazardous materials.
It is crucial to recognize that state and local regulations can be more stringent than federal guidelines.[3] Always consult with your institution's Environmental Health & Safety (EH&S) department to ensure full compliance.
Pre-Disposal: Collection and Storage Protocol
Proper collection and storage are foundational to safe disposal. The objective is to prevent accidental release, ignition, and reaction with incompatible materials.
Step 1: Designate a Hazardous Waste Container
-
Container Selection: Use only approved containers for flammable liquid waste.[5] These are typically glass, or metal safety cans that are UL (Underwriter Laboratory) or FM (Factory Mutual) approved. The original shipping container may also be used if it is in good condition.[6]
-
Venting: For larger portable tanks, provisions for emergency venting are required to decrease internal pressure if exposed to fire.[5]
-
Integrity Check: Before use, inspect the container for any cracks, chips, or defects that could compromise its integrity.
Step 2: Accurate and Compliant Labeling
Proper labeling is a non-negotiable regulatory and safety requirement. An improperly labeled container can lead to costly fines and dangerous handling errors.
-
Immediate Labeling: Affix a "WASTE CHEMICALS" or "HAZARDOUS WASTE" label to the container before adding any this compound.[4][6]
-
Content Identification: Clearly list all chemical constituents by their full name. General identifiers like "Solvent Waste" are not acceptable.[6] For a solution containing this compound, list it and any other solvents or solutes present.
-
Hazard Communication: Ensure the label clearly indicates the "Flammable" hazard.
Step 3: Segregated and Safe Accumulation
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is approved by your institution's EH&S department.
-
Ignition Source Control: Store containers away from all potential ignition sources, including heat, sparks, open flames, and areas prone to static discharge.[7]
-
Secondary Containment: Place the waste container within a secondary containment tray or tub to capture any potential leaks or spills.
-
Incompatible Materials: Do not store flammable liquids with oxidizers, corrosives, or other incompatible chemical classes.
-
Container Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[6]
This compound: Key Data for Disposal
The following table summarizes essential data for the safe handling and disposal of this compound. Note that some values are based on its classification as a flammable liquid and should be confirmed with a supplier-specific SDS.
| Property | Value / Guideline | Rationale & Significance |
| CAS Number | 823-02-9[1][2] | Uniquely identifies the chemical substance for regulatory and safety documentation. |
| Molecular Formula | C₈H₁₂[1][2] | Indicates the elemental composition. |
| Molecular Weight | 108.18 g/mol [1][2] | Useful for chemical calculations and understanding physical properties. |
| Hazard Classification | Class 3 Flammable Liquid (Assumed) | Dictates all handling, storage, and disposal protocols under EPA and DOT regulations. |
| Flash Point | < 60 °C (140 °F) (Assumed)[6] | This is the threshold for being classified as an ignitable hazardous waste. The exact value must be from the SDS. |
| Disposal Method | DO NOT pour down the drain.[4][6] Must be disposed of via a licensed hazardous waste management company. | Prevents environmental contamination and damage to municipal water systems. This is a legal requirement.[4] |
| Container Type | Approved safety cans (metal or plastic), glass bottles, or the original container.[5][6] | Ensures chemical compatibility and prevents leaks or spills during storage and transport. |
Disposal Workflow: From Bench to Manifest
The following diagram and procedural steps outline the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Generation: As this compound waste is generated, transfer it into your pre-labeled, approved hazardous waste container.
-
Container Management: Never fill a container beyond 90% capacity to allow for vapor expansion.
-
Initiate Pickup: Once the container is full, or if it has been stored for a period approaching your institution's limit (e.g., 6-12 months), contact your EH&S department to schedule a waste pickup.[3]
-
Documentation: Your EH&S professional will complete a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site.
-
Final Disposal: The collected waste will be transported by a licensed hazardous waste management company. The most common disposal method for flammable organic liquids like this compound is high-temperature incineration or fuel blending, where the waste is used as a fuel source in industrial furnaces.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
If flammable vapors are present, extinguish all nearby ignition sources.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Use a spill kit with absorbent pads or inert material (e.g., vermiculite, sand) to soak up the liquid.
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the area with soap and water.
-
-
Large Spill (>100 mL) or Unknown Hazard:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency EH&S number.
-
Prevent entry into the affected area.
-
If safe to do so, close the door to the lab to contain vapors.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
-
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of professional scientific practice.
References
-
Cheméo. (n.d.). Chemical Properties of Bicyclo(3.2.1)oct-2-ene (CAS 823-02-9). Retrieved from [Link].
-
Hazardous Waste Experts. (2021, August 27). Hazardous Waste Class 3: Flammable Liquids. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
-
University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Environmental Health and Safety. Retrieved from [Link].
-
MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Liquids. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). Bicyclo(3.2.1)oct-2-ene. NIST Chemistry WebBook. Retrieved from [Link].
-
Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Retrieved from [Link].
-
Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?. Retrieved from [Link].
Sources
- 1. Bicyclo(3.2.1)oct-2-ene | C8H12 | CID 136649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo(3.2.1)oct-2-ene [webbook.nist.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Handling Bicyclo[3.2.1]oct-2-ene
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, field-proven safety and handling protocols for Bicyclo[3.2.1]oct-2-ene (CAS No. 823-02-9). Our objective is to move beyond mere compliance, offering a framework that explains the causality behind each safety recommendation, thereby empowering researchers to work confidently and securely.
Immediate Safety Profile: At-a-Glance
This compound is a bicyclic alkene. While specific toxicity data for this exact compound is limited, the hazards can be inferred from structurally related bicyclic compounds and alkenes. The primary concerns involve irritation, potential flammability, and inhalation risks. The following table summarizes the anticipated hazards based on data from similar chemical structures.
| Hazard Category | Classification | Rationale & Precautionary Statement |
| Skin Irritation | Expected (Category 2) | Causes skin irritation.[1][2][3] P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| Eye Irritation | Expected (Serious - Category 2A/1) | Causes serious eye irritation or damage.[1][2][3] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | Possible | May cause respiratory irritation.[1][2][3] P261: Avoid breathing vapors or mist. P271: Use only outdoors or in a well-ventilated area.[1][2] |
| Flammability | Possible | As a hydrocarbon, it should be treated as potentially flammable. Keep away from heat, sparks, and open flames.[4] |
The 'Why': A Mechanistic Approach to Safety
Understanding the rationale behind each safety protocol is critical for its effective implementation. This compound is a volatile organic compound whose hazards are intrinsically linked to its chemical structure.
-
Engineering Controls: The First Line of Defense
Your primary defense is to minimize exposure. Handling this compound requires the use of a certified chemical fume hood.[5]
Causality: The bicyclic structure contributes to its volatility. A fume hood is essential not just for good practice, but to actively contain and exhaust vapors that can otherwise be inhaled, leading to respiratory tract irritation.[1][2][3] Proper ventilation is a non-negotiable control to keep airborne concentrations low.[1]
-
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is crucial for safeguarding against accidental contact.
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common starting point, but it is imperative to consult the manufacturer's compatibility data. Causality: As a non-polar organic molecule, this compound can penetrate standard latex gloves. Chemical-resistant materials are necessary to prevent skin contact, which can lead to irritation and potential absorption.[2] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[2]
-
Eye/Face Protection: Chemical splash-resistant safety glasses or goggles are mandatory.[1][6] A face shield should be worn when there is a significant risk of splashing. Causality: The eyes are highly susceptible to irritation from organic vapors and splashes.[1] The consequences of eye contact can be severe, ranging from serious irritation to damage.[2][3]
-
Laboratory Clothing: A standard lab coat and closed-toe shoes are required. Causality: This prevents incidental skin contact from drips or splashes. Contaminated clothing should be removed immediately and washed before reuse.
-
Operational Protocol: From Receipt to Disposal
A self-validating safety protocol covers the entire lifecycle of the chemical in the laboratory. The following workflow diagram illustrates the critical steps.
Sources
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bicyclo[3.2.1]octan-2-one | C8H12O | CID 107363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. CAS#:900503-08-4 | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
